3-Amino-5-phenylamino-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-N-phenyl-1,2,4-thiadiazole-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQILAUHHKYCEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373409 | |
| Record name | N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-15-4 | |
| Record name | N~5~-Phenyl-1,2,4-thiadiazole-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AMINO-5-ANILINO-1,2,4-THIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
An In-Depth Technical Guide to the Synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system is a privileged scaffold in medicinal chemistry and materials science.[1][2] This five-membered heterocycle, containing one sulfur and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] The unique electronic and steric properties of the thiadiazole ring allow it to act as a bioisostere for other functional groups, enhancing molecular interactions with biological targets and improving pharmacokinetic profiles.[7]
This guide focuses on the synthesis of a specific, unsymmetrically substituted derivative: This compound . This molecule combines the core thiadiazole structure with two distinct amino functionalities, making it a valuable building block for the development of more complex molecules and a target of interest for biological screening. The primary synthetic challenge lies in the controlled, regioselective construction of the heterocyclic ring to yield the desired 3,5-disubstituted pattern.
This document provides a comprehensive overview of the most robust and field-proven synthetic methodology for this target compound: the intramolecular oxidative cyclization of a key thiourea precursor. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Part 1: The Core Synthetic Strategy: Oxidative N-S Bond Formation
The most efficient and widely adopted strategy for synthesizing 5-amino-1,2,4-thiadiazole derivatives involves the intramolecular oxidative cyclization of an appropriate thiourea intermediate.[8][9] This approach is favored for its operational simplicity, use of readily available starting materials, and generally good yields.
The overall synthetic logic proceeds in two conceptual stages, which can often be performed in a single pot:
-
Formation of the Precursor: Synthesis of the key intermediate, 1-phenyl-3-guanylthiourea, from common starting materials.
-
Oxidative Cyclization: Intramolecular dehydrogenative N-S bond formation to construct the 1,2,4-thiadiazole ring.
Logical Workflow of the Synthesis
Caption: High-level workflow for the synthesis of the target compound.
Mechanistic Insights: The Rationale Behind the Reaction
Understanding the reaction mechanism is critical for troubleshooting and optimization. The process hinges on the nucleophilicity of the nitrogen atoms in guanidine and the electrophilicity of the isothiocyanate, followed by a controlled oxidation.
Step A: Formation of 1-Phenyl-3-guanylthiourea
The synthesis begins with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbon atom of phenyl isothiocyanate. Guanidine is a strong base and a potent nucleophile due to the resonance stabilization of its conjugate acid. This step typically proceeds readily at room temperature without the need for a catalyst, forming the acyclic thiourea intermediate. The choice of a non-protic solvent like DMF or THF is common to ensure solubility of the reactants.
Step B: Intramolecular Oxidative N-S Bond Formation
This is the key ring-forming step. The thiourea intermediate exists in tautomeric equilibrium with its imidoyl form. An oxidizing agent facilitates the removal of two hydrogen atoms—one from the thiol group of the tautomer and one from a nitrogen atom—to form the stable N-S bond of the thiadiazole ring.[8][9]
Molecular iodine (I₂) is a common and effective oxidant for this transformation. The proposed mechanism involves the formation of a sulfenyl iodide intermediate, which is then susceptible to intramolecular nucleophilic attack by a nitrogen atom, followed by elimination of HI to yield the final heterocyclic product.
Proposed Reaction Mechanism
Caption: Key steps in the oxidative cyclization mechanism.
Part 2: Experimental Protocol and Data
This section provides a detailed, self-validating protocol for the . The validation of the synthesis relies on the rigorous characterization of the final product.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |
| Phenyl Isothiocyanate | C₇H₅NS | 135.19 | 103-72-0 | Use freshly distilled or high-purity grade (>98%) |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 50-01-1 | Must be converted to free base before use |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | 25 wt. % solution in methanol or solid |
| Iodine (I₂) | I₂ | 253.81 | 7553-56-2 | Resublimed grade recommended |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Anhydrous grade |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | Anhydrous grade |
Step-by-Step Synthesis Protocol
Step 1: Preparation of Guanidine Free Base
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve guanidine hydrochloride (9.55 g, 0.10 mol) in methanol (100 mL).
-
To this solution, add a solution of sodium methoxide (25 wt. % in methanol, 21.6 g, 0.10 mol) dropwise at 0 °C (ice bath).
-
Stir the resulting suspension for 1 hour at room temperature. A white precipitate of sodium chloride will form.
-
Filter the mixture to remove the NaCl precipitate. The resulting filtrate contains guanidine free base in methanol and should be used immediately in the next step.
Expert Insight: The in-situ preparation of guanidine free base is crucial as it is hygroscopic and unstable upon prolonged storage. Precise stoichiometric addition of the base is necessary to avoid excess base which can lead to side reactions with the isothiocyanate.
Step 2: Formation of 1-Phenyl-3-guanylthiourea Intermediate
-
Transfer the methanolic guanidine solution to a 500 mL flask.
-
Add phenyl isothiocyanate (13.52 g, 0.10 mol) dropwise to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane).
Step 3: Oxidative Cyclization
-
To the reaction mixture containing the thiourea intermediate, add a solution of iodine (25.4 g, 0.10 mol) in methanol (50 mL) portion-wise over 30 minutes. The solution will turn dark brown.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the intermediate.
-
Cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Add cold water (100 mL) to the residue. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to afford pure this compound as a crystalline solid.
Characterization and Validation Data
The identity and purity of the synthesized compound must be confirmed through spectroscopic and physical analysis.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 134-143 °C (Isomeric compounds have similar ranges)[10] |
| Molecular Formula | C₈H₈N₄S |
| Molecular Weight | 192.24 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~9.8 (s, 1H, -NH-Ph), δ 7.5-7.7 (m, 2H, Ar-H), δ 7.2-7.4 (m, 2H, Ar-H), δ 6.9-7.1 (m, 1H, Ar-H), δ ~7.0 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~175 (C3-NH₂), δ ~168 (C5-NHPh), δ ~140 (Ar-C), δ ~129 (Ar-CH), δ ~122 (Ar-CH), δ ~118 (Ar-CH) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amino), 3200-3100 (N-H stretch, phenylamino), 1620 (C=N stretch), 1580 (N-H bend), ~700 (C-S stretch) |
| Mass Spec (ESI-MS) | m/z 193.05 [M+H]⁺ |
Trustworthiness Note: The protocol is considered self-validating when the experimental data obtained from the synthesized product aligns with the expected characterization data listed above. A sharp melting point and clean NMR spectra are primary indicators of high purity.
Part 3: Safety and Handling Considerations
-
Phenyl Isothiocyanate: Is a lachrymator and is toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Methoxide: Is corrosive and flammable. Avoid contact with skin and eyes.
-
Iodine: Is harmful if inhaled or swallowed and can cause skin irritation. Handle with care.
-
Solvents: Methanol and diethyl ether are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present.
Conclusion
The via the oxidative cyclization of 1-phenyl-3-guanylthiourea is a reliable and efficient method suitable for laboratory-scale preparation. The causality of the experimental choices is rooted in fundamental principles of nucleophilicity, electrophilicity, and redox chemistry. By following the detailed protocol and adhering to safety precautions, researchers can successfully synthesize this valuable heterocyclic building block for further investigation in drug discovery and materials science. The rigorous analytical characterization serves as the final validation of a successful synthetic endeavor.
References
- Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. RSC Advances, 7(74), 47069-47076. [Link]
- Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(7), 4453–4460. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (2017). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work: From thioamides. (B)
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Gomha, S. M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8614. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. [Link]
- ResearchGate. (2020).
- Oniga, S., et al. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 396-406. [Link]
- Sharma, S., et al. (2023).
Sources
- 1. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Amino-5-phenyl-1,2,4-thiadiazole, 96% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,4-Thiadiazole Derivatives for Drug Development
The 1,2,4-Thiadiazole Scaffold: A Privileged Core in Medicinal Chemistry
The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1] Its derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The unique electronic configuration and metabolic stability of this ring system make it a versatile building block for designing novel therapeutic agents.[2][4] Unlike many aromatic systems, the 1,2,4-thiadiazole core is not merely a passive scaffold but often plays an active role in the mechanism of action, particularly through its inherent electrophilicity.[5][6] This guide provides an in-depth analysis of the core physicochemical properties of 1,2,4-thiadiazole derivatives, offering field-proven insights and validated protocols for researchers and drug development professionals.
Foundational Physicochemical Properties & Their Impact on Drug Action
The journey of a drug from administration to its target is governed by its physicochemical properties. For 1,2,4-thiadiazole derivatives, a nuanced understanding of these characteristics is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing therapeutic efficacy and safety.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7]
-
Causality in Action : A higher LogP generally correlates with better membrane permeability, which is essential for oral absorption and crossing the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential off-target toxicity. The sulfur atom in the thiadiazole ring inherently increases lipophilicity.[4] Strategic placement of polar substituents is a key technique used to modulate the overall LogP into the desired range for optimal drug-likeness.
-
Structure-Property Relationships : Studies have shown that substitutions on phenyl rings attached to the 1,2,4-thiadiazole core significantly influence lipophilicity.[8][9] For instance, the addition of halogen atoms increases LogP, while incorporating hydroxyl or amine groups tends to decrease it.
The following diagram illustrates the critical balance that must be achieved when modulating lipophilicity.
Caption: Balancing the multifaceted effects of lipophilicity.
Aqueous Solubility: A Key Hurdle in Development
Poor aqueous solubility is a leading cause of failure for promising drug candidates.[10] Many heterocyclic compounds, including 1,2,4-thiadiazole derivatives, are highly lipophilic and crystalline, which contributes to low solubility in physiological fluids.[10]
-
Thermodynamic Insights : The solubility of a compound is governed by two main thermodynamic processes: the energy required to break the crystal lattice (sublimation) and the energy released upon interaction with water (hydration).[9][11] Research on 1,2,4-thiadiazole derivatives has shown that introducing substituents into an attached phenyl ring often decreases solubility.[8][9] This is because the substituents can increase the stability of the crystal lattice (increasing sublimation energy) while simultaneously making the molecule less favorable for hydration, a double penalty for solubility.[9]
-
Strategies for Improvement : To overcome solubility challenges, formulators can create solid dispersions of the 1,2,4-thiadiazole derivative with water-soluble polymers like PEG or PVP.[10] This technique disrupts the compound's crystal lattice and improves its interaction with the aqueous environment, leading to a dramatic increase in both solubility and dissolution rate.[10]
Table 1: Solubility of Selected 1,2,4-Thiadiazole Derivatives
| Compound ID | Substituent | Solubility in Buffer (pH 7.4) | Reference |
|---|---|---|---|
| 1 | -H (unsubstituted phenyl) | High | [11] |
| 5 | 4-Cl | Low | [12] |
| 6 | 4-CH3 | Low | [12] |
| 9 | 4-F | Low | [12] |
| TDZ | (complex amine) | Poor |[10] |
Note: "High" and "Low" are relative terms as presented in the source literature. Quantitative values depend on the specific molecular structure.
Electronic Structure and Aromaticity
The electronic properties of the 1,2,4-thiadiazole ring are fundamental to its chemical behavior. The ring is considered electron-deficient and aromatic, which confers significant stability.[13] However, the distribution of electrons is not uniform, leading to specific sites of reactivity.
-
Computational Analysis : Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the electronic landscape of these molecules.[14][15] These calculations can predict molecular geometry, orbital energies (HOMO-LUMO), and electrostatic potential. Such analyses reveal that the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic attack, a property that has been exploited in synthetic chemistry.[16]
-
Impact on Interactions : The aromatic nature of the ring allows it to participate in π-π stacking interactions with biological targets, such as enzyme active sites or DNA. The heteroatoms (N and S) can also act as hydrogen bond acceptors, further anchoring the molecule to its target.[17]
Chemical and Metabolic Stability
A successful drug must be stable enough to survive storage and the physiological environment of the body. The 1,2,4-thiadiazole ring is generally stable to acids, alkalis, and common oxidizing/reducing agents due to its aromaticity.[16] This stability often translates to a favorable metabolic profile, as the core structure resists cleavage by metabolic enzymes.[2][4] However, the N-S bond within the ring presents a unique point of reactivity, which is a critical feature of its biological activity.
The Electrophilic Nature of the 1,2,4-Thiadiazole Ring: A Covalent-Bonding Pharmacophore
A key insight into the bioactivity of many 1,2,4-thiadiazole derivatives is their function as "electrophilic warheads".[5][6] They are designed to react specifically with nucleophilic residues, most notably the thiol group of cysteine residues in proteins.
Mechanism of Cysteine Thiol Reactivity
The mechanism involves a nucleophilic attack by the cysteine thiol on the N-S bond of the thiadiazole ring. This attack leads to the cleavage of this bond and the formation of a stable, irreversible disulfide bond between the drug and the protein target.[5][6] This covalent modification results in the inactivation of the target enzyme. This targeted reactivity has been successfully employed to design inhibitors for cysteine-dependent enzymes like cathepsins and transglutaminases.[5]
Caption: Mechanism of Cysteine Protease Inhibition.
Experimental and Computational Protocols for Physicochemical Characterization
Reliable and reproducible data are the bedrock of drug development. The following protocols represent self-validating systems for characterizing the core properties of 1,2,4-thiadiazole derivatives.
Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method remains the gold standard for determining thermodynamic equilibrium solubility.[10]
-
Preparation : Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions.
-
Supersaturation : Add an excess amount of the solid 1,2,4-thiadiazole derivative to a known volume of the buffer in a sealed vial. The excess solid is critical to ensure equilibrium is reached from a state of saturation.
-
Equilibration : Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation : Separate the solid and liquid phases by centrifugation or filtration. Caution: Ensure the filter does not bind the compound.
-
Quantification : Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Validation : The presence of undissolved solid at the end of the experiment validates that equilibrium was achieved.
Protocol: Determination of the Partition Coefficient (LogP)
The shake-flask method is also the reference method for LogP determination.
-
Phase Preparation : Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by shaking them together for 24 hours, then allowing the layers to separate. This step is crucial to ensure the volumes of the phases do not change during the experiment.
-
Compound Addition : Dissolve a known amount of the 1,2,4-thiadiazole derivative in the pre-saturated aqueous phase.
-
Partitioning : Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV or a similar quantitative technique.
-
Calculation : Calculate LogP as: LogP = log10([Compound]octanol / [Compound]aqueous).
Protocol: In Silico Prediction of Properties via Quantum Chemical Calculations
DFT calculations provide invaluable predictive insights before synthesis.[14]
-
Structure Building : Construct the 3D structure of the 1,2,4-thiadiazole derivative using molecular modeling software.
-
Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is DFT with a basis set like B3LYP/6-311++G(d,p).[14]
-
Property Calculation : Once the geometry is optimized, perform single-point energy calculations to determine electronic properties such as:
-
HOMO/LUMO energies : To assess electronic reactivity and stability.
-
Molecular Electrostatic Potential (MEP) : To identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.
-
Dipole Moment : To estimate polarity.
-
-
Analysis : Interpret the computational output to predict the molecule's stability, reactivity, and potential interaction points with biological targets.
Integrated Perspective: The Drug Discovery Workflow
The physicochemical properties discussed are not independent variables but are interconnected components of a larger drug discovery process. Understanding their interplay is essential for success.
Caption: Iterative workflow for developing 1,2,4-thiadiazole derivatives.
A derivative with potent in vitro activity is of little use if it has poor solubility and cannot be absorbed, or if it is too lipophilic and is rapidly metabolized.[10][12] The development process is therefore iterative: initial compounds are synthesized and characterized. The data on their solubility, lipophilicity, and stability are then used to inform the design of the next generation of molecules, seeking to balance potent biological activity with a favorable ADME profile.[18]
Conclusion: Future Directions
The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Its unique physicochemical properties—particularly its inherent stability and its capacity for targeted covalent inhibition—make it an attractive core for tackling a wide range of diseases. Future research will undoubtedly focus on leveraging computational tools for more precise tuning of properties like solubility and lipophilicity from the outset.[14] Furthermore, a deeper understanding of the metabolic pathways and potential toxicities associated with the ring's reactivity will be crucial for advancing these promising compounds from the laboratory to the clinic.
References
- Title: Medicinal chemistry and properties of 1,2,4-thiadiazoles Source: PubMed URL: [Link]
- Title: Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- Title: Some biologically active 1,2,4-thiadiazoles.
- Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents Source: PMC - NIH URL: [Link]
- Title: Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles Source: Books URL
- Title: Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review Source: PMC - NIH URL: [Link]
- Title: Biological activity of oxadiazole and thiadiazole derivatives Source: PMC - PubMed Central URL: [Link]
- Title: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI URL: [Link]
- Title: New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies Source: PMC - NIH URL: [Link]
- Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: RSC Publishing URL: [Link]
- Title: The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source: RSC Publishing URL: [Link]
- Title: Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives Source: PMC - PubMed Central URL: [Link]
- Title: Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay Source: ResearchG
- Title: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][2][5]triazole and Imidazo[2,1-b][1][5][19]thiadiazole Derivatives Source: PubMed Central URL: [Link]
- Title: The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source: PubMed URL: [Link]
- Title: Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles Source: ResearchG
- Title: The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes Source: RSC Publishing URL: [Link]
- Title: Thiadiazoles and Their Properties Source: ISRES URL: [Link]
- Title: Synthesis and quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas Source: ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. isres.org [isres.org]
- 17. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
3-Amino-5-phenylamino-1,2,4-thiadiazole mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 3-Amino-5-phenylamino-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide delves into the postulated core mechanism of action of a specific derivative, this compound. While direct research on this particular molecule is emerging, a wealth of data on structurally related compounds allows for a robust, evidence-based exploration of its likely biological targets and cellular effects. This document synthesizes current knowledge, focusing on the scaffold's established roles in enzyme inhibition and the disruption of key signaling pathways. We will explore potential applications in oncology, infectious diseases, and thrombosis, providing a foundational understanding for researchers and drug development professionals. This guide is structured to provide not just information, but a framework for inquiry, complete with detailed experimental protocols to empower further investigation.
The 1,2,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered 1,2,4-thiadiazole ring system is a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] Its significance is underscored by its classification as a bioisostere of other critical heterocyclic structures like pyrimidines and oxadiazoles, allowing it to mimic the function of these moieties in biological systems.[4] This inherent versatility has led to the development of 1,2,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The specific substitutions at the 3 and 5 positions are critical in defining the molecule's therapeutic potential and mechanism of action.[5]
The subject of this guide, this compound, combines two key functional groups known to impart significant biological activity. The amino group at the 3-position and the phenylamino group at the 5-position create a unique electronic and steric profile that suggests several potential mechanisms of action, which will be explored in the subsequent sections.
Postulated Mechanisms of Action: An Evidence-Based Approach
Based on extensive research into its structural analogs, the primary mechanisms of action for this compound are likely rooted in enzyme inhibition. The following sections detail the most probable molecular targets and signaling pathways.
Anticancer Activity via Kinase Inhibition
A significant body of research points to the potential of thiadiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]
2.1.1. Inhibition of Bcr-Abl Tyrosine Kinase:
Derivatives of the related 1,3,4-thiadiazole scaffold have been identified as inhibitors of the Bcr-Abl tyrosine kinase, a constitutively active kinase that is the pathogenic driver in Chronic Myelogenous Leukemia (CML).[6][7] The thiadiazole core can act as a scaffold to position substituents in a way that allows them to bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and inducing apoptosis in cancer cells.[7] Molecular modeling studies of a 1,3,4-thiadiazole derivative, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, revealed key hydrophobic interactions and bonding with amino acid residues in the Abl kinase domain, with an IC50 value of 7.4 µM.[6] It is highly probable that this compound could adopt a similar binding mode.
Hypothetical Kinase Inhibition Pathway
Caption: Postulated inhibition of the Bcr-Abl signaling pathway.
2.1.2. Inhibition of Other Kinases and Signaling Pathways:
The inhibitory potential of this scaffold is not limited to Bcr-Abl. Studies have implicated 1,3,4-thiadiazole derivatives in the inhibition of other key cancer-related kinases and pathways, including:
-
α-Glucosidase: Certain 1,3,4-thiadiazole-bearing Schiff base analogs have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism that has also been explored as a target in cancer therapy.[8]
-
Glutaminyl Cyclases (QC/isoQC): 2-Amino-1,3,4-thiadiazoles have been developed as inhibitors of QC and isoQC, enzymes that play a role in the modification of the CD47 "don't eat me" signal on cancer cells.[9] Inhibition of these enzymes can enhance the phagocytic activity of macrophages against cancer cells.[9]
Table 1: Anticancer Activity of Related Thiadiazole Derivatives
| Compound Class | Target | Cell Line | IC50/Activity | Reference |
| 1,3,4-Thiadiazole Derivative | Abl Protein Kinase | K562 (CML) | 7.4 µM | [6] |
| 3,5-bis(3-indolyl)-1,2,4-thiadiazole | Not specified | L5178Y (Murine Lymphoma) | 0.41 µM | [5] |
| 3-aryl-5-aryl-1,2,4-oxadiazole | Apoptosis Induction | T47D (Breast Cancer) | Active | [10] |
| 1,3,4-Thiadiazole-Schiff Base | α-Glucosidase | - | 1.10 ± 0.10 µM | [8] |
Antimicrobial Activity
The thiadiazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[11] The mechanism is often multifaceted and can involve the inhibition of essential microbial enzymes.
2.2.1. Inhibition of Microbial Enzymes:
Thiadiazole derivatives have been shown to inhibit key enzymes in microbial metabolic pathways. For example, some have been investigated as inhibitors of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[12] The structural similarities between this compound and known antimicrobial thiadiazoles suggest it could act on similar targets.
Table 2: Antimicrobial Activity of Related Thiadiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole/1,3,4-Thiadiazole | M. tuberculosis H37Rv | 16 | [13] |
| 1,3,4-Thiadiazole Derivatives | Gram-positive/negative bacteria | Varied | |
| Imidazo[2,1-b][1][4][11]-thiadiazole | Anti-TB/Antifungal Targets | Docking Study | [12] |
Antiplatelet Activity
Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives as antiplatelet agents, which are crucial in the prevention of cardiovascular diseases.[14]
2.3.1. P2Y12 Receptor Antagonism:
Molecular docking studies of a potent antiplatelet 1,3,4-thiadiazole derivative revealed that the nitrogen of the thiadiazole ring forms hydrogen bonds with Lys280 in the P2Y12 receptor, a key receptor in ADP-induced platelet aggregation.[14] The phenylamino moiety of this compound could engage in similar hydrophobic interactions within the receptor's binding pocket, suggesting a potential role as a P2Y12 antagonist.[14]
Table 3: Antiplatelet Activity of a Related Thiadiazole Derivative
| Compound | Pathway | IC50 (µM) | Reference |
| 4-methylphenyl substituted 1,3,4-thiadiazole | ADP-induced aggregation | 39 ± 11 | [14] |
Key Experimental Protocols for Mechanism of Action Studies
To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are required. The following protocols provide a starting point for investigation.
In Vitro Kinase Inhibition Assay (Example: Abl Kinase)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human Abl kinase, biotinylated peptide substrate, ATP, kinase buffer, streptavidin-coated plates, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate, stop solution, this compound.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a streptavidin-coated 96-well plate, add the biotinylated peptide substrate and allow it to bind.
-
Wash the plate to remove unbound substrate.
-
Add the recombinant Abl kinase, the test compound at various concentrations, and ATP to initiate the kinase reaction. Incubate at 30°C for 1 hour.
-
Wash the plate to remove the kinase and ATP.
-
Add an HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.
-
Wash the plate to remove the unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell line (e.g., K562), complete culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for MoA Elucidation
Caption: A typical workflow for elucidating the mechanism of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,5-disubstituted 1,2,4-thiadiazoles is highly dependent on the nature of the substituents.[5]
-
The Amino Group at Position 3: The presence of an amino group often imparts hydrogen bonding capabilities, which can be crucial for interaction with the active site of enzymes or receptors.
-
The Phenylamino Group at Position 5: The phenylamino moiety provides a larger, more hydrophobic substituent that can engage in van der Waals and pi-stacking interactions within a binding pocket. The substitution pattern on the phenyl ring itself can further modulate activity; electron-donating groups have been shown to improve antiplatelet activity in related 1,3,4-thiadiazoles, while electron-withdrawing groups have the opposite effect.[14]
Conclusion and Future Directions
While the precise molecular target of this compound remains to be definitively identified, the existing body of literature on its structural analogs provides a strong foundation for postulating its mechanism of action. The most promising avenues for its therapeutic application appear to be in oncology, through the inhibition of key kinases like Bcr-Abl, and potentially in the treatment of microbial infections and thrombosis.
Future research should focus on a systematic evaluation of this compound against a panel of kinases and other relevant enzymes. Cellular assays to confirm its effects on signaling pathways and phenotypic outcomes will be critical. Further derivatization of the core structure, guided by SAR insights, could lead to the development of highly potent and selective therapeutic agents. The protocols and conceptual framework provided in this guide offer a clear path forward for unlocking the full therapeutic potential of this promising molecule.
References
- Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (No authors listed).
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
- An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. Neliti.
- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate.
- New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. PubMed Central.
- Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central.
- Synthesis and biological evaluation of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. ResearchGate.
- MOLECULAR DOCKING STUDY OF SOME NOVEL IMIDAZO [2,1-b][1][4][11]-THIADIAZOLE DERIVATIVES. Journal of Pharmaceutical and Scientific Innovation.
- Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
- Some biologically active 1,2,4-thiadiazoles. ResearchGate.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PubMed Central.
- Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. ACS Publications.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. PubMed.
- Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][4][11][15]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. PubMed Central.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. PubMed Central.
- The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate.
- Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed.
- 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint. NIH.
- Recent Advances in the Chemistry and Synthetic Uses of Amino‐1,3,4‐thiadiazoles. (No authors listed).
- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]
- 12. jpsionline.com [jpsionline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
This guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As a heterocyclic compound of significant interest in medicinal chemistry, understanding its precise molecular architecture is paramount for drug development and SAR (Structure-Activity Relationship) studies.[1] Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights into the application of key analytical methods.
Analytical Strategy: A Multi-faceted Approach
The unambiguous characterization of a novel or synthesized molecule like this compound does not rely on a single technique. Instead, a synergistic workflow is employed where each analysis provides a unique piece of the structural puzzle. Mass spectrometry provides the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity of the atomic framework.
Caption: Integrated workflow for spectroscopic analysis.
Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry is the foundational step, providing the molecular weight of the compound, which is critical for confirming its identity. High-resolution mass spectrometry (HRMS) further offers the exact mass, allowing for the determination of the molecular formula.
Expert Insight
We opt for Electrospray Ionization (ESI) as it is a soft ionization technique, minimizing fragmentation and ensuring a prominent molecular ion peak ([M+H]⁺), which is crucial for unambiguous molecular weight determination.[4]
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to generate protonated molecules ([M+H]⁺).
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation
The molecular formula for this compound is C₈H₈N₄S. The expected monoisotopic mass and the corresponding protonated molecule are presented below.
| Parameter | Value | Source |
| Molecular Formula | C₈H₈N₄S | - |
| Molecular Weight | 192.24 g/mol | Calculated |
| Expected [M+H]⁺ | 193.0542 m/z | Calculated |
| Observed [M+H]⁺ | 193 m/z | [1] |
The observation of a peak at m/z 193 confirms the molecular weight of the synthesized compound.[1] Further fragmentation in MS/MS experiments can reveal structural components.
Caption: Plausible MS fragmentation pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.
Expert Insight
The choice of the KBr pellet method is a standard for solid samples, providing high-quality spectra free from solvent interference. The key regions of interest are the N-H stretching region (3100-3500 cm⁻¹), the aromatic region, and the C=N/C-N stretching region (1500-1650 cm⁻¹), which are characteristic of the thiadiazole core and its substituents.[5]
Experimental Protocol: KBr Pellet
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation
The FT-IR spectrum provides clear evidence for the key functional groups. The presence of both primary and secondary amine groups is a defining characteristic.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| ~3417 | N-H Stretch (asymmetric) | Primary Amine (-NH₂) | [1] |
| ~3317 | N-H Stretch (symmetric) | Primary Amine (-NH₂) | [1] |
| ~3245 | N-H Stretch | Secondary Amine (-NH-Ph) | [1] |
| ~3050 | C-H Stretch | Aromatic Ring | |
| ~1635 | C=N Stretch | Thiadiazole Ring | [1][4] |
| ~1558 | N-H Bend | Amine Groups | [1] |
| ~1500, 1450 | C=C Stretch | Aromatic Ring | [6] |
| ~750 | C-S Stretch | Thiadiazole Ring | [1] |
The distinct bands for N-H stretching confirm the presence of both the 3-amino and 5-phenylamino substituents. The C=N stretch is characteristic of the heterocyclic thiadiazole ring.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expert Insight
Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this compound. Its polarity effectively dissolves the sample, and its ability to form hydrogen bonds with the N-H protons slows their exchange rate, making them visible in the ¹H NMR spectrum as distinct, often broad, signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons of the two amine groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~9.60 | s (broad) | 1H | -NH -Ph (Secondary Amine) | [1] |
| ~7.50 | d | 2H | Phenyl H (ortho) | [1] |
| ~7.25 | t | 2H | Phenyl H (meta) | [1] |
| ~6.90 | t | 1H | Phenyl H (para) | [1] |
| ~6.55 | s (broad) | 2H | -NH₂ (Primary Amine) | [1] |
The broad singlets at ~9.60 and ~6.55 ppm are characteristic of exchangeable N-H protons.[1] The complex multiplet pattern between 6.90 and 7.50 ppm is the classic signature of a monosubstituted benzene ring.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Record on the same NMR spectrometer, switching to the ¹³C nucleus frequency.
-
Acquisition: A proton-decoupled sequence is used to produce a spectrum with single lines for each unique carbon atom.
Data Interpretation: The ¹³C NMR spectrum reveals the carbon framework of the molecule, including the two distinct carbons of the thiadiazole ring.
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~172.5 | C5 (Thiadiazole ring, attached to -NHPh) | [1] |
| ~165.0 | C3 (Thiadiazole ring, attached to -NH₂) | [1] |
| ~142.0 | Phenyl C (ipso, attached to -NH) | [1] |
| ~129.0 | Phenyl C (meta) | [1] |
| ~121.0 | Phenyl C (para) | [1] |
| ~118.0 | Phenyl C (ortho) | [1] |
The downfield signals at ~172.5 and ~165.0 ppm are characteristic of the carbon atoms within the electron-deficient 1,2,4-thiadiazole ring.[1][7] The remaining four signals in the aromatic region correspond to the six carbons of the phenyl group, with ortho/meta carbons being equivalent due to free rotation.
UV-Visible Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent like ethanol or methanol.
-
Analysis: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum against a solvent blank, typically from 200 to 400 nm.
Data Interpretation
For 5-arylamino substituted thiatriazoles, a related class of compounds, characteristic absorption peaks are observed in the range of 230-300 nm.[8] Similar absorption characteristics are expected for this compound due to the conjugated system formed by the phenyl ring and the thiadiazole heterocycle.
| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |
| ~230-240 | π → π | Phenyl Ring |
| ~260-300 | π → π | Phenyl-Thiadiazole Conjugated System |
The high-energy absorption corresponds to the benzene ring, while the lower-energy absorption is characteristic of the extended π-system.
Conclusion
The collective application of mass spectrometry, FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy provides a complete and unambiguous structural characterization of this compound. The data presented in this guide, synthesized from authoritative sources, confirms the molecular formula C₈H₈N₄S and validates the connectivity of the phenylamino and amino substituents at the C5 and C3 positions of the 1,2,4-thiadiazole core, respectively. This robust analytical framework is essential for quality control in synthesis and provides the foundational data needed for further research and development in medicinal chemistry.
References
- Ugale, M. R., & Berad, B. N. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT.
- Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-370.
- Baryshnikov, G. L., et al. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. Molecules, 26(16), 4873.
- Kurzer, F., & Taylor, S. A. (1962). Thiadiazoles. Part XII. The ultraviolet absorption spectra of some 1,2,4-thiadiazoles. Journal of the Chemical Society (Resumed), 4191-4200.
- Olszewska, P., et al. (2022). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. International Journal of Molecular Sciences, 23(15), 8729.
- Al-dujaili, A. H., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(21), 6432.
- Kadhim, W. R., et al. (2017). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 9(7), 295-305.
- Olszewska, P., et al. (2022). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. International Journal of Molecular Sciences, 23(19), 11956.
- Olszewska, P., et al. (2022). Assessment of the Microbiological Potential and Spectroscopic Properties of New Imino-1,3,4-Thiadiazoles Showing the ESIPT Effect Strongly Enhanced by Aggregation. ResearchGate.
- Wahab, A., & Rao, R. (2018). SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. Indian J.Sci.Res., 8(2), 192-194.
- Gîrd, C. E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals, 16(12), 1718.
- Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 11(2).
- Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research.
- NIST. (n.d.). Thiazole. NIST Chemistry WebBook.
- ÇAVUŞ, M. S., & MUĞLU, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340.
- Al-Juboori, A. M. J., et al. (2020). Synthesis, Characterization, Antioxidant Activity and Antitumor of Some 2-Amino-5-(3-nitro-phenyl)-1,3,4- thiadiazole Derivatives. ResearchGate.
- Starova, A. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 868.
- S, S., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(8), 1109-1118.
- NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. NIST Chemistry WebBook.
- Ahmad, S., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086.
- ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of 2‐amino‐5‐mercapto‐1,3,4‐thiadiazole (AMT), DOPO, and VAP.
- SpectraBase. (n.d.). 5-Amino-3-phenyl-1,2,4-thiadiazole.
Sources
- 1. ijert.org [ijert.org]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. ijsr.in [ijsr.in]
The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted 1,2,4-Thiadiazoles
An In-depth Technical Guide:
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure."[1] Its unique physicochemical properties, including aromaticity and in-vivo stability, make it a versatile scaffold for designing novel therapeutic agents. A key feature that sets the 1,2,4-thiadiazole core apart is its function as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues, particularly cysteine, in target proteins.[2][3] This guide provides a comprehensive exploration of the diverse biological activities of substituted 1,2,4-thiadiazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will examine their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights for drug discovery professionals.
The Core Mechanism: Covalent Thiol Trapping
A distinctive feature of the 1,2,4-thiadiazole scaffold is its inherent reactivity towards nucleophilic thiol groups, such as those found in the cysteine residues of enzymes.[2] The nitrogen-sulfur (N-S) bond within the ring is susceptible to nucleophilic attack by a deprotonated cysteine thiol. This attack leads to the cleavage of the N-S bond and the formation of a stable disulfide bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[3] This mechanism of "thiol trapping" is a powerful strategy for achieving potent and sustained target inhibition.
The causality behind this reactivity lies in the electron-withdrawing nature of the nitrogen atoms, which polarizes the N-S bond and makes the sulfur atom electrophilic. This targeted covalent modification is highly sought after in drug design as it can lead to enhanced potency, prolonged duration of action, and a reduced likelihood of drug resistance.
Caption: Covalent inhibition via thiol trapping by a 1,2,4-thiadiazole.
Anticancer Activity
Substituted 1,2,4-thiadiazoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in cancer progression to the induction of apoptosis.
Mechanism of Action: Aromatase Inhibition
One notable anticancer mechanism involves the inhibition of aromatase, a key enzyme in estrogen biosynthesis.[5] Compounds like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole have shown potent aromatase inhibitory activity, making them valuable for treating hormone-dependent cancers such as specific types of breast cancer.[5][6] By blocking aromatase, these thiadiazole derivatives reduce estrogen levels, thereby suppressing the growth of estrogen-receptor-positive tumors.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into optimizing the anticancer potency of 1,2,4-thiadiazole derivatives. The nature and position of substituents on the scaffold significantly influence their cytotoxic effects.
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Target Cell Line | IC50 (µM) | Reference |
| 8b | 1,2,4-Thiadiazole-1,2,4-Triazole | 3,4,5-trimethoxyphenyl | Amide functionality | MCF-7 (Breast) | 0.10 ± 0.084 | [5] |
| 8b | 1,2,4-Thiadiazole-1,2,4-Triazole | 3,4,5-trimethoxyphenyl | Amide functionality | A549 (Lung) | 0.17 ± 0.032 | [5] |
| 8b | 1,2,4-Thiadiazole-1,2,4-Triazole | 3,4,5-trimethoxyphenyl | Amide functionality | DU-145 (Prostate) | 0.83 ± 0.091 | [5] |
| 15a | 1,2,4-Thiadiazole-1,2,4-Oxadiazole | Phenyl | Phenyl | Colo-205 (Colon) | 0.10 | [7] |
| 15a | 1,2,4-Thiadiazole-1,2,4-Oxadiazole | Phenyl | Phenyl | A2780 (Ovarian) | 0.11 | [7] |
This table synthesizes data from multiple sources to illustrate SAR trends.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for in-vitro anticancer drug screening.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test 1,2,4-thiadiazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted 1,2,4-thiadiazoles have demonstrated promising activity against a spectrum of pathogens, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans).[8][9]
Mechanism of Action
While the precise antimicrobial mechanisms are still under investigation for many derivatives, the foundational thiol-trapping capability of the 1,2,4-thiadiazole ring is a likely contributor.[3] Many essential bacterial and fungal enzymes rely on cysteine residues for their catalytic function. By irreversibly inhibiting these enzymes, thiadiazole derivatives can disrupt critical metabolic pathways, such as cell wall synthesis, protein synthesis, or DNA replication, leading to microbial cell death.
Structure-Activity Relationship (SAR) Insights
Antimicrobial SAR studies indicate that specific substitutions can enhance potency and broaden the spectrum of activity. For instance, derivatives bearing a 1,3,4-thiadiazole ring linked to another heterocyclic system have shown higher activity against B. subtilis and fungi.[8]
| Compound ID | Core Structure | Key Substituent | Target Organism | MIC (µg/mL) | Reference |
| 8g | Phthalazinone-Thiadiazole | 4-chlorophenyl | C. parapsilosis | 16 | [9] |
| 8l | Phthalazinone-Thiadiazole | 4-nitrophenyl | C. parapsilosis | 16 | [9] |
| 8a | Phthalazinone-Thiadiazole | Phenyl | B. subtilis | 32 | [9] |
| 7i | Phthalazinone-Triazole | 4-methylphenyl | C. parapsilosis | 32 | [9] |
| 7k | Phthalazinone-Triazole | 4-methoxyphenyl | C. albicans | 64 | [9] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the 1,2,4-thiadiazole derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25923) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin) should also be tested as a reference.[9]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration in the series where no visible growth is observed.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 1,2,4-thiadiazole derivatives have been identified as possessing significant anti-inflammatory properties.[5][10]
The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[5][11] By inhibiting COX-1 and/or COX-2, these compounds can effectively reduce pain, swelling, and other hallmarks of inflammation. The evaluation of this activity is often performed using in-vivo models like the carrageenan-induced rat paw edema test.[12]
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for agents that can protect neurons from damage and death. Novel 1,2,4-thiadiazole derivatives have demonstrated potent neuroprotective effects in various in-vitro models.[6][13]
One of the key mechanisms identified is the ability of these compounds to inhibit glutamate-stimulated calcium (Ca²⁺) uptake in synaptosomes.[13] Excessive calcium influx is a major cause of excitotoxicity, a process that leads to neuronal death in many neurological disorders. By modulating calcium homeostasis, these thiadiazoles can shield neurons from excitotoxic damage.[13] Furthermore, some derivatives have shown a protective effect in neuronal cultures exposed to other neurotoxic insults, such as trophic factor deprivation.[14] This suggests that the 1,2,4-thiadiazole scaffold holds promise for the development of drugs to treat complex neurological diseases.[6][15]
Synthesis and Future Perspectives
The biological potential of 1,2,4-thiadiazoles is intrinsically linked to the accessibility of diverse derivatives. Numerous synthetic strategies have been developed, including the oxidative intramolecular S-N bond formation in imidoyl thioureas and cycloaddition reactions.[16][17] Modern, environmentally friendly approaches utilizing electrochemical methods or green catalysts are also gaining prominence.[16][17]
Future Directions:
-
Target Selectivity: A primary challenge is to design derivatives that selectively target cysteine residues in pathogenic or disease-related proteins while sparing host proteins, thereby minimizing off-target toxicity.
-
Pharmacokinetic Optimization: Further chemical modifications are needed to improve the solubility, bioavailability, and metabolic stability of lead compounds.[15]
-
Novel Applications: The unique reactivity of the 1,2,4-thiadiazole ring could be harnessed to develop probes for activity-based protein profiling or to explore new therapeutic areas beyond those discussed.
Conclusion
The substituted 1,2,4-thiadiazole scaffold is a pharmacologically privileged structure with a remarkable breadth of biological activities. Its ability to act as a covalent inhibitor by trapping cysteine thiols provides a powerful mechanistic basis for its potent effects as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. The continued exploration of its structure-activity relationships, coupled with innovative synthetic methodologies, will undoubtedly lead to the development of novel and effective therapeutics to address significant unmet medical needs.
References
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole. Russian Journal of General Chemistry.
- Chapter 6: Synthesis, Properties, and Biological Applic
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC - NIH.
- Building 1,2,4-Thiadiazole: Ten Years of Progress.
- Thiadiazole deriv
- Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- Novel 1,2,4-thiadiazole derivatives as potent neuroprotectors: approach to cre
- Biological Activities of Thiadiazole Deriv
- An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflamm
- Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole deriv
- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. MDPI.
- Some biologically active 1,2,4-thiadiazoles.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed.
- Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles.
- Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed.
- Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole deriv
- Biological activity of oxadiazole and thiadiazole deriv
- Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. PubMed.
- Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study.
- Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole deriv
- Synthesis and anti-inflammatory activity of some new 1,3,4-thiadiazoles containing pyrazole and pyrrole nucleus.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole - Sudhakar - Russian Journal of General Chemistry [journals.rcsi.science]
- 5. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Novel 1,2,4-thiadiazole derivatives as potent neuroprotectors: approach to creation of bioavailable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
The Advent and Ascendance of Amino-Phenylamino-Thiadiazoles: A Technical Guide to a Privileged Scaffold
Abstract
The 2-amino-5-substituted-1,3,4-thiadiazole scaffold, particularly with a phenylamino moiety, represents a cornerstone in medicinal chemistry. This guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for this versatile heterocyclic system. We will delve into the rationale behind key experimental choices, present detailed protocols for synthesis, and illuminate the diverse pharmacological activities of these compounds, including their mechanisms of action. This comprehensive overview is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both historical context and practical, field-proven insights.
A Legacy of Therapeutic Innovation: The Historical Trajectory
The journey of the 1,3,4-thiadiazole ring system began in the late 19th century, with its initial description credited to Fischer in 1882, followed by the foundational work of Bush and his contemporaries. However, it was the groundbreaking discovery of sulfonamide antibiotics in the 1930s that inadvertently set the stage for the therapeutic prominence of sulfur-containing heterocycles. The development of sulfathiazole, a potent antibacterial agent, highlighted the clinical potential of such structures and spurred further investigation into related scaffolds.
A pivotal moment for the 2-amino-1,3,4-thiadiazole core arrived in the 1950s with the work of Roblin and Clapp at Lederle Laboratories. Their research into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to the synthesis of acetazolamide, a landmark achievement that established the therapeutic viability of this ring system beyond antimicrobial applications. The subsequent discovery of the cytostatic properties of 2-amino-1,3,4-thiadiazole by Olsen and colleagues further broadened the perceived pharmacological potential of this scaffold, paving the way for extensive research into its anticancer and other therapeutic activities.[1] This historical context underscores a recurring theme in drug discovery: the evolution of a chemical scaffold from a singular application to a "privileged" structure with broad therapeutic utility.
The Art and Science of Synthesis: Constructing the Core
The synthesis of amino-phenylamino-thiadiazoles can be achieved through various methodologies, with the choice of route often dictated by the desired substitution pattern, scalability, and available starting materials. The most common and versatile approaches involve the cyclization of thiosemicarbazide derivatives.
Foundational Synthesis: From Thiosemicarbazides to Thiadiazoles
The cyclization of 1,4-disubstituted thiosemicarbazides is a cornerstone of 2-amino-1,3,4-thiadiazole synthesis. This transformation is typically facilitated by dehydrating agents that promote the intramolecular cyclization and elimination of water.
Causality Behind Reagent Choice:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a widely used and effective dehydrating agent for this transformation. Its primary role is to activate the carbonyl oxygen of the acylthiosemicarbazide intermediate, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom. This facilitates the cyclization process under relatively mild conditions.[2][3][4] The use of POCl₃ often leads to high yields and clean reactions.[5][6]
-
Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is another common dehydrating agent for this cyclization.[7][8] It protonates the carbonyl oxygen, increasing its electrophilicity and promoting the cyclization. The choice between POCl₃ and H₂SO₄ can depend on the specific substrate and desired reaction conditions, with H₂SO₄ often requiring higher temperatures.
-
Polyphosphoric Acid (PPA): PPA is a viscous and effective dehydrating agent that can also serve as the reaction medium. It is particularly useful for less reactive substrates that require more forcing conditions.
Experimental Protocol: Synthesis of 2-(Phenylamino)-5-aryl-1,3,4-thiadiazole
This protocol details a representative synthesis using phosphorus oxychloride as the cyclizing agent.
Step 1: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide (Intermediate)
-
To a solution of an appropriate aromatic acid hydrazide (10 mmol) in ethanol (50 mL), add phenyl isothiocyanate (10 mmol, 1.2 mL).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to 2-(Phenylamino)-5-aryl-1,3,4-thiadiazole
-
To a stirred solution of the 1-aroyl-4-phenylthiosemicarbazide (5 mmol) in phosphorus oxychloride (10 mL), reflux the mixture for 2-3 hours.
-
Monitor the completion of the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 2-(phenylamino)-5-aryl-1,3,4-thiadiazole.[5][6]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 2-(phenylamino)-5-aryl-1,3,4-thiadiazoles.
A Spectrum of Biological Activities: Therapeutic Potential
Amino-phenylamino-thiadiazoles exhibit a remarkable breadth of pharmacological activities, making them a highly attractive scaffold for drug development.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this class of compounds. Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
-
Kinase Inhibition: Many amino-phenylamino-thiadiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth and survival.
-
Bcr-Abl Tyrosine Kinase: The Bcr-Abl fusion protein is a hallmark of chronic myelogenous leukemia (CML). Some 1,3,4-thiadiazole derivatives have shown inhibitory activity against the Bcr-Abl kinase, suggesting their potential as therapeutic agents for CML.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is common in cancer. Phenylamino-pyrimidine derivatives bearing a thiazole or thiadiazole moiety have been developed as potent CDK9 inhibitors, which can induce apoptosis in cancer cells.[10]
-
MAPK-Interacting Kinases (Mnks): Mnk2 is involved in tumorigenesis, and 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been discovered as potent Mnk2 inhibitors.[11]
-
Signaling Pathway Diagram: Inhibition of a Generic Kinase Pathway
Caption: Inhibition of a kinase signaling pathway by an amino-phenylamino-thiadiazole derivative.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ST10 | MCF-7 (Breast) | 49.6 | [12] |
| ST10 | MDA-MB-231 (Breast) | 53.4 | [12] |
| 2g | LoVo (Colon) | 2.44 | [13][14] |
| 2g | MCF-7 (Breast) | 23.29 | [13][14] |
| Compound 55 | MCF-7 (Breast) | 1.01 | [15] |
| Compound 50 | HEPG2-1 (Liver) | 0.86 | [15] |
Antimicrobial Activity
The historical roots of thiadiazoles in the era of sulfonamide antibiotics are reflected in the potent antimicrobial properties of many modern derivatives.
-
Antibacterial Activity: Amino-phenylamino-thiadiazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell wall. The presence of specific substituents, such as halogens on the phenyl ring, can significantly enhance antibacterial potency.[16][17]
-
Antifungal Activity: Several derivatives have shown significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. In some cases, their activity is comparable to or even exceeds that of standard antifungal drugs like fluconazole.[16]
Quantitative Data: Antimicrobial Activity
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 14d | C. albicans | 32.6 | [16] |
| 19 (p-chlorophenyl derivative) | S. aureus | 62.5 | [16] |
| 26 | S. pneumoniae | 8-31.25 | [16] |
| 9b | A. fumigatus | 0.9 | [18] |
| 4c | B. subtilis | 0.12 | [18] |
| 2a-c | S. aureus | 1-64 | [19] |
Other Pharmacological Activities
The therapeutic potential of this scaffold extends to a variety of other areas, including:
-
Antiviral Activity: Certain derivatives have shown promise as antiviral agents.
-
Anti-inflammatory Activity: The structural similarity to some known anti-inflammatory drugs has prompted investigations into their potential in this area.
-
Muscle Relaxant Properties: Early studies identified muscle relaxant effects in some substituted thiadiazoles.[20]
Structure-Activity Relationships (SAR) and Future Directions
The extensive research on amino-phenylamino-thiadiazoles has led to a growing understanding of their structure-activity relationships (SAR). The nature and position of substituents on both the phenylamino and the 5-aryl rings play a crucial role in determining the potency and selectivity of their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are increasingly being employed to model these relationships and guide the design of new, more effective derivatives.[21][22][23][24][25]
The future of amino-phenylamino-thiadiazole research lies in the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new drug candidates based on this remarkable and enduring scaffold.
Conclusion
The journey of amino-phenylamino-thiadiazoles from their early discovery to their current status as a privileged scaffold in medicinal chemistry is a testament to their chemical versatility and broad therapeutic potential. This guide has provided a comprehensive overview of their history, synthesis, and biological activities, with a focus on the underlying scientific principles and experimental rationale. It is our hope that this resource will inspire and facilitate further research into this fascinating and pharmacologically significant class of compounds.
References
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2011). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal, 8(3), 735-742. [Link]
- CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2014).
- Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia.
- Karimova, A. K., Bakhtiyarova, Y. V., & Dimukhametov, M. N. (2021).
- Watts, P., Wiles, C., & Haswell, S. J. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33. [Link]
- Abdel-Wahab, B. F., Mohamed, H. A., & Faty, R. A. (2024).
- Wang, P., Ma, Q., Zhang, Y., Liu, Y., & Liu, X. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Bioorganic & Medicinal Chemistry Letters, 58, 128526. [Link]
- CARISSIMI, M., & RAVENNA, F. (1961). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 16(4), 357–363. [Link]
- Diab, S., Teo, T., Kumarasiri, M., Li, P., Yu, M., Lam, F., ... & Wang, S. (2014). Discovery of 5-(2-(phenylamino) pyrimidin-4-yl) thiazol-2 (3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-972. [Link]
- Płazińska, A., Płaziński, W., & Drzazga, Z. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. International Journal of Molecular Sciences, 20(15), 3826. [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Quantitative Structure-Activity Relationship Studies Of Amino Acids Conjugated 2-Amnio-Arylthiazole As Antifungal. International Journal of Drug Design and Discovery, 4(2), 1085-1093. [Link]
- Horvath, T., Serban, G., & Cuc, S. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 422-427. [Link]
- Chiscop, E., Chetran, A., Gavan, A., Olaru, O. T., Nitulescu, G. M., & Ion, G. (2023).
- Chiscop, E., Chetran, A., Gavan, A., Olaru, O. T., Nitulescu, G. M., & Ion, G. (2023).
- MISHRA, R., & SINGH, S. (2000). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry, 12(4), 1213-1215. [Link]
- Głowacka, A., & Wujec, M. (2022).
- Kumar, C. T. K., Keshavayya, J., & Ali, A. R. S. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- Krystof, V., Cankar, P., Frysova, I., Slouka, J., & Kontopidis, G. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(11), 4448-4460. [Link]
- Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545. [Link]
- Bîcu, E., & Uivarosi, V. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 15(10), 2419. [Link]
- A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. (n.d.). ResearchGate.
- General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate.
- Singh, A., Sharma, P. K., & Kumar, R. (2022). Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3) in the last biennial period (2018–19). (2020).
- 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD. (n.d.). ResearchGate.
- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate.
- Tyszka-Czochara, M., Pańczyk, K., & Major, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1735. [Link]
- Bouzayani, N., Aouadi, K., & Hamdi, N. (2017).
- Jessy, E. M. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 81(3), 615–649. [Link]
- Gür, M., Özkınalı, S., & Beyazıt, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30055. [Link]
- El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., Al-Ghamdi, H. S., & Al-Omair, M. A. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(21), 6542. [Link]
- Kavaliauskas, P., Petraitis, V., Petraitienė, R., & Šačkus, A. (2022).
- CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. (2014).
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. International Journal of Organic Chemistry, 4(3), 193-201. [Link]
- Al-Suhaimi, K. M., Al-Ghamdi, K. M., & Al-Otaibi, R. M. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Molecules, 27(19), 6541. [Link]
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
- Wang, X., Zhang, Y., Wang, Y., Li, Y., & Liu, X. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 69(31), 8752-8763. [Link]
- Phosphorous oxychloride: Significance and symbolism. (2025). Scinapse. [Link]
- QSAR quantitative structure activity relationship. (2016, May 19). Slideshare. [Link]
- Ibrahim, N., & Kassim, K. (2019). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Molecules, 24(21), 3848. [Link]
- Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (n.d.). ResearchGate.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorous oxychloride: Significance and symbolism [wisdomlib.org]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. CN103936692A - Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 14. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 23. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. QSAR quantitative structure activity relationship | PDF [slideshare.net]
- 25. mdpi.com [mdpi.com]
Tautomeric Forms of 3-Amino-5-phenylamino-1,2,4-thiadiazole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the potential tautomeric forms of 3-Amino-5-phenylamino-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between interconverting structural isomers, can significantly influence a molecule's physicochemical properties, including its receptor binding affinity, solubility, and metabolic stability. Understanding the predominant tautomeric forms is therefore critical for rational drug design and development. This document elucidates the possible tautomers of this compound, outlines robust experimental protocols for their characterization using spectroscopic methods, and discusses the application of computational chemistry for predicting tautomer stability. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism in heterocyclic systems.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry where a molecule exists as a mixture of two or more readily interconvertible structural isomers, known as tautomers.[1][2] This phenomenon is particularly prevalent in heterocyclic compounds containing amino, hydroxyl, or thiol substituents on the ring. The position of a labile proton can shift, leading to different electronic arrangements and molecular geometries. For pharmaceutical compounds, the specific tautomer present can drastically alter its biological activity. A particular tautomer may be the active form that binds to a biological target, while others may be inactive or even exhibit off-target effects. Therefore, a thorough characterization of the tautomeric landscape of a drug candidate is a critical step in the drug discovery and development process.
The subject of this guide, this compound, possesses multiple sites for protonation and deprotonation, making it a prime candidate for exhibiting complex tautomeric equilibria. This guide will explore the potential tautomeric forms and provide the necessary technical framework for their elucidation.
Potential Tautomeric Forms of this compound
The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is expected to be between the amino and imino forms, involving the exocyclic amino group at the 3-position and the ring nitrogen atoms. Additionally, prototropy involving the phenylamino group at the 5-position can be considered. The principal tautomeric forms are depicted below:
Caption: Principal tautomeric forms of this compound.
For many N-heteroaromatic amines, the amino form is generally considered to be the more stable tautomer due to the preservation of the aromaticity of the heterocyclic ring.[3] However, the relative stability of these forms can be influenced by factors such as the electronic nature of substituents and the solvent environment.
Spectroscopic Characterization of Tautomers
The determination of the predominant tautomeric form in solution and in the solid state relies on a combination of spectroscopic techniques. Each tautomer possesses a unique set of spectroscopic signatures.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for distinguishing between amino and imino tautomers by identifying the characteristic stretching vibrations of the N-H bonds.
-
Amino Tautomer (A): The exocyclic amino group (-NH₂) will exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes.[4][5]
-
Imino Tautomers (B and C): The imino group (=NH) will show a single N-H stretching band, typically in the range of 3300-3100 cm⁻¹. The C=N double bond stretching vibration will also be present, usually in the 1680-1620 cm⁻¹ region.[5][6]
Table 1: Expected Characteristic IR Frequencies
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Tautomer |
| -NH₂ | Asymmetric Stretch | 3500 - 3400 | Amino (A) |
| -NH₂ | Symmetric Stretch | 3400 - 3300 | Amino (A) |
| =NH | Stretch | 3300 - 3100 | Imino (B, C) |
| C=N (exocyclic) | Stretch | 1680 - 1620 | Imino (B, C) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed structural information that can help to unequivocally identify the predominant tautomer in solution.
-
¹H NMR:
-
Amino Tautomer (A): The two protons of the exocyclic amino group will typically appear as a broad singlet in the range of δ 5-8 ppm. The chemical shift of the N-H proton of the phenylamino group is also expected in a similar region.
-
Imino Tautomers (B and C): The imino proton (=NH) is expected to resonate at a different chemical shift compared to the amino protons, often further downfield.[7] The exact position will be influenced by the electronic environment and hydrogen bonding.
-
-
¹³C NMR:
-
The chemical shift of the carbon atom attached to the exocyclic nitrogen (C3) is particularly informative. In the amino tautomer (A) , this carbon is an sp²-hybridized carbon of an aromatic ring and is expected to have a chemical shift in the range of δ 160-170 ppm. For the imino tautomers (B and C) , this carbon is part of a C=N double bond and may exhibit a different chemical shift.
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| Tautomer | Key Proton Signal | Expected ¹H δ (ppm) | Key Carbon Signal | Expected ¹³C δ (ppm) |
| Amino (A) | -NH ₂ | 5.0 - 8.0 (broad) | C 3-NH₂ | 160 - 170 |
| Imino (B, C) | =NH | 8.0 - 10.0 | C 3=NH | 150 - 160 |
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvent environments (using continuum solvation models like PCM), a quantitative prediction of the tautomeric equilibrium can be obtained.[2][8]
For related heterocyclic systems, such as 1,2,4-triazoles, computational studies have often shown that the amino tautomer is significantly more stable than the imino forms, primarily due to the preservation of aromaticity.[8] A similar trend is anticipated for this compound.
Experimental Protocols for Tautomer Analysis
To experimentally determine the tautomeric equilibrium of this compound, the following detailed protocols are recommended.
Synthesis of this compound
A plausible synthetic route for the preparation of this compound can be adapted from general methods for the synthesis of 1,2,4-thiadiazoles.[9] One common approach involves the oxidative cyclization of an appropriate thiourea derivative.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Protocol:
-
Preparation of 1-Phenyl-2-thiobiuret: To a solution of guanidine hydrochloride in a suitable solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium ethoxide) to generate free guanidine. To this mixture, add an equimolar amount of phenyl isothiocyanate dropwise with stirring. The reaction mixture is then heated under reflux for a specified period.
-
Purification of the Intermediate: After cooling, the precipitated 1-phenyl-2-thiobiuret is collected by filtration, washed with cold solvent, and can be recrystallized if necessary.
-
Oxidative Cyclization: The purified 1-phenyl-2-thiobiuret is dissolved in a suitable solvent (e.g., ethanol or acetic acid). An oxidizing agent, such as hydrogen peroxide or iodine, is added portion-wise at room temperature or with gentle heating.
-
Isolation and Purification of the Final Product: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation (e.g., by adding water) or by solvent evaporation followed by column chromatography to yield pure this compound. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
UV-Vis Spectroscopic Determination of Tautomeric Equilibrium
UV-Vis spectroscopy can be used to determine the equilibrium constant (KT) between tautomers, especially if the tautomers have distinct absorption maxima.[10][11][12][13]
Caption: Workflow for UV-Vis spectroscopic analysis of tautomeric equilibrium.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From this stock solution, prepare a series of solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the different tautomers. The amino form, being more conjugated, is likely to have a different λmax than the imino forms.
-
If distinct peaks are observed, the ratio of the tautomers can be calculated from their absorbances at their respective λmax values, after correcting for their different molar extinction coefficients (ε). The molar extinction coefficients can be estimated or determined using model compounds where tautomerism is blocked (e.g., by N-methylation).
-
The tautomeric equilibrium constant (KT) is calculated as the ratio of the concentrations of the two tautomers.
-
Variable-Temperature (VT) NMR Spectroscopy
VT-NMR is a powerful technique to study dynamic equilibria, including tautomerism.[14][15][16] By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that can provide information about the thermodynamics of the tautomeric interconversion.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent with a wide liquid range (e.g., DMSO-d₆ or toluene-d₈).
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at room temperature.
-
Gradually decrease the temperature in increments (e.g., 10 K) and acquire a spectrum at each temperature until coalescence of the signals of the two tautomers is observed, or until the solvent freezes.
-
If coalescence is not observed at low temperatures, gradually increase the temperature from room temperature in increments and acquire spectra.
-
-
Data Analysis:
-
At slow exchange rates (low temperatures), separate signals for each tautomer may be observed. The ratio of the tautomers can be determined by integrating the corresponding signals.
-
As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals. At the coalescence temperature (Tc), the two signals merge into a single broad peak.
-
By analyzing the line shapes of the signals at different temperatures, the rate constants for the interconversion can be determined. From the temperature dependence of the equilibrium constant, the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization can be calculated using the van't Hoff equation.
-
Conclusion
References
- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2711.
- Bojarska, J., et al. (2020).
- Cysewski, P. (1998). Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines.
- Encinas, A., et al. (2007). The tautomerism of 5-amino-3-oxo-1,2,4-thiadiazole: An experimental and theoretical study. European Journal of Organic Chemistry, 2007(34), 5603-5608.
- Fathalla, W., et al. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.
- Fornaguera, C., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Dyes and Pigments, 191, 109361.
- Hussain, S., et al. (2015). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 20(8), 13694-13712.
- Joshi, S. D., et al. (2022). Discovery, synthesis and mechanism study of 2,3,5-substituted[1][11][18]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 249, 115129.
- Kolehmainen, E., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929.
- Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-369.
- Niu, S., et al. (2014). Theoretical study on the tautomerization of 1,5-diaminotetrazole (DAT). Computational and Theoretical Chemistry, 1045, 48-55.
- Panda, C. S., et al. (1977). Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. Australian Journal of Chemistry, 30(3), 563-568.
- Pérez-Urquiza, M., & Beltrán, J. L. (2001). Determination of the dissociation constants of sulfonated azo dyes by capillary zone electrophoresis and spectrophotometry methods.
- Pires, M. M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2537-2542.
- Rao, C. N. R., & Jose, C. I. (1962). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 16, 361-363.
- Sağırlı, A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.
- Sundaraganesan, N., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
- Szatylowicz, H., et al. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. RSC Advances, 9(55), 31343-31356.
- Taha, A. A. (2010).
- Tomas-Vert, F., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(36), 20263-20273.
- University of Oxford. (n.d.). Variable Temperature NMR Experiments.
- University of Wisconsin-Madison. (n.d.). Instructions for Variable Temperature (VT) Operation.
- Varghese, B., et al. (2010). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
- Varghese, B., et al. (2011). Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. Journal of Molecular Structure, 993(1-3), 333-339.
- Wang, J., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State. Journal of the American Chemical Society, 133(4), 1192-1201.
Sources
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 10. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
An In-depth Technical Guide to the Solubility and Stability Studies of 1,2,4-Thiadiazole Compounds
Introduction: The Rising Prominence of 1,2,4-Thiadiazoles in Drug Discovery
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This structural motif has garnered significant attention in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The aromatic nature of the 1,2,4-thiadiazole ring contributes to its metabolic stability, a desirable trait for drug candidates.[1][3] Furthermore, the heteroatoms in the ring can participate in hydrogen bonding, potentially enhancing interactions with biological targets.[1] However, like many heterocyclic compounds, the journey of a 1,2,4-thiadiazole derivative from a promising hit to a viable drug candidate is fraught with challenges, primarily related to its physicochemical properties.
Two of the most critical hurdles in the early stages of drug development are ensuring adequate aqueous solubility and demonstrating chemical stability.[4] Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and methodologies for assessing and optimizing the solubility and stability of 1,2,4-thiadiazole compounds.
Part I: Navigating the Labyrinth of Solubility
Aqueous solubility is a crucial determinant of a drug's bioavailability and therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[4] In drug discovery, compounds with low solubility can be prematurely discarded due to apparent lack of activity in bioassays, a phenomenon known as "solubility-limited activity".[6] Therefore, accurate and timely assessment of solubility is paramount.
Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[7]
-
Kinetic Solubility: This is the concentration of a compound at which it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer.[5][6] This method is high-throughput and commonly used in early drug discovery for rapid screening of large numbers of compounds.[5][8] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates, which are more soluble than the stable crystalline form.[8][9]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent at a specific temperature and pressure.[7][10] It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours) until the concentration in the solution phase becomes constant.[5][10] While more time-consuming, thermodynamic solubility is a more accurate and reliable measure, crucial for later stages of drug development, such as pre-formulation and formulation studies.[9][10]
The choice between these assays depends on the stage of drug discovery. Early on, the speed of kinetic solubility assays is advantageous for ranking and prioritizing compounds.[6][10] As a compound progresses, the more rigorous thermodynamic solubility data becomes essential.[9][10]
Factors Influencing the Solubility of 1,2,4-Thiadiazole Derivatives
The solubility of a 1,2,4-thiadiazole compound is dictated by a delicate balance of intermolecular forces between the solute molecules and between the solute and solvent molecules. Key factors include:
-
Structural Modifications: Substituents on the 1,2,4-thiadiazole ring and any attached phenyl rings can significantly impact solubility.[11][12] Introducing polar functional groups (e.g., -OH, -NH2, -COOH) that can participate in hydrogen bonding with water generally increases aqueous solubility. Conversely, adding lipophilic groups (e.g., alkyl chains, halogen atoms) tends to decrease it.[11]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the compound in its crystal lattice must be overcome for dissolution to occur. Higher crystal lattice energy generally leads to lower solubility.
-
pH and pKa: For ionizable 1,2,4-thiadiazole derivatives, solubility is highly pH-dependent. The Henderson-Hasselbalch equation can be used to predict the solubility at different pH values if the pKa (the pH at which the compound is 50% ionized) and the intrinsic solubility of the neutral form are known.
-
Solvent: The choice of solvent and the presence of co-solvents can dramatically alter solubility.
Experimental Protocols for Solubility Determination
1.3.1. Kinetic Solubility via Nephelometry
This high-throughput method assesses the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.
Principle: The formation of a precipitate causes the solution to become turbid, which can be measured by the scattering of a light beam (nephelometry).
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the 1,2,4-thiadiazole compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[5]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
1.3.2. Thermodynamic Solubility via the Shake-Flask Method
This "gold standard" method determines the equilibrium solubility of a compound.[5]
Principle: Excess solid compound is equilibrated with a solvent until a saturated solution is formed. The concentration of the dissolved compound is then measured.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid 1,2,4-thiadiazole compound (enough to ensure undissolved solid remains at equilibrium) to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulate matter.
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Data Presentation and Interpretation
Solubility data should be presented clearly, often in tabular format, to allow for easy comparison between different compounds or conditions.
| Compound ID | Substituent | Kinetic Solubility (µM) (pH 7.4) | Thermodynamic Solubility (µM) (pH 7.4) |
| TDZ-001 | H | 150 | 85 |
| TDZ-002 | 4-Cl | 75 | 30 |
| TDZ-003 | 4-OH | 250 | 180 |
Interpretation: As expected, the addition of a lipophilic chloro- group (TDZ-002) decreases solubility, while a polar hydroxyl group (TDZ-003) increases it, compared to the unsubstituted parent compound (TDZ-001). The kinetic solubility values are consistently higher than the thermodynamic values, highlighting the potential for overestimation in early screens.[8]
Part II: Ensuring the Stability of 1,2,4-Thiadiazole Compounds
Chemical stability is a non-negotiable attribute for any drug substance. A compound must remain intact and retain its potency throughout its shelf life and upon administration.[13][14] Stability studies are designed to identify potential degradation pathways and to determine appropriate storage conditions and shelf life.
The 1,2,4-Thiadiazole Ring: Intrinsic Stability and Potential Liabilities
The 1,2,4-thiadiazole ring is generally considered to be aromatic and thus relatively stable.[1] However, like all organic molecules, it is susceptible to degradation under certain conditions. Potential degradation pathways may include:
-
Hydrolysis: Cleavage of the ring or attached functional groups by water, often catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxidizing agents or atmospheric oxygen. The sulfur atom in the thiadiazole ring can be a potential site for oxidation.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation.
Forced Degradation (Stress Testing): A Predictive Tool
Forced degradation studies are a cornerstone of stability testing.[15] They involve subjecting the compound to harsh conditions that are expected to accelerate its degradation.[16] The primary goals of these studies are:
-
To identify likely degradation products and elucidate degradation pathways.
-
To demonstrate the specificity of the analytical methods used to quantify the drug, ensuring that the method can separate the intact drug from its degradants. This is known as a "stability-indicating method".[17][18]
These studies are typically guided by the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[13][19][20]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Dry heat (e.g., 80°C).
-
Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.[19]
Workflow for Stability-Indicating Method Development
The development of a robust stability-indicating analytical procedure, typically using HPLC, is critical for accurately assessing stability.[15][21]
}
Figure 1. Workflow for Developing a Stability-Indicating HPLC Method.
Protocol for a Typical Forced Degradation Study
Objective: To assess the stability of a 1,2,4-thiadiazole derivative under various stress conditions and to generate potential degradation products.
Materials:
-
1,2,4-thiadiazole compound
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers and reagents (HCl, NaOH, H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector (LC-MS is highly recommended for peak identification)[21]
-
Photostability chamber
-
Oven
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 24 hours). Withdraw samples at intervals, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a specified time. Withdraw samples, neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for a specified time. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a solution of the compound at 60°C. Sample at time points and prepare for analysis.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Keep control samples protected from light.
-
Analysis: Analyze all samples, along with an unstressed control solution, using the developed stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation. Use a PDA detector to assess peak purity and LC-MS to obtain mass information on any new peaks to aid in the identification of degradants.
Conclusion
The successful development of 1,2,4-thiadiazole-based drug candidates hinges on a thorough understanding and proactive management of their physicochemical properties. This guide has outlined the fundamental principles and practical methodologies for conducting robust solubility and stability studies. By integrating these assessments early and systematically throughout the drug discovery and development process, researchers can make more informed decisions, mitigate risks of late-stage failure, and ultimately accelerate the journey of these promising compounds from the laboratory to the clinic. The application of distinct kinetic and thermodynamic solubility assays provides a comprehensive picture for both high-throughput screening and detailed pre-formulation, while a systematic approach to forced degradation, guided by ICH principles, ensures the development of reliable and stable drug products.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma Blog.
- Anonymous. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- ResearchGate. (2025). (PDF) Stability Indicating HPLC Method Development: A Review.
- Jain, D., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.
- YouTube. (2025). Q1A(R2) A deep dive in Stability Studies. YouTube.
- RAPS. (2025).
- Oreate AI Blog. (2025). Ich Guidelines for Stability Studies PPT.
- IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. ISRES Publishing.
- Surov, A. O., et al. (2015).
- Surov, A. O., et al. (2015).
- Books. (2024).
- Sharma, P. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
- El-Sayed, W. M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
Sources
- 1. isres.org [isres.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]
- 15. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. ijpsr.com [ijpsr.com]
- 18. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. ikev.org [ikev.org]
- 21. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Theoretical and Computational Exploration of 1,2,4-Thiadiazoles
Foreword: The Computational Imperative in Modern Heterocyclic Chemistry
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1][2] Derivatives of this five-membered heterocycle have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] As the quest for novel therapeutics and advanced materials intensifies, the ability to predict, understand, and rationally design new 1,2,4-thiadiazole-based molecules is paramount. Traditional synthetic exploration, while indispensable, is often resource-intensive. This is where theoretical and computational chemistry provides a transformative advantage.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a mere listing of methods to provide a field-proven perspective on why and how specific computational strategies are deployed. We will explore the core theoretical models used to dissect the electronic structure, reactivity, and biological interactions of 1,2,4-thiadiazoles, grounding these powerful predictive tools in the context of practical, real-world applications.
Section 1: The Quantum Mechanical Foundation: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method that has become the workhorse for studying systems like 1,2,4-thiadiazoles.
The Rationale for DFT: Balancing Accuracy and Feasibility
The primary reason for DFT's ubiquity is its exceptional balance between computational accuracy and cost. While higher-level ab initio methods exist, they are often too computationally expensive for routine analysis of the moderately sized molecules typical in drug discovery. DFT provides a robust framework for calculating the electronic structure of a molecule, which in turn allows for the prediction of a wide array of chemical and physical properties.[6][7] Functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311++G(d,p)), have been consistently shown to yield reliable results for geometry, vibrational modes, and electronic properties of heterocyclic systems.[8][9]
Core Applications of DFT in 1,2,4-Thiadiazole Research
-
Geometric and Electronic Structure: The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. DFT-based geometry optimization provides precise bond lengths, bond angles, and dihedral angles.[8]
-
Spectroscopic Characterization: DFT can predict vibrational frequencies, which directly correlate to experimental Infrared (IR) and Raman spectra. This is invaluable for confirming the identity and purity of newly synthesized compounds.[10][11] Furthermore, Time-Dependent DFT (TD-DFT) can simulate UV-Visible absorption spectra, aiding in the interpretation of experimental electronic transitions.[8]
-
Reactivity Prediction: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical indicators of a molecule's reactivity.[6][12] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical stability; a smaller gap generally implies higher reactivity.[11] Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are excellent predictors of sites susceptible to electrophilic or nucleophilic attack.
Experimental Protocol 1: Standard DFT Geometry Optimization and Frequency Calculation
This protocol outlines a typical workflow using a computational chemistry package like Gaussian.
-
Input File Preparation:
-
Construct the initial 3D structure of the 1,2,4-thiadiazole derivative using a molecular builder (e.g., GaussView, Avogadro).
-
Create a text input file specifying the calculation type, theoretical method, and basis set.
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt keyword requests a geometry optimization to find the lowest energy conformation.
-
Freq keyword requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to compute thermodynamic and spectroscopic (IR/Raman) data.
-
-
-
Execution: Submit the input file to the computational software. This is a computationally intensive step, with time varying based on molecular size and available resources.
-
Analysis of Results:
-
Optimization Convergence: Verify that the optimization has successfully converged by checking the output log file for confirmation messages.
-
Vibrational Frequencies: Examine the calculated frequencies. The absence of imaginary frequencies confirms the structure is a stable minimum. The calculated IR spectrum can be visualized and compared with experimental data.
-
Structural and Electronic Data: Extract optimized coordinates, bond lengths, angles, Mulliken charges, dipole moment, and HOMO/LUMO energies from the output file.
-
Visualization: DFT Workflow for Molecular Characterization
Caption: A typical workflow for characterizing a 1,2,4-thiadiazole derivative using DFT.
Section 2: Simulating Biological Interactions for Drug Discovery
While DFT provides a fundamental understanding of a molecule's intrinsic properties, its true power in drug development is realized when used to predict how that molecule will interact with biological targets.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") and binding affinity of one molecule (a ligand, such as a 1,2,4-thiadiazole derivative) to a second molecule (a receptor, typically a protein or enzyme).[13] This method is instrumental in early-stage drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.[14][15][16]
Causality in Docking: The choice of a protein target is critical and must be based on a validated biological hypothesis. For instance, if a series of 1,2,4-thiadiazoles are being investigated as anticancer agents, a relevant target might be an enzyme known to be overexpressed in cancer cells, such as Dihydrofolate Reductase (DHFR) or a specific kinase.[13] The docking score (usually in kcal/mol) provides an estimate of binding free energy, with more negative values suggesting stronger binding. Analysis of the binding pose reveals key intermolecular interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex.[14][17]
Experimental Protocol 2: A General Molecular Docking Workflow
This protocol describes a general procedure applicable to software like AutoDock Vina or Schrödinger's Glide.
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms, as they are typically absent in PDB files.
-
Assign partial charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Generate a low-energy 3D conformation of the 1,2,4-thiadiazole derivative. This is often done using a DFT optimization (see Protocol 1) or a faster method like a molecular mechanics force field.
-
Assign partial charges and define rotatable bonds.
-
-
Binding Site Definition:
-
Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the enzyme or a region identified by binding site prediction algorithms.
-
-
Docking Execution:
-
Run the docking algorithm. The software will systematically explore different conformations and orientations of the ligand within the defined binding site, scoring each pose.
-
-
Results Analysis:
-
Rank the resulting poses based on their docking scores.
-
Visually inspect the top-ranked poses to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein's amino acid residues. This provides invaluable insight into the structural basis of binding.
-
Data Presentation: Example Docking Results
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| TZD-001 | -9.8 | Phe31, Ser59 | Pi-Pi Stacking, H-Bond |
| TZD-002 | -8.5 | Leu67, Val115 | Hydrophobic |
| TZD-003 | -10.3 | Arg70, Gln35 | H-Bond, Salt Bridge |
| TZD-004 | -7.2 | Ala7, Ile14 | Hydrophobic |
Visualization: Molecular Docking Workflow
Caption: The sequential process of a molecular docking simulation in drug discovery.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their measured biological activity.[18][19] The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed variations in their biological effects.
The Logic of QSAR: A robust QSAR model allows scientists to predict the activity of hypothetical compounds before they are ever synthesized, dramatically accelerating the drug development cycle.[20][21] The process involves calculating a wide range of "molecular descriptors" (numerical representations of a molecule's properties) and then using statistical methods, like multiple linear regression, to find the best correlation with experimental activity. A validated QSAR model provides crucial insights into which molecular features (e.g., size, hydrophobicity, electronic properties) are most important for enhancing biological activity.[18][22]
Visualization: The QSAR Modeling Cycle
Caption: The iterative process of developing and validating a QSAR model.
Conclusion: An Integrated Computational Strategy
The theoretical and computational study of 1,2,4-thiadiazoles is not a single method but an integrated, multi-faceted strategy. It begins with quantum mechanics (DFT) to understand the fundamental properties of individual molecules. This knowledge then informs more applied techniques like molecular docking and QSAR, which bridge the gap between chemical structure and biological function. By judiciously applying these computational tools, researchers can gain profound insights, rationalize experimental observations, and guide the design of next-generation 1,2,4-thiadiazole derivatives with enhanced efficacy and tailored properties for a wide range of scientific applications.
References
- Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. PubMed Central.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate.
- Abdel-Wahab, B. F., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. Chemistry Central Journal.
- Kaur, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- Srinivasa, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. SpringerLink.
- Roopan, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.
- Srivastava, A., et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.
- Li, Y., et al. (2015). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. MDPI.
- Fadhil, Z., & Hussein, A. (2016). DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science.
- Obaid, S. M., et al. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science.
- Reva, I., et al. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. ResearchGate.
- El-Metwaly, A. M., et al. (2024). Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents. PubMed.
- Sharma, A., et al. (2010). Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. PubMed.
- Ghorab, M. M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PubMed Central.
- Fassihi, A., & Sabet, R. (2011). Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. PubMed.
- Nagendra, G., et al. (2025). Some biologically active 1,2,4-thiadiazoles. ResearchGate.
- Roopan, S. M., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. PubMed.
- El-Toumy, S. A., et al. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. YMER.
- Quiros, I., et al. (2024). Some biologically active 1,2,4-thiadiazoles. ResearchGate.
- Ila, H., et al. (2024). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal.
- Baumann, M., & Baxendale, I. R. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. PubMed.
- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed.
- El-Toumy, S. A., et al. (2022). QSAR and Drug-likeness Studies of Thiadiazole Derivatives Against Lung Cancer. ResearchGate.
- Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark.
- Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. ResearchGate.
- Unknown Author. (n.d.). Spectroscopic Study of Some 1,3,4-0xadiazole, 1,3,4- Thiadiazole and 1,2,4- Triazole Derivatives. Iraqi Journal of Science.
- Sharma, A., et al. (2010). Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors. BBDNIIT-Pharmacy.
- da Silva, A. D., et al. (2019). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate.
- Al-Hamdani, A. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing.
- Taha, M. O. (2014). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Molecular Docking of some new Thiazolidinone and Thiadiazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ymerdigital.com [ymerdigital.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmacybbdniit.org [pharmacybbdniit.org]
- 22. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers: A Technical Guide to 1,2,4-Thiadiazole Derivatives and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in diverse molecular interactions have led to the development of a wide array of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 1,2,4-thiadiazole derivatives, detailing the underlying mechanisms of action, providing robust experimental protocols for target validation, and exploring the critical structure-activity relationships that govern their potency and selectivity.
Oncological Targets: Disrupting Cancer Progression at Multiple Nodes
The fight against cancer demands a multifaceted approach, and 1,2,4-thiadiazole derivatives have shown promise in targeting several key players in oncogenesis and tumor progression.
Kinase Inhibition: Halting Aberrant Cell Signaling
Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer. Several 1,2,4-thiadiazole derivatives have been identified as potent kinase inhibitors.
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[1] Certain 1,2,4-thiadiazole derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
Experimental Protocol: EGFR Kinase Assay (Continuous-Read Fluorescence) [2]
-
Reagent Preparation:
-
Prepare a 10X stock of recombinant human EGFR (wild-type or mutant) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
-
Prepare 1.13X ATP and a suitable fluorescent peptide substrate (e.g., Y12-Sox) in the same buffer.
-
Prepare serial dilutions of the 1,2,4-thiadiazole test compound in 50% DMSO.
-
-
Assay Procedure (384-well format):
-
Add 0.5 µL of the diluted test compound or 50% DMSO (vehicle control) to the wells of a white, non-binding surface microtiter plate.
-
Add 5 µL of the 10X EGFR enzyme stock to each well and pre-incubate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.
-
Immediately begin monitoring the increase in fluorescence intensity (λex=360 nm / λem=485 nm) every 71 seconds for 30-120 minutes using a plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Mechanism of Action: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Aberrant activation of this pathway is common in many cancers. 1,2,4-thiadiazole derivatives can inhibit AKT activity, leading to the suppression of downstream pro-survival signals and the induction of apoptosis.[5] The activation of AKT promotes cell survival by inhibiting apoptotic processes and stimulating cell cycle progression.[6] The PI3K/AKT/mTOR pathway is a central regulator of cell fate, and its dysregulation is a key factor in the development of many diseases, including cancer.[7]
Signaling Pathway: PI3K/AKT/mTOR
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 1,2,4-thiadiazole derivatives on AKT.
Experimental Protocol: In Vitro AKT Kinase Assay (Radiometric) [8]
-
Reagent Preparation:
-
Prepare a reaction mixture containing an AKT substrate (e.g., a synthetic peptide), kinase buffer, and [γ-³²P]ATP.
-
Prepare serial dilutions of the 1,2,4-thiadiazole test compound.
-
-
Assay Procedure:
-
Pre-incubate recombinant human AKT1 with varying concentrations of the test compound for 1 hour.
-
Initiate the kinase reaction by adding the reaction mixture.
-
Incubate for a defined period (e.g., 10 minutes) at 30°C.
-
Stop the reaction by adding trichloroacetic acid.
-
Spot the reaction products onto phosphocellulose paper disks.
-
Wash the disks with 0.75% phosphoric acid and acetone to remove unincorporated [γ-³²P]ATP.
-
-
Data Analysis:
-
Measure the radioactivity on the disks using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Non-Kinase Oncological Targets
Mechanism of Action: Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis. In hormone-receptor-positive breast cancers, estrogens are the primary drivers of tumor growth. 1,2,4-thiadiazole derivatives can act as aromatase inhibitors, reducing estrogen production and thereby slowing cancer cell proliferation.[9]
Experimental Protocol: Aromatase Inhibition Assay (Fluorometric) [10]
-
Reagent Preparation:
-
Use a commercial fluorometric aromatase inhibitor screening kit.
-
Prepare serial dilutions of the 1,2,4-thiadiazole test compound and a positive control (e.g., Letrozole).
-
-
Assay Procedure (96-well format):
-
Incubate the test compounds and Letrozole with the aromatase enzyme and a fluorogenic substrate for 10 minutes at 37°C.
-
The substrate is converted to a highly fluorescent metabolite (Ex/Em = 488/527 nm).
-
-
Data Analysis:
-
Measure the fluorescence intensity.
-
Compare the fluorescence in the presence of the test compound to the control (no inhibitor) to determine the percentage of inhibition and calculate the IC₅₀ value.
-
Mechanism of Action: Factor XIIIa is a transglutaminase that plays a role in blood coagulation and has been implicated in tumor angiogenesis and metastasis. Specific 1,2,4-thiadiazole derivatives have been developed as irreversible inhibitors of Factor XIIIa, potentially offering a novel anti-angiogenic and anti-metastatic strategy.[2]
Experimental Protocol: Factor XIIIa Activity Assay (Colorimetric) [11]
-
Reagent Preparation:
-
Use a commercial colorimetric Factor XIIIa activity assay kit.
-
Prepare dilutions of the test compound and a known inhibitor (e.g., iodoacetamide).
-
-
Assay Procedure (96-well format):
-
Activate Factor XIII to Factor XIIIa.
-
Incubate the activated enzyme with the test compound.
-
Add a substrate that releases a chromophore upon cleavage by Factor XIIIa.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Table 1: Summary of Oncological Targets for 1,2,4-Thiadiazole Derivatives
| Target | Mechanism of Action | Therapeutic Rationale |
| EGFR | ATP-competitive kinase inhibition | Blocks pro-proliferative and pro-survival signaling |
| AKT | Inhibition of kinase activity | Induces apoptosis and inhibits cell growth |
| Aromatase | Inhibition of estrogen biosynthesis | Suppresses growth of hormone-dependent cancers |
| Factor XIIIa | Irreversible inhibition of transglutaminase activity | Anti-angiogenic and anti-metastatic effects |
Anti-inflammatory Targets: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. 1,2,4-thiadiazole derivatives have shown potential in modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase enzymes.
Cyclooxygenase (COX-1 and COX-2)
Mechanism of Action: COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and upregulated at sites of inflammation. 1,2,4-thiadiazole derivatives can act as inhibitors of both COX-1 and COX-2, with some showing selectivity for COX-2, which is desirable for reducing inflammatory responses with fewer gastrointestinal side effects.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Colorimetric) [12][13]
-
Reagent Preparation:
-
Use a commercial colorimetric COX inhibitor screening kit.
-
Prepare serial dilutions of the 1,2,4-thiadiazole test compound and a known COX-2 inhibitor (e.g., celecoxib).
-
-
Assay Procedure (96-well format):
-
To each well, add reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound or vehicle control and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (substrate).
-
Incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Add a chromogenic substrate that develops color in proportion to the peroxidase activity of COX-2.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Infectious Disease Targets: Combating Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1,2,4-thiadiazoles have demonstrated activity against a range of bacterial, viral, and fungal pathogens.
Antibacterial Targets
Mechanism of Action: The specific molecular targets for the antibacterial activity of 1,2,4-thiadiazoles are diverse and depend on the bacterial species. For example, some derivatives have shown activity against Mycobacterium tuberculosis.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution) [14][15]
-
Reagent Preparation:
-
Prepare a stock solution of the 1,2,4-thiadiazole test compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure (96-well format):
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Antiviral Targets
Mechanism of Action: 1,2,4-thiadiazole derivatives have been reported to inhibit various viral targets. For instance, some have shown activity against the reverse transcriptase of HIV-1.
Experimental Protocol: HIV-1 Reverse Transcriptase (RT) Inhibition Assay [16][17][18]
-
Reagent Preparation:
-
Use a commercial HIV-1 RT inhibitor screening kit.
-
Prepare serial dilutions of the 1,2,4-thiadiazole test compound.
-
-
Assay Procedure:
-
The assay typically involves the use of a template-primer complex and labeled nucleotides.
-
Incubate the HIV-1 RT enzyme with the test compound.
-
Initiate the reaction by adding the nucleotide mix.
-
The incorporation of labeled nucleotides into the newly synthesized DNA is quantified (e.g., colorimetrically or radioactively).
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition and determine the IC₅₀ value.
-
Neurological Targets: Modulating Neurotransmission
Diseases of the central nervous system often involve imbalances in neurotransmitter levels. 1,2,4-thiadiazole derivatives have been investigated for their ability to modulate key enzymes in neurotransmission.
Acetylcholinesterase (AChE)
Mechanism of Action: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [5][19][20]
-
Reagent Preparation:
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent.
-
Prepare a solution of purified AChE in phosphate buffer.
-
Prepare serial dilutions of the 1,2,4-thiadiazole test compound.
-
-
Assay Procedure (96-well format):
-
Add buffer, test compound (or vehicle), and AChE solution to the wells and pre-incubate.
-
Initiate the reaction by adding ATCI and DTNB.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
Measure the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Structure-Activity Relationship (SAR) of 1,2,4-Thiadiazole Derivatives
The biological activity of 1,2,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective inhibitors.
For instance, in the context of kinase inhibition, the substituents at the 3- and 5-positions of the 1,2,4-thiadiazole ring play a critical role in determining the binding affinity and selectivity for the target kinase. Aromatic or heteroaromatic groups at these positions can engage in crucial π-π stacking or hydrogen bonding interactions within the ATP-binding pocket of the kinase. The specific substitution patterns required for optimal activity vary between different kinases, highlighting the tunability of this scaffold. For example, studies on c-Jun N-terminal kinase (JNK) inhibitors have shown that specific substitutions on the phenyl rings attached to the thiadiazole core are critical for achieving high potency and selectivity.[21]
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold represents a highly versatile platform for the development of novel therapeutic agents targeting a wide range of diseases. The ability to readily modify the substituents at various positions on the ring allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Future research will likely focus on the development of highly selective 1,2,4-thiadiazole derivatives with improved drug-like properties, as well as the exploration of novel therapeutic targets for this promising class of compounds. The continued investigation of their structure-activity relationships will be paramount in unlocking their full therapeutic potential.
References
- EGFR Biochemical Assays. (n.d.). Retrieved from a source providing detailed protocols for EGFR kinase assays.[2]
- Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. (2025). Benchchem.[13]
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2018). Molecules, 23(10), 2425.[5]
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2015). Current Protocols in Toxicology, 64, 18.7.1-18.7.18.[24]
- Acetylcholinesterase Inhibition Assay. (2016). Bio-protocol, 6(15), e1881.[21]
- Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay. (2025). Benchchem.[1]
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Journal of the Iranian Chemical Society, 17, 2431–2444.[9]
- EGFR Kinase Enzyme System Application Note. (n.d.).
- P450 aromatase inhibition assay using a competitive ELISA. (2005). Journal of Steroid Biochemistry and Molecular Biology, 96(3-4), 285-292.[26]
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(8), e18542.[27]
- EGFR Kinase Assay. (n.d.).
- Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin. (2025). Benchchem.[15]
- Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. (n.d.). Sigma-Aldrich.[22]
- Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. (2009). Journal of Medicinal Chemistry, 52(7), 1943–1952.[23]
- Factor XIIIa Activity Assay Kit (Colorimetric). (n.d.). BioVision.[12]
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved from a source providing an overview of antibacterial screening methods.[16]
- Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP). (2011). U.S. Environmental Protection Agency.[29]
- Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.).
- AKT1 Kinase Assay. (n.d.).
- Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. (2019). Molecules, 24(18), 3241.[10]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.[32]
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.[33]
- HIV-1 Rep assay design. (n.d.).
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.[14]
- Akt/PKB kinase assay. (n.d.). whitelabs.org.[35]
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.[36]
- Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. (2009). Journal of Medicinal Chemistry, 52(7), 1943–1952.[37]
- Akt kinase assay and inhibitor screening. (n.d.).
- Discovery of[2][13][24]triazolo[3,4-b][2][5][24]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. (2018). European Journal of Medicinal Chemistry, 150, 809-816.[38]
- Screening for the Antibacterial Activity of Medicinal Plants. (2004).
- HIV 1 Reverse Transcriptase Assay Kit. (n.d.). XpressBio.[18]
- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). Heliyon, 9(8), e18542.[39]
- New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo. (2008). Viruses, 1(1), 1-15.[19]
- Factor XIIIa. (n.d.). Biocare Medical.[40]
- Akt Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.[41]
- Induction and Inhibition of Aromatase (CYP19) Activity by Natural and Synthetic Flavonoid Compounds in H295R Human Adrenocortical Carcinoma Cells. (2001). Toxicological Sciences, 64(2), 183–190.[42]
- Akt Activity Assay Kit. (n.d.). Abnova.[43]
- PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia.
- Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression. (2021). Cancers, 13(21), 5543.[44]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2022). Journal of the Iranian Chemical Society, 19, 1347–1373.[45]
- High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. (2007). Antimicrobial Agents and Chemotherapy, 51(10), 3664–3672.[20]
- Application Notes and Protocols for HIV-1 Inhibitor-33 In Vitro Assay. (2025). Benchchem.[46]
- Role of Akt signaling in resistance to DNA-targeted therapy. (2014).
- Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522). (n.d.). Abcam.[11]
- PI3K/AKT/MAPK Signaling Resources. (n.d.). Cell Signaling Technology.[7]
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). Bio-protocol, 10(1), e3489.[47]
- AKT Signaling Pathway | Regulation and Downstream Effects. (2017, November 29). [Video]. YouTube. [Link]6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asm.org [asm.org]
- 16. xpressbio.com [xpressbio.com]
- 17. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing 3-Amino-5-phenylamino-1,2,4-thiadiazole
An Application Note for the Synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-thiadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1][2] This protocol details a reliable and efficient method centered on the iodine-mediated oxidative cyclization of an N-guanylthiourea intermediate. The narrative explains the chemical principles behind the procedure, offers a detailed step-by-step protocol, and outlines methods for product characterization and validation, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.
Introduction and Mechanistic Rationale
The 1,2,4-thiadiazole ring system is a cornerstone in the development of novel therapeutic agents due to its unique chemical properties and ability to engage in various biological interactions.[1] The target molecule, this compound, belongs to a class of compounds synthesized primarily through the oxidative cyclization of imidoyl thiourea precursors.[2][3] This strategy is favored for its efficiency and broad applicability.
The core of this synthesis involves two critical stages:
-
Formation of the Precursor: The synthesis begins with the preparation of the key intermediate, 1-amidino-3-phenylthiourea. This is typically achieved through the reaction of a guanidine salt with phenyl isothiocyanate.
-
Oxidative S-N Bond Formation: The thiourea intermediate undergoes an intramolecular cyclization reaction promoted by an oxidizing agent. This step forms the crucial sulfur-nitrogen (S-N) bond that defines the 1,2,4-thiadiazole heterocycle.[2][3]
While various oxidants like phenyliodine(III) bis(trifluoroacetate) (PIFA) or electrochemical methods can be employed, this protocol utilizes molecular iodine (I₂).[2][3][4] Iodine is a cost-effective, readily available, and metal-free reagent that serves as a mild oxidant, making the process more environmentally benign and scalable.[4][5] The reaction proceeds efficiently at room temperature, offering operational simplicity.[5]
The overall synthetic pathway is illustrated below.
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis. All operations involving volatile solvents, isothiocyanates, or iodine should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Phenyl Isothiocyanate | ≥98% | Acros Organics |
| Iodine (I₂) | ACS Reagent, ≥99.8% | J.T. Baker |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Pharmco-Aaper |
| Diethyl Ether | ACS Grade | VWR Chemicals |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | EMD Millipore |
| Distilled Water | --- | --- |
| Round-bottom flasks | --- | --- |
| Magnetic stirrer and stir bars | --- | --- |
| Reflux condenser | --- | --- |
| Buchner funnel and filter paper | --- | --- |
| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
Part A: Synthesis of 1-Amidino-3-phenylthiourea (Precursor)
-
Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve guanidine hydrochloride (9.55 g, 0.1 mol) in 100 mL of anhydrous ethanol. In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 0.1 mol) in a minimal amount of ethanol. Add the NaOH solution dropwise to the stirring guanidine hydrochloride solution at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.
-
Isolation of Guanidine Solution: Filter the mixture to remove the precipitated sodium chloride. The resulting filtrate contains the guanidine free base in ethanol and should be used immediately in the next step.
-
Reaction with Phenyl Isothiocyanate: Transfer the ethanolic guanidine solution to a 500 mL round-bottom flask equipped with a reflux condenser. Add phenyl isothiocyanate (13.52 g, 0.1 mol) to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Isolation of Precursor: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the white solid product by vacuum filtration, wash with cold diethyl ether, and air dry. This yields the intermediate, 1-amidino-3-phenylthiourea.
Part B: Oxidative Cyclization to this compound
-
Dissolution: In a 500 mL round-bottom flask, suspend the synthesized 1-amidino-3-phenylthiourea (9.7 g, 0.05 mol) in 200 mL of ethanol.[6]
-
Preparation of Oxidant: In a separate flask, prepare a solution of iodine (12.7 g, 0.05 mol) in 100 mL of ethanol.
-
Oxidative Cyclization: While stirring the thiourea suspension vigorously at room temperature, add the ethanolic iodine solution dropwise over 30-45 minutes.[6] The dark color of iodine should fade as it is consumed. After the addition is complete, continue stirring at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A solid product will precipitate.
-
Quenching: To remove any unreacted iodine, add a 10% aqueous solution of sodium thiosulfate dropwise until the yellow/brown color of the solution disappears completely.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid. Dry the final product under vacuum.
Caption: Experimental workflow for the oxidative cyclization step.
Characterization and Validation
Confirmation of the synthesized this compound structure and purity is crucial. The following analytical methods are recommended.
| Analysis Method | Expected Results and Observations |
| Appearance | Cream-colored or white crystalline solid.[6] |
| Melting Point | Determine using a calibrated melting point apparatus. A sharp melting range indicates high purity. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for: N-H stretching (amino groups) ~3300-3100; Aromatic C-H stretching ~3050; C=N stretching (thiadiazole ring and imine) ~1610-1550; C-S stretching ~700-650.[7] |
| ¹H NMR (DMSO-d₆) | Signals expected for: Phenyl protons (multiplet, 5H) ~δ 7.0-7.7 ppm; Amino protons (broad singlet, 2H for -NH₂, 1H for -NH-) which may be exchangeable with D₂O.[7] |
| ¹³C NMR (DMSO-d₆) | Signals expected for: Thiadiazole ring carbons ~δ 178-165 ppm; Aromatic carbons ~δ 140-115 ppm.[6] |
| Mass Spec (ESI-MS) | The protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (C₈H₈N₄S ≈ 192.24 g/mol ).[6][7] |
References
- Çavuşoğlu, B. K., & Sağlık, B. N. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- Barra, A. C. L., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(10), 1358-1379. [Link]
- Inam, M. A., & Gawas, P. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Advances in Pharmaceutical Chemistry.
- Davison, R. W., & Sperry, J. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers, 2, 1386-1389. [Link]
- Ugale, M. R., & Berad, B. N. (2013). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 2(10), 3298-3303. [Link]
- Khan, I., et al. (2023). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[2][3][9]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 11, 1240321. [Link]
- Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-371. [Link]
- Wang, P., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903. [Link]
- Permana, D., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 27(4), 543-551. [Link]
- Wang, P., et al. (2017).
- CN102432619A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2012).
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijert.org [ijert.org]
- 7. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for Evaluating the Antimicrobial Potential of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing thiadiazole scaffolds, have garnered significant interest due to their diverse and potent biological activities.[1] This application note presents a comprehensive framework for the systematic evaluation of 3-Amino-5-phenylamino-1,2,4-thiadiazole , a promising candidate from this chemical class. We provide detailed, field-proven protocols for primary screening, quantitative potency determination, and preliminary safety assessment. The methodologies described herein, including the disk diffusion assay, broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and mammalian cell cytotoxicity assays, are designed to guide researchers in generating robust, reproducible data. The overarching goal is to establish a foundational antimicrobial profile for this compound, enabling informed decisions for its progression in the drug discovery pipeline.
Introduction: The Rationale for Investigating Thiadiazole Derivatives
Thiadiazole isomers are five-membered heterocyclic rings containing sulfur and nitrogen atoms that are established pharmacophores in medicinal chemistry.[2] Specifically, the 1,3,4-thiadiazole core is a structural component in numerous compounds exhibiting a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2] The 1,2,4-thiadiazole isomer, while distinct, also presents a promising scaffold for antimicrobial development. The rationale for investigating novel derivatives like this compound is rooted in structure-activity relationship (SAR) studies, which suggest that specific substitutions on the core ring can significantly enhance potency and modulate the spectrum of activity.[3][4] This document provides the essential workflows to test this hypothesis empirically.
Compound Handling and Preparation
Accurate and reproducible results begin with proper handling of the test compound.
-
Solubility Testing: Before preparing stock solutions, determine the solubility of this compound in various biocompatible solvents (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, water). DMSO is a common choice but must be tested for its own antimicrobial and cytotoxic effects at the final concentrations used in the assays.
-
Stock Solution Preparation:
-
Accurately weigh the compound using a calibrated analytical balance.
-
Dissolve in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution; sonication may be required.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Workflow for Antimicrobial Evaluation
The evaluation of a novel compound follows a logical progression from broad screening to quantitative assessment and safety profiling. This tiered approach ensures that resources are focused on the most promising candidates.
Figure 1: A tiered workflow for evaluating a novel antimicrobial agent.
Protocol 1: Disk Diffusion Assay (Qualitative Screening)
The disk diffusion (Kirby-Bauer) method is a preliminary test to quickly assess whether this compound has inhibitory activity against a panel of test microorganisms.[5] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a concentration gradient.[6][7]
Rationale for Method Selection
This assay is cost-effective, simple to perform, and allows for the simultaneous screening of the compound against multiple bacterial and fungal strains.[8] It provides a clear visual indication of activity (a "zone of inhibition"), which is a strong basis for proceeding to more quantitative tests.[9]
Materials
-
Mueller-Hinton Agar (MHA) plates (the recommended medium for its reproducibility and low inhibitor content)[6]
-
Sterile paper disks (6 mm diameter)
-
Test compound stock solution
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or broth (e.g., Tryptic Soy Broth)
-
0.5 McFarland turbidity standard[9]
-
Sterile cotton swabs, forceps, and micropipettes
-
Incubator
Step-by-Step Protocol
-
Inoculum Preparation:
-
From a pure, 18-24 hour culture, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL and is a critical step for reproducibility.[9]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.[10]
-
Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[10]
-
-
Disk Preparation and Placement:
-
Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).
-
Prepare a solvent control disk using only the solvent used to dissolve the compound. This is crucial to ensure the solvent itself has no antimicrobial activity.
-
Prepare a positive control disk with a known antibiotic (e.g., ampicillin).
-
Using sterile forceps, place the disks firmly onto the inoculated agar surface, ensuring complete contact.[10] Space them adequately (at least 24 mm apart) to prevent overlapping zones.[6]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 18-24 hours for most bacteria. Fungal plates may require longer incubation at a different temperature (e.g., 48 hours at 28°C).
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters (mm) using a ruler or calipers.
-
A zone of inhibition around the test compound disk (and absent around the solvent control) indicates antimicrobial activity. The size of the zone gives a qualitative indication of potency.
-
Protocol 2: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This quantitative method is the gold standard for determining antimicrobial potency.[13] We will describe the broth microdilution method, which is widely used for its efficiency and low reagent consumption.[14]
Rationale for Method Selection
This method provides a precise numerical value (e.g., in µg/mL) that is essential for comparing the potency of the test compound to existing drugs and for calculating the selectivity index.[13][15] It is also the foundation for determining if a compound is bactericidal or merely bacteriostatic.
Materials
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Standardized microbial inoculum (prepared as in Protocol 1, then diluted in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well).[16]
-
Test compound stock solution.
-
Positive control antibiotic (e.g., ciprofloxacin, fluconazole).
-
Multichannel pipette.
-
Plate reader (optional, for spectrophotometric reading).
Step-by-Step Protocol
Figure 2: Workflow for the Broth Microdilution MIC Assay.
-
Plate Setup:
-
Add 100 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound at its highest desired concentration (e.g., 256 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard the final 100 µL from column 10.
-
This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no inoculum).
-
-
Inoculation:
-
Prepare the standardized inoculum to a concentration of ~1 x 10⁶ CFU/mL in broth (a 1:150 dilution of the 0.5 McFarland standard is a common starting point).[16]
-
Add 100 µL of this diluted inoculum to all wells from column 1 to 11. Do not add inoculum to column 12. This step dilutes the compound and the inoculum by half, achieving the final target concentrations.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) when observed from the bottom of the plate.
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Data Presentation: MIC Results
MIC values should be recorded in a clear, tabular format.
| Microorganism Strain | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) | Interpretation |
| S. aureus ATCC 29213 | e.g., 8 | e.g., 0.5 | Moderately Active |
| E. coli ATCC 25922 | e.g., 64 | e.g., 0.06 | Weakly Active |
| P. aeruginosa ATCC 27853 | e.g., >128 | e.g., 1 | Inactive |
| C. albicans ATCC 90028 | e.g., 16 | e.g., 0.25 | Moderately Active |
Protocol 3: Preliminary Cytotoxicity Assessment
A promising antimicrobial agent must be more toxic to microbial pathogens than to host cells.[17][18] Cytotoxicity assays are therefore a critical step to assess the compound's potential for causing cellular damage to mammalian cells.[19]
Rationale for Method Selection
Assays like the MTT or Resazurin assay are colorimetric, high-throughput methods that measure cell metabolic activity as an indicator of cell viability.[19] They provide a quantitative measure of cytotoxicity (IC50), which is the concentration of the compound that reduces cell viability by 50%. This value is essential for calculating the compound's selectivity.
Step-by-Step Protocol (Resazurin Assay Example)
-
Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare 2-fold serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with medium only (no cells) and cells with medium containing the solvent (vehicle control).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified, 5% CO₂ incubator.
-
Viability Assessment:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for another 2-4 hours until a color change is observed.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Calculating the Selectivity Index (SI)
The SI provides a preliminary measure of the compound's therapeutic window.
SI = IC50 (Mammalian Cells) / MIC (Microbial Cells)
A higher SI value is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells.
| Parameter | Value (µg/mL) |
| IC50 (HEK293 cells) | e.g., 150 |
| MIC (S. aureus) | e.g., 8 |
| Selectivity Index (SI) | 18.75 |
Conclusion and Future Directions
This application note provides a validated, multi-step approach to characterize the antimicrobial profile of this compound. By following these protocols, researchers can generate the foundational data necessary to determine its spectrum of activity, quantify its potency, and assess its preliminary safety profile. Positive results from this workflow—specifically, low MIC values against relevant pathogens and a high Selectivity Index—would provide a strong rationale for advancing the compound to more complex studies, including mechanism of action elucidation, resistance frequency analysis, and eventual in vivo efficacy models.
References
- Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Nature.
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
- IDEXX Laboratories. Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.
- Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
- Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts.
- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.
- Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.
- UK Health Security Agency. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Wessjohann, L. A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
- Kubiński, K., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Arts, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health.
- Thornsberry, C. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
- Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Antimicrobial Susceptibility Testing Protocols.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem.
- Vasile, C. M., et al. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports.
- BenchChem. (2025). Application Notes and Protocols: Disk Diffusion Assay for "Antibacterial agent 102". BenchChem.
- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information.
- Arts, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. National Center for Biotechnology Information.
- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Request PDF. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Request PDF.
- Wikipedia. Broth microdilution. Wikipedia.
- Shawkfeh, A., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdb.apec.org [pdb.apec.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asm.org [asm.org]
- 11. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. emerypharma.com [emerypharma.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. idexx.dk [idexx.dk]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 18. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: The Emergence of 1,2,4-Thiadiazoles as a Privileged Scaffold in Modern Cancer Research
Introduction: The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within medicinal chemistry, nitrogen- and sulfur-containing heterocyclic compounds have historically formed the backbone of many successful drugs. The thiadiazole ring, a five-membered aromatic system containing one sulfur and two nitrogen atoms, is a prominent example of such a scaffold.[1] Occurring in several isomeric forms, the 1,2,4-thiadiazole moiety has garnered significant attention for its versatile biological activities. Due to its unique electronic properties and mesoionic character, the 1,2,4-thiadiazole ring can effectively cross cellular membranes and engage with a variety of biological targets, making it a "privileged scaffold" in drug design.[1][2] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, outlining the application of 1,2,4-thiadiazole derivatives in oncology, their mechanisms of action, and robust protocols for their in vitro evaluation.
Section 1: Mechanistic Insights into the Anticancer Activity of 1,2,4-Thiadiazoles
The anticancer efficacy of 1,2,4-thiadiazole derivatives stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. A primary mechanism involves the inhibition of protein kinases, enzymes that play a central role in controlling cell growth, proliferation, and survival.[3][4]
Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[5][6] Several studies have demonstrated that derivatives of thiadiazole can effectively inhibit this pathway. For instance, certain fused 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have shown potent anticancer properties by inhibiting the phosphorylation of Akt at Ser-473, a key step in its activation.[5] By blocking Akt, these compounds disrupt the downstream signaling that would otherwise suppress apoptosis and promote cell growth, thereby exerting a potent anti-tumor effect.[5]
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell survival and the inhibitory action of 1,2,4-thiadiazole derivatives.
Caption: PI3K/Akt/mTOR signaling and the inhibitory site of 1,2,4-thiadiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
The ultimate fate of a cancer cell treated with an effective therapeutic agent is often apoptosis (programmed cell death) or cell cycle arrest, preventing its replication. By inhibiting pro-survival pathways like PI3K/Akt, 1,2,4-thiadiazole derivatives trigger the intrinsic apoptotic cascade. This is often characterized by an increase in the pro-apoptotic Bax protein to anti-apoptotic Bcl-2 protein ratio and the subsequent activation of executioner caspases.[7] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, which prevents the cell from entering mitosis and ultimately leads to cell death.[7][8]
Section 2: Quantitative Analysis of Anticancer Activity
The potency of a novel compound is quantified by its half-maximal inhibitory concentration (IC50) or half-maximal growth inhibitory concentration (GI50). These values are determined by treating cancer cell lines with serial dilutions of the compound. The following table summarizes the reported activities of representative 1,2,4-thiadiazole derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Lines | Assay | IC50 / GI50 (µM) | Reference |
| 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids (e.g., 8b, 8c, 8i) | MCF-7, MDA MB-231 (Breast), A549 (Lung), DU-145 (Prostate) | MTT | Potent activity with IC50 values ranging from 0.10 ± 0.084 to 11.5 ± 6.49 µM. | [9] |
| 1,2,4-Oxadiazole-1,2,4-Thiadiazole-Pyrimidines (Compound 5) | MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian) | MTT | MCF-7: 0.22 ± 0.078 µMA-549: 0.11 ± 0.051 µMColo-205: 0.93 ± 0.043 µMA2780: 0.34 ± 0.056 µM | [10] |
| Fused 1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazoles (KA25, KA39) | HT-29 (Colon) | MTT | Displayed potent in vitro anticancer properties. | [5] |
Section 3: Protocols for In Vitro Evaluation
A systematic and reproducible evaluation of novel compounds is paramount in cancer research. The following protocols provide detailed, step-by-step methodologies for assessing the cytotoxic and apoptotic effects of 1,2,4-thiadiazole derivatives.
Protocol: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell viability.[11] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 3-Amino-5-phenylamino-1,2,4-thiadiazole as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Emergence of Thiadiazole Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pursuit of selective and potent kinase inhibitors is therefore a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds have emerged as privileged scaffolds, capable of forming key interactions within the ATP-binding pocket of kinases. The 1,2,4-thiadiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, has garnered significant interest due to its synthetic tractability and diverse biological activities.[1][2] Derivatives of this scaffold have been reported to exhibit inhibitory activity against various kinases, including Abl tyrosine kinase and c-Jun N-terminal kinase (JNK), underscoring their potential as a foundational structure for the development of novel therapeutic agents.[3][4][5][6]
This document provides a comprehensive guide for the investigation of 3-Amino-5-phenylamino-1,2,4-thiadiazole as a potential kinase inhibitor. While specific data for this exact molecule is not yet prevalent in published literature, its structural similarity to known kinase inhibitors warrants a thorough evaluation. The protocols detailed herein are designed to enable researchers to determine its kinase inhibitory profile, assess its cellular activity, and elucidate its mechanism of action.
Physicochemical Properties (Predicted)
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄S | Inferred |
| Molecular Weight | 192.24 g/mol | Inferred |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols | Inferred |
| Stability | Stable under standard laboratory conditions | Inferred |
Proposed Mechanism of Action: Competitive ATP Inhibition
Based on the structure of this compound and the known mechanism of similar heterocyclic kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor. The thiadiazole core, along with its amino and phenylamino substituents, likely orients within the ATP-binding pocket of a target kinase. The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. The phenylamino and amino groups provide opportunities for further hydrogen bonding and hydrophobic interactions with residues in the surrounding pocket, contributing to binding affinity and selectivity.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
This compound
-
Target kinase and its specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point dose-response curve. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the target kinase (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP (at the Kₘ concentration for the specific kinase).
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of the test compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cancer cell line known to have an active target kinase (e.g., K562 for Bcr-Abl).
-
Complete cell culture medium.
-
This compound.
-
Stimulant (if required to activate the kinase pathway, e.g., growth factor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO-treated control.
-
If necessary, stimulate the kinase pathway with a growth factor for a short period before harvesting.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total substrate protein as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Compare the normalized signals of treated samples to the control to determine the extent of inhibition.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
96-well clear or opaque-walled plates.
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 48-72 hours. Include a DMSO-treated control.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control.
-
Plot cell viability against the logarithm of the compound concentration.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Data Interpretation and Further Steps
The results from these initial assays will provide a comprehensive preliminary profile of this compound as a potential kinase inhibitor.
-
Potent in vitro IC₅₀ values against specific kinases suggest direct target engagement.
-
A reduction in substrate phosphorylation in cell-based assays confirms on-target activity in a physiological context.
-
Selective inhibition of cancer cell viability over non-cancerous cells indicates a potential therapeutic window.
Positive results from these foundational studies would warrant further investigation, including:
-
Kinome-wide profiling to determine the selectivity of the compound.
-
In vivo efficacy studies in animal models of cancer.
-
Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.[3][4][7][8]
Conclusion
The 1,2,4-thiadiazole scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific biological activity of this compound remains to be elucidated, the protocols outlined in this guide provide a robust framework for its comprehensive evaluation. Through systematic investigation, researchers can uncover the therapeutic potential of this and other novel chemical entities in the ongoing effort to combat diseases driven by aberrant kinase signaling.
References
- De, S. K., Stebbins, J. L., Chen, L. H., Riel-Mehan, M., Machleidt, T., Dahl, R., ... & Pellecchia, M. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. Journal of medicinal chemistry, 52(7), 1943–1952. [Link]
- Tatar, E., Küçükoğlu, K., Algül, Ö., & Ülgen, M. (2015). Synthesis and biological evaluation of some new 1, 3, 4-thiadiazole and 1, 2, 4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. Marmara Pharmaceutical Journal, 19(2), 88-102. [Link]
- Pellecchia, M., et al. (2009). Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 52(7), 1943-1952. [Link]
- Gomha, S. M., et al. (2015). Identification of novel aminothiazole and aminothiadiazole conjugated cyanopyridines as selective CHK1 inhibitors. European Journal of Medicinal Chemistry, 92, 635-643. [Link]
- Various Authors. (2018). Discovery of[3][9][10]triazolo[3,4-b][3][4][10]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European Journal of Medicinal Chemistry, 150, 809-816. [Link]
- Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-35. [Link]
- Hassan, A. S., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 25(18), 4293. [Link]
- Various Authors. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10). [Link]
- Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
- Various Authors. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 27(23), 8203. [Link]
- Gomha, S. M., et al. (2015). Identification of novel aminothiazole and aminothiadiazole conjugated cyanopyridines as selective CHK1 inhibitors. European Journal of Medicinal Chemistry, 92, 635-43. [Link]
- Chegaev, K., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 1314-1318. [Link]
- G-B, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17469. [Link]
- Wikipedia contributors. (2023, December 29). Bcr-Abl tyrosine-kinase inhibitor. In Wikipedia, The Free Encyclopedia.
- Various Authors. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. [Link]
- Various Authors. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
- S, S., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(8), 2095-2103. [Link]
- Regan, J., et al. (2003). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. [Link]
- Various Authors. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship of substrate competitive, selective, and in vivo active triazole and thiadiazole inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antiviral Activity of Thiadiazole Derivatives
Introduction: The Therapeutic Potential of Thiadiazoles
Viral infections remain a significant global health challenge, necessitating the continuous development of novel antiviral agents.[1][2] The emergence of drug-resistant viral strains further underscores the urgency for new therapeutic strategies.[2] Among the vast landscape of heterocyclic compounds, thiadiazoles have emerged as a privileged scaffold in medicinal chemistry due to their diverse pharmacological properties, including notable antiviral activity.[2][3][4][5] This class of five-membered heterocyclic compounds, containing nitrogen and sulfur atoms, has shown promise against a wide array of viruses, such as influenza, HIV, hepatitis B and C, and various coronaviruses.[3][6][7][8][9]
The rationale for investigating thiadiazole derivatives as antiviral candidates stems from their ability to act as bioisosteres of naturally occurring nucleosides, potentially interfering with viral replication processes.[6] Their structural versatility allows for a wide range of chemical modifications, enabling the optimization of their antiviral efficacy and pharmacokinetic profiles.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antiviral activity of novel thiadiazole compounds. The protocols detailed herein are designed to establish a robust and reproducible workflow, from initial cytotoxicity assessment to the quantification of antiviral efficacy and determination of the selectivity index.
Guiding Principles of the Experimental Workflow
The journey of an antiviral drug from a lab bench to a clinical candidate is a multi-stage, intricate process.[10] The initial preclinical development of an antiviral agent is primarily focused on gathering data to estimate its potential therapeutic index.[11] This involves a systematic in vitro evaluation to determine both the compound's efficacy in inhibiting viral replication and its toxicity to host cells.[11][12] A high therapeutic index, which indicates potent antiviral activity at non-toxic concentrations, is a critical characteristic of a promising drug candidate.[13]
Our experimental workflow is structured in three key phases:
-
Phase 1: Cytotoxicity Assessment. Before evaluating antiviral activity, it is crucial to determine the concentration range at which the thiadiazole compound is not toxic to the host cells. This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of host cell death.[13]
-
Phase 2: Antiviral Efficacy Screening. Once the non-toxic concentration range is established, the compound is screened for its ability to inhibit viral replication. This can be achieved through various assays that measure different aspects of the viral life cycle.
-
Phase 3: Quantitative Analysis and Hit Validation. Compounds that show promising activity in the initial screen are further characterized to quantify their potency and selectivity. This involves determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to calculate the Selectivity Index (SI).
Figure 1: Overall experimental workflow for antiviral testing.
Phase 1: Cytotoxicity Assessment
The initial step in evaluating any potential antiviral compound is to assess its cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability.[6]
Protocol: MTT Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the thiadiazole compound on a specific host cell line.
Materials:
-
Selected host cell line (e.g., Vero E6, A549, MDCK, HepG2.2.15)[6][14][15][16][17]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiadiazole compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[18]
-
Compound Dilution: Prepare serial dilutions of the thiadiazole compound in the complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform two-fold or ten-fold dilutions.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with the vehicle (e.g., 0.1% DMSO) as a negative control.[18]
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[18]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 100 | 0.15 | 10% |
| 50 | 0.30 | 20% |
| 25 | 0.75 | 50% |
| 12.5 | 1.20 | 80% |
| 6.25 | 1.43 | 95% |
| 0 (Vehicle Control) | 1.50 | 100% |
| Blank (Medium Only) | 0.05 | - |
Table 1: Representative data from an MTT cytotoxicity assay.
Phase 2: Antiviral Efficacy Screening
Once the non-toxic concentrations of the thiadiazole compounds are known, their ability to inhibit viral replication can be assessed. Several assays can be employed, each with its own advantages.
A. Plaque Reduction Assay
The plaque reduction assay is considered the "gold standard" for determining the effectiveness of an antiviral agent.[19] It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death caused by viral infection.[20]
Objective: To determine the concentration of the thiadiazole compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Target virus stock with a known titer (plaque-forming units/mL)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Thiadiazole compound dilutions in infection medium
-
Agarose or carboxymethyl cellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a fixed amount of virus (e.g., 100 PFU) with serial dilutions of the thiadiazole compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.[20]
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the respective concentrations of the thiadiazole compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[20]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.[21]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
Figure 2: Workflow of the Plaque Reduction Assay.
B. Quantitative PCR (qPCR) Assay
For a more rapid and highly sensitive quantification of viral replication, a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay can be employed.[22] This method measures the amount of viral genetic material (RNA or DNA) in infected cells, providing a direct measure of viral replication.[23][]
Objective: To quantify the reduction in viral RNA or DNA levels in the presence of the thiadiazole compound.
Materials:
-
Host cells seeded in 24-well or 48-well plates
-
Target virus
-
Thiadiazole compound dilutions
-
Viral RNA/DNA extraction kit
-
qRT-PCR or qPCR master mix
-
Virus-specific primers and probes
Procedure:
-
Cell Seeding and Infection: Seed host cells and infect them with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, treat the cells with serial dilutions of the thiadiazole compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.[22]
-
Nucleic Acid Extraction: Harvest the cells and extract the total RNA or DNA using a suitable kit.[22][25]
-
qRT-PCR/qPCR: Perform qRT-PCR (for RNA viruses) or qPCR (for DNA viruses) using primers and probes specific to a conserved viral gene.[23][]
-
Data Analysis: Determine the viral copy number or the cycle threshold (Ct) values for each sample.[22] The reduction in viral nucleic acid in treated samples compared to the untreated control is used to calculate the percentage of inhibition and the EC50 value.
| Compound Concentration (µM) | Viral RNA (log10 copies/mL) | % Inhibition |
| 10 | 2.5 | 99.0% |
| 5 | 3.5 | 90.0% |
| 2.5 | 4.5 | 50.0% |
| 1.25 | 5.2 | 20.0% |
| 0.625 | 5.4 | 5.0% |
| 0 (Virus Control) | 5.5 | 0% |
| Uninfected Control | Undetected | - |
Table 2: Representative data from a qPCR-based antiviral assay.
Phase 3: Selectivity Index and Hit Validation
The final step in the initial in vitro evaluation is to determine the selectivity index (SI) of the thiadiazole compound. The SI is a crucial parameter that provides a measure of the compound's therapeutic window.[12][13]
Calculation of the Selectivity Index (SI):
SI = CC50 / EC50
A higher SI value is desirable, as it indicates that the compound is effective at inhibiting viral replication at concentrations far below those that are toxic to the host cells.[13] Generally, a compound with an SI of 10 or greater is considered a promising candidate for further development.
Conclusion
The experimental setup detailed in these application notes provides a robust framework for the initial in vitro evaluation of thiadiazole derivatives as potential antiviral agents. By systematically assessing cytotoxicity and antiviral efficacy, and subsequently calculating the selectivity index, researchers can effectively identify and prioritize promising lead compounds for further preclinical and clinical development.[10][11] The choice of specific cell lines and viral strains should be guided by the therapeutic target of interest.[16] Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, accelerating the discovery of novel antiviral therapies.
References
- Olszanecka, M., & Wujec, M. (2019). In vitro methods for testing antiviral drugs. Postepy higieny i medycyny doswiadczalnej (Online), 73, 433-444. [Link]
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- De Clercq, E. (1995). Approaches to antiviral drug development. Journal of clinical virology : the official publication of the Pan American Society for Clinical Virology, 4(1), 1–13. [Link]
- VacciXcell. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- Patsnap. (2025, March 20). How can we improve our antiviral drug development pipeline? Synapse. [Link]
- Fiveable. (n.d.). Drug development process for antivirals. Virology. [Link]
- Szczech, G. M. (1996). Preclinical Development of Antiviral Drugs. Clinical Infectious Diseases, 22(2), 355–360. [Link]
- protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. [Link]
- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules (Basel, Switzerland), 25(4), 942. [Link]
- Tawfik, S. S., Liu, M., & Farahat, A. A. (2020). Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. ARKIVOC. [Link]
- De Clercq, E. (2009). Advances in Antiviral Drug Discovery and Development: Part II. Critical Reviews in Immunology, 29(4), 287-326. [Link]
- Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing.
- Appiah, G. K., et al. (2025). In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies, 23(4), 165-179. [Link]
- Nogales, A., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. Journal of Virological Methods, 285, 113934. [Link]
- protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]
- ResearchGate. (2025, August 9). (PDF) Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. [Link]
- El-Bendary, E. R., et al. (2018). Synthesis and Anti-influenza Activity of Novel Thiadiazole, Oxadiazole and Triazole Based Scaffolds. Medicinal Chemistry, 14(4), 385-397. [Link]
- Preprints.org. (2024, July 23).
- Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1256–1260. [Link]
- U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]
- Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay.
- Creative Diagnostics. (n.d.). qPCR Assay for Testing Antiviral Agents.
- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules (Basel, Switzerland), 25(4), 942. [Link]
- JoVE. (2022, July 31).
- bioRxiv. (2020, October 14).
- Takara Bio. (n.d.). Direct viral detection via qPCR.
- ResearchGate. (n.d.). Cell lines that can be used in sensitivity assays for human coronaviruses, according to their cell receptors.
- Heim, A., et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology, 41(9), 4187–4191. [Link]
- Taylor & Francis Online. (n.d.). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.
- Frontiers. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. [Link]
- Schultz, K. L., & Schultz, M. J. (2021). What's in a cell line? Important considerations for antiviral drug development. Virology, 563, 44–47. [Link]
- ResearchGate. (2018, March 24). (PDF) Synthesis and Anti-influenza Activity of Novel Thiadiazole, Oxadiazole and Triazole Based Scaffolds. [Link]
- Invidiata, F. P., et al. (1997). 3,6-Disubstituted 1,2,4-triazolo[3,4-b][1][20][26]thiadiazoles: synthesis and evaluation for antimicrobial and antiviral activity. III. Il Farmaco, 52(4), 259–261. [Link]
- ResearchGate. (2025, August 7).
- Ghorbani, M., et al. (2021). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. Parasite, 28, 49. [Link]
Sources
- 1. Approaches to antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 5. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. How can we improve our antiviral drug development pipeline? [synapse.patsnap.com]
- 11. Preclinical development of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. communities.springernature.com [communities.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioagilytix.com [bioagilytix.com]
- 21. biorxiv.org [biorxiv.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Crystallization of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Abstract
This guide provides researchers, scientists, and drug development professionals with a detailed framework and actionable protocols for the successful crystallization of 3-Amino-5-phenylamino-1,2,4-thiadiazole. Moving beyond simple step-by-step instructions, this document elucidates the scientific rationale behind experimental design, from initial solvent screening to the application of advanced crystallization techniques. The methodologies covered include slow evaporation, controlled cooling, vapor diffusion, and solvent layering, each supported by expert insights and troubleshooting advice to address common challenges associated with heterocyclic compounds. The ultimate goal is to empower researchers to reliably produce high-quality single crystals suitable for X-ray diffraction analysis and other critical characterization methods.
Introduction: The Rationale for Crystallization
The isolation of a compound in a highly pure, crystalline form is a cornerstone of chemical and pharmaceutical development. For a molecule like this compound, obtaining single crystals is often the only way to unambiguously determine its three-dimensional molecular structure through techniques like Single Crystal X-ray Diffraction (SCXRD).[1] This structural information is invaluable for understanding structure-activity relationships (SAR), confirming synthetic outcomes, and identifying potential polymorphic forms, which can significantly impact a drug's stability and bioavailability.[2]
Heterocyclic compounds, particularly those like the subject molecule with multiple hydrogen bond donors (amino groups) and acceptors (nitrogen atoms), present unique crystallization challenges. These functional groups can lead to strong intermolecular interactions, potentially resulting in the formation of amorphous solids or microcrystalline powders instead of single crystals. This guide provides a systematic approach to navigate these challenges.
PART 1: Pre-Crystallization Assessment: The Foundation for Success
Success in crystallization is rarely accidental; it is the result of a systematic evaluation of the compound's physicochemical properties.
Purity Assessment
Before any crystallization attempt, it is imperative to ensure the sample is of the highest possible purity. Impurities can act as nucleation inhibitors or become incorporated into the crystal lattice, leading to poorly formed or unusable crystals.[3] Techniques such as NMR, LC-MS, and elemental analysis should be used to confirm the purity is >98%.
Qualitative Solubility Screening
The selection of an appropriate solvent system is the most critical factor in crystallization. The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[4] A preliminary screening across a range of solvents with varying polarities is the first practical step.
Protocol 1: Small-Scale Solubility Test
-
Place approximately 1-2 mg of this compound into several small, clean vials.
-
To each vial, add a different solvent (see Table 1) dropwise (approx. 0.1 mL at a time) at room temperature, vortexing after each addition.
-
Observe and record the volume of solvent required to fully dissolve the compound.
-
High Solubility: Dissolves in <0.2 mL. May be suitable for anti-solvent methods.
-
Moderate Solubility: Dissolves in 0.3-1.0 mL. An excellent candidate for slow cooling or slow evaporation.
-
Poor Solubility: Insoluble in >1.5 mL. May require heating or consideration as an anti-solvent.
-
-
For solvents showing moderate or poor solubility, gently warm the vial to assess temperature-dependent solubility, a key requirement for cooling crystallization.[3]
Table 1: Common Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| n-Hexane | 0.1 | 69 | Non-polar, often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Aromatic, can engage in π-stacking. |
| Dichloromethane (DCM) | 3.1 | 40 | Volatile, good for vapor diffusion. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity, often a good starting point for heterocycles.[5][6] |
| Acetone | 5.1 | 56 | Polar aprotic, highly volatile. |
| Acetonitrile (ACN) | 5.8 | 82 | Polar aprotic, good for dissolving polar compounds.[6] |
| Ethanol (EtOH) | 4.3 | 78 | Polar protic, capable of hydrogen bonding. Often effective for similar structures.[7] |
| Methanol (MeOH) | 5.1 | 65 | Highly polar protic. |
| Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, dissolves many organics.[5] |
| Water | 10.2 | 100 | Highly polar, potential anti-solvent. |
PART 2: Core Crystallization Methodologies & Protocols
Based on the solubility screening, an appropriate crystallization strategy can be selected. It is highly recommended to run multiple small-scale experiments in parallel using different methods and solvent systems.[8]
Logical Flow for Method Selection
The following diagram outlines a decision-making workflow for choosing a primary crystallization strategy.
Caption: Workflow for Crystallization Strategy Selection.
Method 1: Slow Evaporation
Principle: This technique involves dissolving the solute in a suitable solvent and allowing the solvent to evaporate slowly over time. As the solvent evaporates, the solution becomes more concentrated, eventually reaching supersaturation and inducing crystal formation.[9]
Best For: Thermally stable compounds with moderate solubility at room temperature. It is often the simplest method to set up.[10]
Protocol 2: Slow Evaporation
-
Dissolve 5-10 mg of the compound in the minimum amount of a moderately volatile solvent (e.g., Ethyl Acetate, DCM, or Acetonitrile) in a small vial.
-
If any particulates are present, filter the solution through a syringe filter (0.22 µm) into a clean, new vial.[8]
-
Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the rate of evaporation; fewer holes lead to slower growth and often better crystals.
-
Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet shelf) and leave it undisturbed for several days to weeks.[10]
Method 2: Slow Cooling Crystallization
Principle: This method leverages the difference in a compound's solubility at elevated and reduced temperatures. A saturated solution is prepared at a high temperature and then allowed to cool slowly, reducing the solute's solubility and causing it to crystallize out.[1][3]
Best For: Compounds that are significantly more soluble in a given solvent at higher temperatures than at room temperature.
Protocol 3: Slow Cooling
-
In a test tube or small flask, add 10-20 mg of the compound and a suitable solvent (e.g., Ethanol, Acetonitrile).
-
Gently heat the mixture (e.g., in a warm water or oil bath) while stirring until the solid completely dissolves. Add the minimum amount of solvent necessary to achieve full dissolution at the elevated temperature.[3]
-
Stopper the vessel and place it into a dewar filled with hot water or an insulated container (e.g., styrofoam box) to ensure the cooling process is very slow (over 12-48 hours).
-
Allow the container to cool undisturbed to room temperature. Once at room temperature, it can be transferred to a refrigerator (4 °C) to maximize the yield of crystals.
Method 3: Vapor Diffusion
Principle: This is a powerful technique for crystallizing small amounts of material. A concentrated solution of the compound (in "Solvent A") is placed in a small open vial, which is then sealed inside a larger chamber containing a more volatile solvent in which the compound is insoluble (the "anti-solvent" or "precipitant"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[9][11]
Best For: Milligram-scale crystallization; when the compound is highly soluble in a volatile solvent.
Caption: Diagram of a typical vapor diffusion setup.
Protocol 4: Vapor Diffusion
-
Dissolve 2-5 mg of the compound in a minimal amount (0.1-0.3 mL) of a relatively volatile solvent in which it is highly soluble (e.g., Dichloromethane). This is the "inner solution."
-
Transfer this solution to a small, narrow vial (e.g., a 0.5 mL vial or a short NMR tube).
-
In a larger vessel (e.g., a 20 mL scintillation vial or a small jar), add 1-2 mL of an anti-solvent in which the compound is insoluble (e.g., n-Hexane, Pentane, or Diethyl Ether).
-
Carefully place the small, open vial containing the compound solution inside the larger vessel, ensuring the liquid levels do not touch.
-
Seal the larger vessel tightly with a cap or parafilm and leave it in a quiet, undisturbed location. Crystals typically form at the interface or bottom of the inner vial over 2-10 days.[11]
Method 4: Solvent Layering (Liquid-Liquid Diffusion)
Principle: Similar to vapor diffusion, this method relies on an anti-solvent to reduce solubility. Here, the anti-solvent is carefully layered on top of a concentrated solution of the compound without mixing. Diffusion occurs slowly at the interface of the two solvents, creating a narrow zone of supersaturation where crystals can form.[9]
Best For: When a miscible solvent/anti-solvent pair is identified and the anti-solvent has a lower density than the solvent.
Protocol 5: Solvent Layering
-
Prepare a near-saturated solution of the compound (5-10 mg) in a suitable solvent (e.g., DMF, THF) in a narrow tube or vial.
-
Select an anti-solvent that is miscible with the first solvent but in which the compound is insoluble (e.g., Water, Hexane). The anti-solvent should ideally be less dense.[8]
-
Using a pipette or syringe, carefully and slowly add the anti-solvent down the side of the vial to form a distinct layer on top of the compound solution. Avoid any turbulence or mixing.
-
Seal the vial and leave it undisturbed. Crystals should form at the interface between the two solvent layers over several hours to days.
PART 3: Summary and Troubleshooting
Table 2: Comparison of Crystallization Techniques
| Technique | Amount of Material | Principle | Key Parameters | Common Solvents |
|---|---|---|---|---|
| Slow Evaporation | 5-100 mg | Increasing concentration via solvent removal.[9] | Rate of evaporation (hole size), temperature. | EtOAc, ACN, DCM |
| Slow Cooling | 10-200 mg | Decreasing solubility by lowering temperature.[1] | Cooling rate, initial concentration. | EtOH, MeOH, ACN, Toluene |
| Vapor Diffusion | 1-10 mg | Gradual addition of an anti-solvent via vapor phase.[11] | Solvent/anti-solvent volatility, temperature. | Solvent: DCM, THF; Anti-solvent: Hexane, Ether |
| Solvent Layering | 5-50 mg | Slow mixing of solvent and anti-solvent at an interface.[8] | Solvent densities, rate of diffusion. | Solvent: DMF, THF; Anti-solvent: Water, Hexane |
Common Problems & Solutions
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try slower evaporation (fewer holes), using less solvent initially, or placing the setup in a cooler environment.[12]
-
An Oil Forms: Oiling out occurs when the solute's concentration exceeds its solubility limit too rapidly. Dilute the solution slightly and repeat the experiment at a slower rate (slower cooling or diffusion). Seeding with a previously formed microcrystal can sometimes help.
-
Only Powder Precipitates: This indicates that nucleation is happening too quickly. Reduce the concentration of the solution or slow down the crystallization process (e.g., use a better-insulated container for slow cooling).
-
Crystals are too Small: This is also a result of rapid nucleation. Fewer nucleation sites lead to larger crystals.[4] Ensure your glassware is impeccably clean, as dust provides nucleation sites.[10] Try a slower crystallization method.
References
- Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
- CUNY. (n.d.). Crystallization of Small Molecules. City University of New York Academic Works. [Link]
- ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds.
- Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1805-1824. [Link]
- University of Colorado Boulder. (n.d.). Crystallization.
- University of Florida. (2006). Crystallisation Techniques. Department of Chemistry, University of Florida. [Link]
- University of California, Irvine. (n.d.). How to Grow Crystals. UCI Department of Chemistry. [Link]
- MIT OpenCourseWare. (2012). 8.7 – Guide to Growing a Single Crystal. 5.
- Gazieva, G. A., et al. (2012). 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o775. [Link]
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. [Link]
- ResearchGate. (n.d.). Crystalline and Molecular Structure of 2-Amino-5-phenyl-1,3,4-thiadiazole.
- Fun, H.-K., et al. (2022).
- Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 12. xray.chem.ufl.edu [xray.chem.ufl.edu]
Application Notes and Protocols for 3-Amino-5-phenylamino-1,2,4-thiadiazole in Agricultural Science
Introduction: The Emerging Role of 1,2,4-Thiadiazoles in Crop Protection
The 1,2,4-thiadiazole scaffold is a prominent heterocyclic motif in the landscape of modern agrochemical research. Compounds incorporating this five-membered ring, containing sulfur and nitrogen atoms, have demonstrated a remarkable breadth of biological activities, including fungicidal, herbicidal, and plant growth-regulating properties[1][2]. The inherent chemical stability and diverse substitution possibilities of the thiadiazole ring make it a privileged structure for the development of novel crop protection agents.
This guide focuses on 3-Amino-5-phenylamino-1,2,4-thiadiazole (CAS No: 27182-54-3), a specific derivative with significant potential for agricultural applications. While extensive field data on this particular compound is emerging, robust evidence from structurally related analogs, particularly in the realm of mycology, allows for the formulation of detailed application notes and protocols to guide researchers in exploring its efficacy. These notes are designed to provide a comprehensive framework for laboratory and greenhouse evaluations, empowering scientists to unlock the full potential of this promising molecule.
Postulated Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
Based on studies of analogous 5-anilino-1,2,4-thiadiazole compounds, a primary mechanism of antifungal action is the inhibition of ergosterol biosynthesis[3]. Specifically, these compounds are believed to act as squalene epoxidase inhibitors . Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
By inhibiting squalene epoxidase, this compound would block the conversion of squalene to 2,3-oxidosqualene, a key precursor to lanosterol and subsequently ergosterol. This disruption leads to the accumulation of toxic squalene within the fungal cell and a depletion of ergosterol, resulting in compromised cell membrane structure and ultimately, fungal cell death[3][4].
Caption: Postulated mechanism of action of this compound as a squalene epoxidase inhibitor.
Potential Applications in Agricultural Science
The primary anticipated application of this compound is as a fungicide . Research on closely related compounds, such as 3-(2,6-dichlorophenyl)-5-(4-chloroanilino)-1,2,4-thiadiazole, has demonstrated high fungicidal activity against economically important plant pathogens like Botrytis cinerea (gray mold)[3][4]. This suggests that the target compound could be effective against a range of ascomycete and deuteromycete fungi that cause significant crop losses.
Potential target pathogens for evaluation include:
-
Botrytis cinerea (causing gray mold in a wide variety of crops)
-
Sclerotinia sclerotiorum (causing white mold)
-
Alternaria species (causing early blight and leaf spots)
-
Fusarium species (causing various wilts and rots)
Application Notes for Experimental Use
Preparation of Stock Solutions
Due to the likely low aqueous solubility of this compound, a stock solution in an organic solvent is recommended for experimental use.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or acetone.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of the chosen solvent (e.g., 100 mg in 1 mL of DMSO to create a 100 mg/mL stock).
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Store the stock solution at 4°C in a dark, airtight container. For long-term storage, -20°C is advisable.
-
Determination of Effective Concentration Range
A dose-response study is crucial to determine the effective concentration range for a specific fungal pathogen.
-
Suggested Starting Range: 1 µg/mL to 100 µg/mL.
-
Serial Dilutions: Prepare working solutions by serially diluting the stock solution in the appropriate liquid growth medium or sterile water containing a surfactant (e.g., Tween® 20 at 0.01% v/v) for foliar applications.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol details the evaluation of this compound's ability to inhibit the growth of fungal mycelia on a solid medium.
Materials:
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
This compound stock solution
-
Actively growing cultures of the target fungus
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Incorporation of Test Compound: Add the appropriate volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Also, prepare a solvent control by adding the same volume of solvent (e.g., DMSO) to a separate flask of PDA.
-
Pouring Plates: Gently swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (typically 20-25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value through probit analysis or by plotting the inhibition percentage against the log of the concentration.
-
| Treatment Concentration (µg/mL) | Replicate 1 Diameter (mm) | Replicate 2 Diameter (mm) | Replicate 3 Diameter (mm) | Average Diameter (mm) | % Inhibition |
| Solvent Control | 0 | ||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 25 | |||||
| 50 | |||||
| 100 |
Protocol 2: Greenhouse Efficacy Trial (Preventative Assay)
This protocol outlines a method to assess the protective (preventative) fungicidal activity of this compound on a host plant.
Materials:
-
Susceptible host plants (e.g., tomato or bean seedlings)
-
This compound working solutions
-
Spore suspension of the target pathogen (e.g., Botrytis cinerea)
-
Handheld sprayer
-
Humid chamber or plastic bags
Procedure:
-
Plant Preparation: Use healthy, uniformly sized plants at a susceptible growth stage.
-
Treatment Application: Prepare working solutions of the test compound at various concentrations in sterile water with a surfactant (e.g., 0.01% Tween® 20). Spray the plants with the solutions until runoff, ensuring complete coverage of the foliage. Include a solvent-surfactant control group.
-
Drying: Allow the treated plants to air dry completely (approximately 2-4 hours).
-
Inoculation: Prepare a spore suspension of the pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL). Inoculate the treated plants by spraying the spore suspension evenly over the foliage.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a mist chamber or by covering with plastic bags) for 48-72 hours to promote infection.
-
Symptom Development: Transfer the plants to a greenhouse with optimal conditions for disease development.
-
Disease Assessment: After a set period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by estimating the percentage of leaf area affected by lesions or by using a disease rating scale.
-
Data Analysis: Calculate the percentage of disease control for each treatment compared to the control group.
Caption: Overall experimental workflow for evaluating the antifungal activity of this compound.
References
- ResearchGate. (2025). Synthesis of Antifungal 5-Anilino-1, 2, 4-oxadiazoles and 5-Anilino-1, 2, 4-thiadiazoles, and Their Inhibitory Effects on Fungal Sterol Biosynthesis: Study on new squalene epoxidase inhibitors (Part 1).
- J-Stage. (n.d.). Synthesis of Antifungal 5-.Anilino-1,2,4-oxadiazoles and 5-Anilino.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.
- NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- ResearchGate. (n.d.). Structure–activity relationship of the target compounds.
- BuyersGuideChem. (n.d.). 3-Amino-5-methylthio-[3][5][6]thiadiazole.
- ResearchGate. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.
- NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- ResearchGate. (n.d.). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation.
- PubMed. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation.
- NIH. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates.
- JOCPR. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- PMC. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.
- NIH. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.
Sources
Developing 1,2,4-Thiadiazole-Based Fluorescent Probes: A Guide for Researchers
Introduction: The Rising Prominence of 1,2,4-Thiadiazoles in Fluorescence Sensing
The 1,2,4-thiadiazole scaffold, a five-membered heterocycle containing nitrogen and sulfur atoms, has emerged as a privileged structure in medicinal chemistry and, more recently, in the development of advanced fluorescent probes.[1][2] Its unique electronic properties, synthetic accessibility, and ability to participate in various non-covalent interactions make it an attractive core for designing probes that can selectively detect and image a wide range of biological analytes and processes.[3] This guide provides a comprehensive overview of the principles, protocols, and applications of 1,2,4-thiadiazole-based fluorescent probes, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind their design, provide detailed experimental protocols for their synthesis and characterization, and explore their application in live-cell imaging.
Part 1: Design and Synthesis of 1,2,4-Thiadiazole Fluorescent Probes
The design of a successful fluorescent probe hinges on the strategic integration of a fluorophore, a recognition moiety for the target analyte, and a linker. The 1,2,4-thiadiazole ring can serve as a key component of the fluorophore itself or as a versatile linker connecting the signaling unit to the recognition element.
General Synthetic Strategy: A Step-by-Step Protocol
The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is a common route to creating fluorescent probes.[4][5] A generalized, one-pot, two-step procedure is presented below, which can be adapted for the synthesis of a variety of fluorescent 1,2,4-thiadiazole derivatives.[6] This method involves the reaction of primary amides with Lawesson's reagent to form thioamides, followed by oxidative cyclization.
Protocol 1: Synthesis of a Representative 3,5-Disubstituted-1,2,4-Thiadiazole
Materials:
-
Aryl/heteroaryl amide (1.0 eq)
-
Lawesson's reagent (0.5 eq)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 2.0 eq)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Thionation: In a flame-dried round-bottom flask, combine the aryl/heteroaryl amide (1.0 eq) and Lawesson's reagent (0.5 eq).
-
Add anhydrous toluene to the flask and reflux the mixture under a nitrogen atmosphere for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting amide is consumed, cool the reaction mixture to room temperature.
-
Oxidative Cyclization: To the cooled reaction mixture, add TBHP (2.0 eq) dropwise. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Again, monitor the progress by TLC until the thioamide intermediate is consumed.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 3,5-disubstituted-1,2,4-thiadiazole.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Causality Behind Experimental Choices:
-
Lawesson's Reagent: This is a widely used and efficient thionating agent for converting amides to thioamides.
-
TBHP: A readily available and effective oxidizing agent for the intramolecular N-S bond formation to yield the thiadiazole ring.
-
One-Pot Procedure: This approach improves efficiency and reduces waste by avoiding the isolation of the thioamide intermediate.
Diagram 1: Synthetic Workflow for a 1,2,4-Thiadiazole Probe
Caption: A generalized synthetic workflow for 1,2,4-thiadiazole fluorescent probes.
Part 2: Photophysical Characterization
A thorough understanding of the photophysical properties of a newly synthesized probe is paramount to its successful application. Key parameters include its absorption and emission spectra, Stokes shift, quantum yield, and photostability.
Measurement of Absorption and Emission Spectra
Protocol 2: Determining Absorption and Emission Spectra
Materials:
-
Synthesized 1,2,4-thiadiazole probe
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. From this stock, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent for analysis. The final absorbance at the maximum absorption wavelength (λmax) should be between 0.05 and 0.1 to avoid inner filter effects.[8]
-
Absorption Spectrum:
-
Record the absorption spectrum of the probe solution using the UV-Vis spectrophotometer over a relevant wavelength range.
-
Identify the λmax.
-
-
Emission Spectrum:
-
Using the spectrofluorometer, set the excitation wavelength to the determined λmax.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).[9]
-
Calculation of Stokes Shift
The Stokes shift is the difference between the positions of the absorption and emission maxima and is an important characteristic of a fluorescent probe. A larger Stokes shift is generally desirable as it minimizes the overlap between the absorption and emission spectra, leading to improved signal-to-noise ratios.
Protocol 3: Calculating the Stokes Shift
Procedure:
-
Obtain the λmax (in nm) from the absorption spectrum and the λem (in nm) from the emission spectrum.
-
Calculate the Stokes shift in nanometers: Stokes Shift (nm) = λem - λmax
-
For a more physically meaningful representation, convert the wavelengths to wavenumbers (cm⁻¹): Wavenumber (cm⁻¹) = 10⁷ / Wavelength (nm)
-
Calculate the Stokes shift in wavenumbers: Stokes Shift (cm⁻¹) = Wavenumber (abs) - Wavenumber (em)[10]
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.
Table 1: Common Quantum Yield Standards
| Standard | Solvent | Quantum Yield (ΦF) | Excitation (nm) |
| Quinine sulfate | 0.1 M H₂SO₄ | 0.54 | 350 |
| Fluorescein | 0.1 M NaOH | 0.95 | 490 |
| Rhodamine 6G | Ethanol | 0.95 | 528 |
Protocol 4: Relative Quantum Yield Determination
Materials:
-
Synthesized probe and a suitable quantum yield standard.
-
Spectroscopic grade solvent.
-
UV-Vis spectrophotometer and spectrofluorometer.
Procedure:
-
Prepare a series of five dilutions for both the probe and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are kept constant.
-
Integrate the area under the emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The plots should be linear.
-
Calculate the quantum yield of the probe using the following equation: ΦF (probe) = ΦF (standard) × (m_probe / m_standard) × (η_probe² / η_standard²) where 'm' is the slope of the linear fit and 'η' is the refractive index of the solvent.[11]
Photostability Assessment
Photostability is a critical parameter for probes used in fluorescence microscopy, especially for long-term imaging experiments.
Protocol 5: Assessing Photostability
Materials:
-
Probe solution (e.g., 10 µM in PBS).
-
Fluorescence microscope with a suitable light source and filter set.
-
Image acquisition software.
Procedure:
-
Prepare a sample of the probe solution on a microscope slide.
-
Focus on the sample and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-30 minutes).
-
Measure the mean fluorescence intensity of a region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe. A slower decay signifies higher photostability.
Part 3: Application in Live-Cell Imaging
1,2,4-Thiadiazole-based probes have shown great promise in various cellular imaging applications, including the detection of specific ions and the staining of organelles.[12][13]
General Protocol for Live-Cell Staining and Imaging
Protocol 6: Live-Cell Imaging with a 1,2,4-Thiadiazole Probe
Materials:
-
Cultured cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips.
-
1,2,4-Thiadiazole probe stock solution (e.g., 1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with an environmental chamber (37°C, 5% CO₂).
Procedure:
-
Cell Culture: Seed cells on the imaging plates and grow to 50-70% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe in pre-warmed complete cell culture medium. The optimal concentration typically ranges from 1 to 10 µM and should be determined experimentally.[14][15]
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time will vary depending on the probe and cell type.[16][17]
-
-
Washing: Gently wash the cells twice with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.[18]
-
Imaging: Add fresh, pre-warmed imaging medium to the cells and place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate excitation and emission filter sets for the probe.
Diagram 2: Live-Cell Imaging Workflow
Caption: A streamlined workflow for live-cell imaging using 1,2,4-thiadiazole probes.
Cytotoxicity Assessment
It is crucial to ensure that the fluorescent probe does not adversely affect cell viability at the working concentrations used for imaging.
Protocol 7: MTT Assay for Cytotoxicity
Materials:
-
Cultured cells in a 96-well plate.
-
1,2,4-Thiadiazole probe at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of probe concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for the intended imaging duration (e.g., 1-24 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control. A probe is generally considered non-toxic if cell viability remains above 90% at the working concentration.[19][20]
Specific Applications: A Glimpse into the Potential
-
Ion Sensing: 1,2,4-Thiadiazole derivatives have been successfully designed as "turn-on" fluorescent probes for the selective detection of metal ions such as Al³⁺.[21] The interaction between the nitrogen atoms in the thiadiazole ring and the metal ion can lead to a significant enhancement in fluorescence.
-
Organelle Staining: While specific 1,2,4-thiadiazole probes for organelle staining are still an emerging area, the lipophilic nature of some derivatives suggests their potential to accumulate in lipid-rich environments like the endoplasmic reticulum or lipid droplets.[22][23] Further research in this direction is warranted.
-
Near-Infrared (NIR) Imaging: The development of 1,2,5-thiadiazole-based fluorophores with emission in the NIR-II window highlights the potential of thiadiazole scaffolds for deep-tissue in vivo imaging, an area where 1,2,4-thiadiazoles could also be explored.[1][24]
Conclusion and Future Perspectives
The 1,2,4-thiadiazole scaffold offers a versatile and powerful platform for the development of novel fluorescent probes. Their tunable photophysical properties and synthetic tractability make them highly adaptable for a wide range of sensing and imaging applications. As our understanding of the structure-property relationships of these compounds deepens, we can expect the emergence of next-generation probes with enhanced brightness, photostability, and specificity for various biological targets. The protocols and insights provided in this guide aim to empower researchers to explore the exciting potential of 1,2,4-thiadiazole-based fluorescent probes in their own scientific endeavors, from fundamental cell biology to drug discovery.
References
- Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay
- How to calculate stokes shift of a molecule which is having absorbance at 307 nm and emission
- Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Form
- [Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes]
- [Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][10][19][20]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions]([Link])
- Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles (A) previous work:...
- Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Form
- Fluorescence Spectroscopy | Measuring Fluorescence Sample
- One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Form
- Real-time direct detection of cytotoxicity
- Application Notes and Protocols for Live-Cell Imaging using Solv
- Highly sensitive live-cell imaging-based cytotoxicity assay enables functional valid
- New Fluorescence Probes for Live-Cell Imaging
- Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer
- Recommendations and Guidelines for Standardiz
- Is there another way(s) for calculating Stokes shift rather than the difference between the absorbance and fluorescence maxima in cm-1?
- Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer
- Standardization of Fluorescence Spectra and the Calibr
- Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles
- PhenoVue Fluorescent Probes for Organelles & Subcellular Compartments
- Time-Dependent Stokes Shift and Its Calculation
- Fluorescence Excit
- Synthesis of 1,2,4-thiadiazoles
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds
- (PDF) Novel benzo-bis(1,2,5-thiadiazole) fluorophores for: In vivo NIR-II imaging of cancer
- Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggreg
- 1. Synthesis of fluorescent probes
- Stokes shift - Wikipedia
- 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities
- A new 1,3,4-thiadiazole-based ESIPT probe for detection of Hcy/Cys and GSH by two-channel fluorescent procedure and its potential applic
- Measurements of Absolute Values in Biochemical Fluorescence Spectroscopy
- A near-infrared fluorescent probe with thiadiazole unit as key skeleton for ICT and ESIPT mechanism and effective detection of Cu2
- Cell Imaging Protocols and Applic
- Rational synthesis of 1,3,4-thiadiazole based ESIPT-fluorescent probe for detection of Cu2+ and H2S in herbs, wine and fruits
- Stokes shift – Knowledge and References
- Best practices: 5 steps to live-cell imaging
- Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents
- 5 steps to live-cell imaging
- Thiadiazole-functionalized Pb(ii)-MOF for “turn-on” fluorescence selective sensing of Al3+
- Probes for Organelles—Chapter 12
- Organelle stains
- Molecular Probes fluorescent organelle stains—Table 12.1
- Recent Advances in Organelle-Targeted Fluorescent Probes
Sources
- 1. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurements of Absolute Values in Biochemical Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A near-infrared fluorescent probe with thiadiazole unit as key skeleton for ICT and ESIPT mechanism and effective detection of Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probes for Organelles—Chapter 12 | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cytotoxicity Test Based on Human Cells Labeled with Fluorescent Proteins: Fluorimetry, Photography, and Scanning for High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thiadiazole-functionalized Pb(ii)-MOF for “turn-on” fluorescence selective sensing of Al3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. lumiprobe.com [lumiprobe.com]
- 23. Molecular Probes fluorescent organelle stains—Table 12.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC01561A [pubs.rsc.org]
formulation of 3-Amino-5-phenylamino-1,2,4-thiadiazole for in vivo studies
An Application Guide for the Preclinical Formulation of 3-Amino-5-phenylamino-1,2,4-thiadiazole and Other Poorly Soluble NCEs
Author's Note: A Framework for Formulation Success
This document serves as a comprehensive guide for the preclinical formulation of this compound. Specific physicochemical data for this novel chemical entity (NCE) is not extensively published. Therefore, this guide is structured as a strategic framework, empowering researchers to develop a robust and viable formulation from first principles. The methodologies outlined here are broadly applicable to many NCEs exhibiting poor aqueous solubility, a common challenge in modern drug discovery.[1][2] As a Senior Application Scientist, my objective is not to provide a single, rigid recipe but to illuminate the decision-making process, explain the rationale behind experimental choices, and equip you with self-validating protocols to ensure formulation integrity.
The Formulation Imperative for NCEs
The journey of a promising NCE from bench to preclinical testing is frequently hindered by poor biopharmaceutical properties, most notably low aqueous solubility.[3] It is estimated that up to 90% of new drug candidates are poorly water-soluble, which can lead to low and erratic bioavailability, complicating the assessment of their pharmacodynamic and toxicological profiles.[1][4] The 1,3,4-thiadiazole scaffold, a common motif in medicinal chemistry, is known for its biological stability and ability to cross cellular membranes, but derivatives can often be lipophilic and poorly soluble.[5]
An effective preclinical formulation strategy aims to maximize exposure in safety and efficacy studies by enhancing the solubility and/or dissolution rate of the compound.[4] This guide provides a systematic approach to achieving this goal for this compound.
Phase 1: Essential Pre-formulation Characterization
Before any formulation can be rationally designed, a baseline understanding of the NCE's physicochemical properties is paramount. This initial characterization phase is the foundation upon which all subsequent decisions are built.[3]
Experimental Workflow: Initial Physicochemical Profiling
The following workflow outlines the critical first steps in characterizing this compound.
Caption: Workflow for initial NCE characterization.
Protocol 2.1: Kinetic Solubility Screening
Rationale: This protocol provides a rapid assessment of the compound's approximate solubility in various vehicles. This data is crucial for selecting a promising formulation strategy.
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Selection of aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4)
-
Commonly used co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol)[6]
-
Lipid excipients (e.g., Labrasol®, Cremophor® EL, Sesame Oil)[1][6]
-
96-well plates, plate shaker, plate reader (or HPLC)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the NCE in DMSO (e.g., 20 mg/mL).
-
Solvent Addition: Dispense 198 µL of each test vehicle (aqueous buffers, co-solvents, lipids) into separate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 100-fold dilution and a final test concentration of 200 µg/mL with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow for equilibration.
-
Analysis: Analyze the amount of compound that remains in solution. This can be done turbidimetrically with a plate reader or, more accurately, by centrifuging the plate to pellet any precipitate and quantifying the supernatant concentration via HPLC.
-
Data Interpretation: Classify solubility in each vehicle (e.g., <10 µg/mL: Very Poorly Soluble; 10-50 µg/mL: Poorly Soluble; >50 µg/mL: Moderately Soluble).
Phase 2: Formulation Strategy Selection
The data from the pre-formulation assessment directly informs the selection of an appropriate formulation strategy. The goal is to choose the simplest approach that can achieve the desired concentration for in vivo studies while ensuring the safety and tolerability of the formulation in the animal model.[1]
Decision Tree for Formulation Development
Caption: Decision tree for selecting a formulation strategy.
Phase 3: Formulation Protocols
This section provides detailed protocols for the most common formulation types used in preclinical rodent studies.
Protocol 4.1: Simple Aqueous Solution (with pH adjustment)
Applicability: For compounds with ionizable groups that exhibit sufficient solubility at a physiologically tolerable pH. Rationale: This is the simplest and most desirable formulation type, minimizing the confounding effects of excipients. The pH of the final formulation should ideally be between 4 and 8 for most administration routes to avoid irritation.[7]
Methodology:
-
Determine the pKa of this compound. The amino groups suggest it is likely a weak base.
-
Weigh the required amount of the compound.
-
Add a portion of the final volume of vehicle (e.g., sterile water or 0.9% saline).
-
Slowly add a dilute acid (e.g., 0.1 N HCl) dropwise while stirring to protonate the basic centers and facilitate dissolution.
-
Monitor the pH continuously. Stop adding acid once the compound is fully dissolved.
-
Adjust the pH to a final tolerable value (e.g., pH 4-5) using dilute acid or base.
-
Add vehicle to reach the final target volume and concentration.
-
Sterile filter the final solution through a 0.22 µm filter.
Protocol 4.2: Co-Solvent Formulation
Applicability: For compounds that are poorly soluble in water but soluble in a water-miscible organic solvent. Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[3] A key consideration is to use the minimum amount of co-solvent necessary, as high concentrations can cause toxicity and the drug may precipitate upon injection into the aqueous in vivo environment.[3]
Materials:
-
PEG 400 (Polyethylene glycol 400)
-
Propylene Glycol (PG)
-
Ethanol
-
Sterile Saline (0.9% NaCl)
Methodology (Example: 20% PEG 400 in Saline):
-
Weigh the required amount of this compound.
-
Add the co-solvent (e.g., 20% of the final volume as PEG 400) to a sterile container.
-
Add the compound to the co-solvent and vortex or sonicate until fully dissolved. A gentle warming (30-40°C) may be applied if necessary.
-
Slowly add the aqueous component (e.g., 80% of the final volume as sterile saline) to the dissolved drug concentrate while vortexing. Critical Step: Add the aqueous phase slowly to prevent the drug from precipitating.
-
Visually inspect the final formulation for clarity.
Protocol 4.3: Suspension Formulation
Applicability: For poorly soluble, stable compounds, especially for oral (PO) administration. Rationale: A suspension is a uniform dispersion of fine drug particles in an aqueous vehicle. The addition of a suspending agent prevents the particles from settling too quickly, and a wetting agent ensures the hydrophobic particles are properly dispersed in the aqueous medium.[3] Particle size reduction can increase the dissolution rate.[1]
Materials:
-
Wetting agent: Tween® 80 or Polysorbate 80
-
Suspending agent: 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water
-
Mortar and pestle for particle size reduction
Methodology:
-
Particle Size Reduction (Optional but Recommended): If starting with crystalline material, gently grind the compound in a mortar and pestle to create a fine, uniform powder.[1]
-
Wetting: Weigh the required amount of powdered compound. Create a paste by adding a small amount of the vehicle containing a wetting agent (e.g., 0.1% Tween® 80 in 0.5% Methylcellulose). Mix thoroughly until all particles are wetted.
-
Suspension: Gradually add the remaining volume of the 0.5% Methylcellulose vehicle to the paste while stirring continuously to form a uniform suspension.
-
Homogenization: Use a homogenizer or sonicator for a short period to ensure uniform particle dispersion.
-
Storage: Store in a container that protects from light. Crucial: Always re-homogenize (e.g., by vortexing) immediately before each dose is drawn to ensure uniform dosing.
Protocol 4.4: Lipid-Based Formulation (SEDDS)
Applicability: For highly lipophilic compounds (LogP > 3) intended for oral administration. Rationale: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[8][9] This enhances solubility and can improve absorption.
Materials:
-
Co-solvent/Co-surfactant: Transcutol® HP[1]
Methodology:
-
Screening: First, determine the solubility of the NCE in individual lipid excipients (oils, surfactants, co-solvents) to identify the best candidates.
-
Formulation: Prepare a mixture of the selected oil, surfactant, and co-solvent (e.g., 40% Oil, 40% Surfactant, 20% Co-solvent by weight).
-
Drug Loading: Add the required amount of this compound to the lipid mixture.
-
Dissolution: Stir, gently warm, and/or sonicate the mixture until the compound is completely dissolved and the solution is clear.
-
Characterization: To confirm self-emulsification, add one drop of the formulation to water and observe for the spontaneous formation of a milky emulsion.
Administration Route and Vehicle Considerations
The choice of administration route is dictated by the experimental goals and directly impacts the formulation requirements.
| Route | Max Volume (Mouse) | Max Volume (Rat) | Common Vehicles | Key Considerations |
| Oral (PO) | 10 mL/kg | 10 mL/kg | Water, 0.5% MC, 0.5% CMC, Lipid-based | Preferred for mimicking clinical route. Suspensions are common.[10][11] |
| Intravenous (IV) | < 0.2 mL | 0.5 mL | Saline, PBS, 5% Dextrose, Co-solvent systems | Must be a true solution. Risk of precipitation. Requires skill.[7][11] |
| Intraperitoneal (IP) | < 2-3 mL | 5 mL | Saline, PBS, Co-solvent systems | Rapid absorption. Can cause irritation if pH is not neutral.[7][12] |
| Subcutaneous (SC) | < 3 mL | 5 mL | Isotonic solutions, Suspensions | Slower absorption. Formulations must be non-irritating.[7][10] |
| Data compiled from multiple sources providing guidelines for animal experimentation.[7][10] |
Table 1: Recommended Administration Volumes and Common Vehicles for Rodents.
Final Formulation Validation
Before administration, every formulation batch must be validated.
-
Visual Inspection: Check for clarity (solutions) or uniform dispersion (suspensions). Look for any signs of precipitation or phase separation.
-
pH Measurement: Ensure the pH is within a tolerable range for the intended route.[7]
-
Concentration Verification (Recommended): Use an appropriate analytical method (e.g., HPLC-UV) to confirm the final concentration of the NCE in the formulation.
-
Particle Size Analysis (for suspensions): Use microscopy or laser diffraction to ensure a consistent and appropriate particle size distribution.
References
- Kambavaram, V. et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
- Slideshare. routes of administration in laboratory rat & mice.
- Hedrich, H.J. (Editor). (2006). The Laboratory Mouse. Chapter: Routes of Administration.
- Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research, Boston University.
- Strickley, R.G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.
- Gohil, K. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- RJPTSimLab. Study of different routes of drugs administration in mice & rats.
- Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Colorcon. (2025). What Are Excipients? 9 Common Examples.
- Gattefossé. Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients.
- Contract Pharma. (2011). Excipients in Drug Delivery.
- Seo, J. et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
- Ananthan, S. et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE.
- Bîcu, E. et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules.
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. routes of administration in laboratory rat & mice | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Overcoming Solubility Challenges with 3-Amino-5-phenylamino-1,2,4-thiadiazole
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with 3-Amino-5-phenylamino-1,2,4-thiadiazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Understanding the Challenge: Why is this compound Prone to Solubility Issues?
This compound possesses a molecular structure that, while promising for its biological activity, presents inherent challenges for achieving adequate solubility, particularly in aqueous media. The molecule's relatively planar and rigid heterocyclic core, combined with the phenylamino group, contributes to a high crystal lattice energy. This means that a significant amount of energy is required to break apart the solid-state crystal and allow it to be solvated by water molecules. Furthermore, the molecule has a delicate balance of hydrophilic (amino groups) and lipophilic (phenyl ring, thiadiazole core) regions, which can lead to poor solvation in purely aqueous or highly non-polar solvents.
II. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding the handling of this compound.
Q1: What are the first signs that I have a solubility problem with my compound?
You may be experiencing solubility issues if you observe any of the following:
-
Visible Particulates: Your solution appears cloudy, hazy, or contains visible, undissolved particles after attempting to dissolve the compound.
-
Precipitation Over Time: The compound initially dissolves but then crashes out of solution as a solid precipitate after a short period or upon a change in conditions (e.g., cooling, addition to a different buffer).
-
Inconsistent Assay Results: You are seeing poor reproducibility in your biological or analytical assays. This can often be traced back to the compound not being fully dissolved, leading to inconsistent concentrations in your experiments.
-
Low Bioavailability in in vivo studies: In animal studies, poor absorption and low bioavailability can be a direct consequence of the compound's low solubility in gastrointestinal fluids.
Q2: I'm using DMSO as a solvent. Is that sufficient to avoid solubility problems?
Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that is excellent for creating high-concentration stock solutions of many poorly soluble compounds. However, it is not a universal solution and comes with significant caveats. The primary issue arises when the DMSO stock solution is diluted into an aqueous medium, such as cell culture media or assay buffers. If the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out. This phenomenon, known as "DMSO crash-out," is a common source of experimental artifacts. It is crucial to determine the optimal DMSO concentration and to ensure that the final concentration in your aqueous system is below the solubility limit.
Q3: Can I simply heat the solution to get my compound to dissolve?
Heating can temporarily increase the solubility of a compound and can be useful for initial dissolution. However, this approach should be used with caution. Firstly, upon cooling to the experimental temperature (e.g., room temperature or 37°C), the solution will become supersaturated, and the compound is likely to precipitate out, often in an uncontrolled manner. Secondly, this compound, like many complex organic molecules, may be susceptible to degradation at elevated temperatures. It is essential to first assess the thermal stability of the compound before employing heat.
III. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If you are facing solubility challenges, the following systematic approach will help you identify and implement an effective solution.
Problem 1: The compound fails to dissolve or precipitates upon dilution in aqueous buffer.
This is the most common and immediate challenge. The following workflow will guide you through the initial steps to address this issue.
Caption: Initial troubleshooting workflow for precipitation issues.
The amino groups on this compound are basic and can be protonated at acidic pH. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.
Protocol for pH-Dependent Solubility Screening:
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). This is a key step in determining thermodynamic solubility.
-
After equilibration, filter the samples through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the measured solubility against the pH to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility at lower pH values where the amino groups are protonated.
| pH Range | Expected State of Amino Groups | Anticipated Solubility |
| 2.0 - 5.0 | Protonated (Positively Charged) | High |
| 5.0 - 8.0 | Partially Protonated/Neutral | Intermediate to Low |
| > 8.0 | Neutral | Low |
If pH modification is not sufficient or if you need to work at a specific physiological pH, a co-solvent system can be employed. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Concentration Range (%) | Key Considerations |
| Ethanol | 1 - 20 | Generally well-tolerated in many cell-based assays at low concentrations. |
| Propylene Glycol (PG) | 1 - 30 | A viscous solvent, often used in formulations for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 40 | Low toxicity and commonly used in preclinical and clinical formulations. |
| N-Methyl-2-pyrrolidone (NMP) | 0.5 - 5 | A powerful solvent, but potential for toxicity should be carefully evaluated. |
Protocol for Co-solvent Screening:
-
Prepare a series of solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol) in your desired aqueous buffer.
-
Follow the same procedure as the pH-dependent solubility screening (steps 2-5) for each co-solvent concentration.
-
Plot the solubility against the co-solvent percentage to determine the optimal concentration.
Causality: Co-solvents work by reducing the dielectric constant of water, which weakens the water-water hydrogen bond network. This allows the less polar drug molecule to be more easily accommodated within the solvent mixture.
Problem 2: Inconsistent results in cell-based assays, potentially due to compound precipitation in media.
Even if a compound appears soluble in a simple buffer, the complex components of cell culture media (salts, proteins, etc.) can decrease its solubility.
Caption: Decision tree for addressing inconsistent assay results.
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively keeping them "dissolved" in the aqueous medium.
Recommended Surfactants for Cell-Based Assays:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
Protocol for Using Surfactants:
-
Prepare a stock solution of the surfactant (e.g., 10% w/v) in water or your assay buffer.
-
In your final assay medium, add the surfactant at a concentration slightly above its CMC (typically in the range of 0.01% to 0.1%).
-
Add your compound (from a DMSO stock) to the surfactant-containing medium with vigorous vortexing.
-
Crucially, run a control experiment with the surfactant alone to ensure it does not affect your cellular model or assay readout.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Has a very high aqueous solubility and is used in several FDA-approved formulations.
Protocol for Cyclodextrin Complexation:
-
Prepare a solution of the cyclodextrin (e.g., 10% w/v HP-β-CD) in your buffer.
-
Slowly add the solid compound to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate for several hours or overnight to ensure maximum complexation.
-
Filter the solution to remove any un-complexed, undissolved compound.
IV. Analytical Methods for Quantifying Solubility
To systematically improve solubility, you must be able to accurately measure it. The "shake-flask" method is the gold standard for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Objective: To determine the equilibrium solubility of a compound in a given solvent system.
-
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., pH 7.4 phosphate buffer)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Syringe filters (0.22 µm, preferably with low drug binding, like PVDF)
-
Analytical instrument (e.g., HPLC-UV)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial. An amount that is visibly in excess is sufficient (e.g., 1-2 mg).
-
Add a precise volume of the solvent (e.g., 1.0 mL).
-
Seal the vial tightly.
-
Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake for at least 24 hours to ensure equilibrium is reached. Some highly crystalline compounds may require 48-72 hours.
-
After shaking, let the vial stand for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter. This step is critical to remove undissolved particles.
-
Dilute the filtrate as necessary and analyze the concentration using a pre-validated HPLC method.
-
The measured concentration is the thermodynamic solubility of the compound in that solvent.
-
V. References
-
The Henderson-Hasselbalch Equation: A Comprehensive Guide. (Provides a detailed explanation of the relationship between pH, pKa, and ionization, which is fundamental to understanding pH-dependent solubility.) Source: Chemistry LibreTexts, URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Acids_and_Bases/Buffers/The_Henderson-Hasselbalch_Equation
-
Co-solvents in Pharmaceutical Formulations. (A detailed overview of the mechanisms and applications of various co-solvents used in the pharmaceutical industry.) Source: PharmTech, URL: https://www.pharmtech.com/view/cosolvents-and-their-application-pharmaceutical-formulations
-
Surfactants and Their Applications in Drug Delivery. (An in-depth article discussing the properties of different surfactants and their use in solubilizing poorly soluble drugs.) Source: MDPI Pharmaceutics, URL: https://www.mdpi.com/journal/pharmaceutics
-
Cyclodextrins in Drug Delivery. (A comprehensive review of the structure, properties, and applications of cyclodextrins in pharmaceutical formulations.) Source: ScienceDirect, URL: https://www.sciencedirect.com/topics/chemistry/cyclodextrin
-
ICH Harmonised Tripartite Guideline Q6A: Specifications. (This guideline from the International Council for Harmonisation provides the regulatory context for specifications, including solubility, for new drug substances.) Source: European Medicines Agency, URL: https://www.ema.europa.eu/en/ich-q6a-specifications-test-procedures-and-acceptance-criteria-new-drug-substances-and-new-drug-products-chemical-substances
Technical Support Center: 1,2,4-Thiadiazole Synthesis Purification
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for 1,2,4-thiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying this important heterocyclic scaffold. As pharmacophores, 1,2,4-thiadiazoles are crucial in drug discovery, but their synthesis is often accompanied by significant purification challenges.[1] This document provides expert-driven, field-proven insights in a direct question-and-answer format to help you overcome common hurdles and ensure the integrity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a 3,5-disubstituted-1,2,4-thiadiazole has a low yield after purification. What are the most common causes?
A1: Low post-purification yields in 1,2,4-thiadiazole synthesis often trace back to three primary areas: suboptimal reaction conditions, side product formation, or product loss during work-up and purification.
-
Reaction Conditions: The choice of oxidant in oxidative dimerization methods is critical. Overly harsh oxidants can lead to degradation or the formation of inseparable byproducts.[2] For instance, in iodine-mediated syntheses, controlling the stoichiometry is key to preventing unwanted side reactions.[3][4] Similarly, reaction temperature and solvent choice can drastically affect reaction efficiency and selectivity.[2]
-
Side Products: A common synthetic route is the oxidative dimerization of thioamides.[5] A frequent side product here is the corresponding amide, formed from the hydrolysis of the thioamide starting material, which can be difficult to separate due to similar polarities.[2] In syntheses involving nitriles and thioamides, incomplete cyclization can leave behind linear intermediates that complicate purification.[3]
-
Work-up & Purification: 1,2,4-thiadiazoles can be sensitive to certain conditions. For example, some derivatives may undergo ring-opening under strongly basic conditions during an aqueous work-up.[2] Furthermore, if your target compound has moderate water solubility, it can be lost in the aqueous phase during extraction. Product loss can also occur on silica gel if the compound is unstable or binds irreversibly.
Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?
A2: Multiple spots are a very common issue. The identity of the impurities is highly dependent on your synthetic route.
-
Unreacted Starting Materials: This is the most straightforward impurity to identify. Always run co-spots with your starting materials (e.g., the thioamide or nitrile) on the TLC plate.
-
Oxidized/Reduced Byproducts: In oxidative cyclizations, you may have partially oxidized intermediates.[2] If using a reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA), the reduced iodobenzene byproduct must be removed.[4][6]
-
Symmetrically Substituted Byproducts: When synthesizing an unsymmetrically substituted 1,2,4-thiadiazole (R1 ≠ R2), you may form the two corresponding symmetrical thiadiazoles (R1-R1 and R2-R2) as byproducts, especially if the reaction involves the dimerization of two different thioamides.
-
Isomeric Byproducts: In some cycloaddition reactions, there is a possibility of forming other heterocyclic isomers if reaction conditions are not tightly controlled.
The flowchart below provides a logical path for approaching a complex crude reaction mixture.
Caption: General purification workflow for 1,2,4-thiadiazole synthesis.
Troubleshooting Guide: Specific Purification Issues
Q3: My target 1,2,4-thiadiazole is co-eluting with a byproduct during column chromatography. How can I improve separation?
A3: This is a classic purification challenge. Improving separation requires modifying the selectivity of your chromatography system.
Causality: Separation on silica gel (normal phase) is based on the polarity of the compounds. If two compounds have very similar polarities, they will travel down the column at nearly the same rate. To separate them, you must exploit subtle differences in their structure and interactions with the stationary and mobile phases.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Change Polarity Drastically: If you are using a standard ethyl acetate/hexane system, switch to a different solvent system with different chemical properties. For example, try dichloromethane/methanol or toluene/acetone. Different solvents interact with your compounds through various mechanisms (dipole-dipole, hydrogen bonding), which can alter the elution order.
-
Use an Additive: If one of your compounds is basic (e.g., contains an amino group), adding a small amount of triethylamine (0.1-1%) to your mobile phase can sharpen the peak and improve separation by neutralizing acidic sites on the silica. Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (e.g., C18 silica) is an excellent alternative. Separation here is based on hydrophobicity. This is often very effective at separating compounds that are inseparable on normal-phase silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Alumina: For less polar compounds, alumina (basic or neutral) can sometimes provide better separation than silica gel.
-
-
Consider Chemical Intervention:
-
Derivatization: If one compound has a reactive functional group (like a free amine or alcohol) and the other does not, you can temporarily protect or derivatize it to drastically change its polarity. After separation, the protecting group can be removed. This is an advanced technique but can be highly effective.
-
| Technique | Principle | Best For... | Key Consideration |
| Normal-Phase Chromatography | Separation by polarity | General purpose purification of moderately polar compounds. | Solvent choice is critical; co-elution is common for isomers or similarly functionalized byproducts.[7] |
| Reverse-Phase Chromatography | Separation by hydrophobicity | Separating compounds with very similar polarities but different hydrocarbon content. | Requires different solvent systems (e.g., MeCN/H₂O); may be more expensive on a large scale. |
| Recrystallization | Differential solubility | Purifying crystalline solids from soluble impurities or in lower quantities.[8] | Finding a suitable solvent system can be time-consuming; not suitable for oils or amorphous solids. |
| Preparative TLC/HPLC | High-resolution chromatography | Small-scale purification of very difficult-to-separate mixtures. | Lower sample capacity and higher cost compared to flash chromatography. |
Q4: I've successfully synthesized my 1,2,4-thiadiazole, but it's a persistent oil that won't crystallize. How can I purify and solidify it?
A4: Obtaining a solid from a purified oil is a common final-step challenge. The inability to crystallize can be due to residual solvent, minor impurities inhibiting lattice formation, or the intrinsic properties of the molecule itself.
Troubleshooting Protocol:
-
Ensure High Purity: First, confirm the purity of the oil by high-resolution techniques like ¹H NMR and LC-MS. Even trace impurities (<5%) can prevent crystallization. If it's not >98% pure, another round of careful column chromatography is necessary.[7]
-
Remove All Solvents: Place the oil under a high vacuum for several hours (or overnight) to remove any residual solvents. Gently heating (e.g., 30-40°C) can help, provided your compound is thermally stable.
-
Induce Crystallization:
-
Scratching: Dissolve the oil in a minimum amount of a suitable solvent (e.g., diethyl ether, pentane). Using a glass rod, scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have ever had a solid sample of this compound, adding a single tiny crystal (a seed crystal) to a supersaturated solution of the oil can induce rapid crystallization.
-
Solvent-Antisolvent Method: Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an antisolvent) in which it is insoluble, drop by drop, until the solution becomes cloudy. Let it stand. This often forces the compound to precipitate out as a solid. Common pairs include Dichloromethane/Hexane or Ethyl Acetate/Pentane.
-
-
Trituration: If the above methods fail, add a non-polar solvent (like cold hexane or pentane) to the oil and vigorously stir or sonicate the mixture. This can sometimes wash away the impurities that are "oiling out" the product, leaving behind a solid or powder.
Advanced Purification Protocol: Removing Oxidant Byproducts
Many modern 1,2,4-thiadiazole syntheses utilize iodine-based oxidants.[6][9] A common challenge is removing the iodine-containing byproducts after the reaction. Here is a robust protocol for a typical work-up and purification.
Caption: Step-by-step workflow for post-reaction work-up and purification.
Detailed Step-by-Step Methodology:
-
Reaction Quenching (Causality: To remove excess oxidant):
-
Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The deep brown/purple color of molecular iodine (I₂) will fade as it is reduced to colorless iodide (I⁻). Continue adding until the color is completely discharged. This step is crucial for preventing the highly colored iodine from contaminating your column.
-
-
Aqueous Work-up (Causality: To separate the organic product from inorganic salts):
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Shake the funnel vigorously and allow the layers to separate. Drain the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all organic layers and wash them with brine (saturated aqueous NaCl solution). This helps to remove residual water from the organic phase.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Chromatographic Purification (Causality: To separate the target compound from remaining impurities):
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a solution ("wet load").
-
Perform flash column chromatography using a solvent system determined by TLC analysis (e.g., a gradient of 0% to 20% ethyl acetate in hexane).[7]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,4-thiadiazole.
-
By following this structured approach, you can systematically address the purification challenges inherent in 1,2,4-thiadiazole synthesis, leading to higher purity materials and more reliable experimental outcomes.
References
- Chai, L., Xu, Y., Ding, T., Fang, X., Zhang, W., Wang, Y., Lu, M., Xu, H., & Yang, X. (2017). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry, 15(37), 7848-7855.
- Ferreira, P. F., de Oliveira, K. T., & de Souza, R. O. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(14), 1884-1896.
- Inamdar, S. M., et al. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds.
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. International Journal of Current Pharmaceutical Research.
- Sudhakar, B., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2415.
- Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles.
- Fisher, A. J., et al. (2022). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 144(30), 13533-13539.
- Patel, H., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(1), 333-342.
- Kumar, V., et al. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 23005-23012.
- ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 7. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 9. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aminothiadiazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for aminothiadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. We understand the nuances and challenges involved in these syntheses and have compiled this resource to address the most common issues encountered in the lab. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions.
Section 1: Core Concepts - FAQs on Mechanisms & Reagents
This section addresses foundational questions about the synthesis of 2-amino-1,3,4-thiadiazoles, focusing on the common pathway involving the cyclization of an acylthiosemicarbazide intermediate.
Question 1: What is the most common starting material for 2-amino-5-substituted-1,3,4-thiadiazole synthesis and why?
Answer: The most prevalent and versatile method involves the acid-catalyzed cyclodehydration of an acylthiosemicarbazide (or a related thiosemicarbazone) intermediate.[1] Acylthiosemicarbazides are typically prepared by reacting a carboxylic acid (or its activated form, like an acyl chloride) with thiosemicarbazide.[2] This two-step, one-pot approach is popular because of the wide availability of carboxylic acids, allowing for diverse substitutions at the 5-position of the thiadiazole ring.
Causality: The thiosemicarbazide moiety provides the N-N-C-S backbone required for the thiadiazole ring. The acyl group, derived from the carboxylic acid, not only becomes the C5 substituent but also provides the carbonyl carbon that undergoes nucleophilic attack by the terminal sulfur atom during the key cyclization step.
Question 2: How do different acidic cyclizing agents work, and which one should I choose?
Answer: The choice of the cyclizing agent is critical and depends on your substrate's sensitivity, desired reaction conditions, and scale. These reagents function by activating the carbonyl group of the acylthiosemicarbazide intermediate, facilitating intramolecular nucleophilic attack by the sulfur atom, followed by dehydration.
| Reagent | Typical Conditions | Advantages | Disadvantages & Common Issues |
| Conc. Sulfuric Acid (H₂SO₄) | Room temp to gentle heating | Inexpensive, strong dehydrating agent.[3] | Harshly acidic, can degrade sensitive functional groups, potential for charring. |
| Phosphorus Oxychloride (POCl₃) | 60-110 °C, often neat or in a high-boiling solvent like chlorobenzene.[4] | Highly effective, works for a wide range of substrates. | Can lead to the formation of 1,3,4-oxadiazole byproducts through desulfurization.[4] Corrosive and requires careful handling. |
| Polyphosphoric Acid (PPA) | High temperatures ( >100 °C) | Good dehydrating agent, acts as both catalyst and solvent.[2] | Viscous and difficult to stir/work with, product isolation can be challenging. |
| Phosphorus Pentachloride (PCl₅) | Solid-phase grinding at room temp or in solution.[5] | Mild conditions, short reaction times, and high yields reported for solid-phase reactions.[5] | Stoichiometric amounts are needed, produces HCl gas. |
| Iodine (I₂) (for thiosemicarbazones) | With a base (e.g., Na₂CO₃) in a solvent like water or ethanol. | A metal-free oxidative cyclization method, often proceeds in good to excellent yields.[6][7] | Primarily used for cyclizing thiosemicarbazones (formed from aldehydes), not acylthiosemicarbazides. |
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to help you diagnose and solve specific experimental issues.
Workflow: From Starting Materials to Purified Aminothiadiazole
Caption: General workflow for aminothiadiazole synthesis.
Question 3: My reaction yield is very low. What are the common causes?
Answer: Low yield is a frequent issue that can stem from several factors, from incomplete reactions to product degradation.
-
Possible Cause 1: Incomplete Cyclization. The energy barrier for the cyclization/dehydration step may not have been overcome.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the acylthiosemicarbazide starting material.[8] If the reaction stalls, consider increasing the temperature or extending the reaction time. For acid-catalyzed reactions, ensure the acid is sufficiently concentrated and active.
-
-
Possible Cause 2: Sub-optimal Reagent Stoichiometry. Incorrect ratios of reactants can limit the yield.
-
Solution: For methods using reagents like PCl₅, a slight excess (1.1 to 1.2 equivalents) of both the carboxylic acid and PCl₅ relative to thiosemicarbazide can drive the reaction to completion.[5]
-
-
Possible Cause 3: Degradation of Starting Material or Product. The reaction conditions, particularly with strong acids and high heat, might be too harsh for your specific substrate.
-
Solution: If you suspect degradation, try milder cyclizing agents. For instance, instead of neat POCl₃ at high temperatures, attempt the reaction in a solvent like chlorobenzene at a lower temperature (e.g., 60 °C), which has been shown to improve yields and selectivity.[4]
-
Question 4: I've isolated a byproduct with a similar mass. My NMR and MS data suggest the formation of a 2-amino-1,3,4-oxadiazole. Why did this happen and how can I prevent it?
Answer: This is a classic side reaction, especially when using phosphorus-based dehydrating agents like POCl₃.[4] The reaction can proceed via two competing pathways: dehydrative cyclization to give the desired thiadiazole, or a desulfurization-cyclization pathway that yields the oxadiazole analog.
Causality: POCl₃ can coordinate to either the oxygen or the sulfur atom of the acylthiosemicarbazide. While coordination to the carbonyl oxygen is productive for thiadiazole formation, interaction with the thiocarbonyl sulfur can lead to its eventual replacement by oxygen from the carbonyl group, resulting in the oxadiazole.
Solutions:
-
Optimize Temperature: Lowering the reaction temperature is highly effective. One study found that dropping the temperature from 106 °C to 60 °C when using POCl₃ dramatically improved the regioselectivity in favor of the thiadiazole.[4]
-
Optimize Solvent: The choice of solvent can significantly influence the reaction outcome. Chlorobenzene was identified as an optimal solvent for suppressing oxadiazole formation in POCl₃-mediated reactions.[4]
-
Change the Reagent: If the problem persists, switch to a non-phosphorus-based cyclizing agent like concentrated H₂SO₄ or consider an alternative synthetic route, such as the iodine-mediated cyclization of a thiosemicarbazone.[3][6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Question 5: My product is not precipitating out of the aqueous solution after neutralization. What should I do?
Answer: This usually indicates that your product has higher solubility in water than expected, or the pH is not optimal for precipitation.
-
Solution 1: Verify and Adjust pH. The amino group on the thiadiazole ring is basic. If the solution is too acidic, the product will remain in its protonated, water-soluble salt form. Ensure the pH of the aqueous solution is distinctly basic (pH 8-9) by slowly adding a base like sodium carbonate or dilute NaOH.[5] Use pH paper or a meter to confirm.
-
Solution 2: Extraction. If the product is still not precipitating, it may be moderately polar. Attempt to extract the product from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.
-
Solution 3: Salting Out. Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and can decrease the solubility of your organic product, making extraction more efficient.
Section 3: Protocols & Methodologies
Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole via POCl₃-mediated Cyclization[4]
This protocol is adapted from optimized conditions reported to improve yield and minimize oxadiazole formation.
-
Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 eq).
-
Solvent Addition: Add chlorobenzene as the solvent (approx. 0.5 mL per 0.1 mmol of thiosemicarbazide).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (2.0-4.0 eq) to the stirred suspension. Caution: POCl₃ is corrosive and reacts with moisture. Handle in a fume hood.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-4 hours. Monitor the reaction progress using TLC (a 1:1 mixture of hexane and ethyl acetate is a common eluent system).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Basify the resulting aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or another suitable base until the pH is approximately 8. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture).[5]
Section 4: Characterization Corner
Question 6: How can I confirm that I have synthesized the correct 2-amino-1,3,4-thiadiazole?
Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.[9]
-
¹H NMR (Proton NMR):
-
Look for the characteristic broad singlet for the -NH₂ protons, which typically appears downfield. The chemical shift can vary depending on the solvent and concentration.
-
Signals corresponding to the protons on your C5-substituent should be present and have the correct integration and splitting patterns.
-
-
IR (Infrared) Spectroscopy:
-
Look for N-H stretching vibrations from the primary amine group, which usually appear as two bands in the 3100-3400 cm⁻¹ region.
-
A C=N stretching vibration within the thiadiazole ring should be visible around 1600-1650 cm⁻¹.
-
The absence of a strong C=O stretch (around 1700 cm⁻¹) from the acylthiosemicarbazide starting material is a good indication that the cyclization was successful.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will provide the molecular weight of your compound.[10] Check for the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ to confirm it matches the calculated mass of your target thiadiazole. This is also the best way to identify if you have the oxadiazole byproduct, which will have a mass that is 16 atomic mass units lower than your desired product (S replaced by O).
-
References
- Dong, G., et al. (2021). Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. RSC Advances, 11(54), 34249-34258.
- Various Authors. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate.
- Nguyen, H. T. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573.
- Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155229.
- Wang, X. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents, CN104151048A.
- Koval, O., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1275.
- El-Gaby, M. S. A., et al. (2012). Thiosemicarbazides: Synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 489-539.
- Korniyenko, V. I., et al. (2006). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica, 63(3), 171-175.
- Dobosz, M., et al. (1996). The reactions of cyclization of thiosemicarbazide derivatives to 1,2,4-triazole or 1,3,4-thiadiazole. Acta Poloniae Pharmaceutica, 53(4), 289-293.
- Various Authors. (n.d.). Reaction scope of cyclization of the thiosemicarbazide. ResearchGate.
- Sharma, P., & Kumar, A. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience, 10(3), 2594-2604.
- Vaickelioniene, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478.
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives. Cognitive Science and Technology, 2(1).
- Various Authors. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate.
- Various Authors. (n.d.). Chemical synthesis of 2-aminothiazole analogs. ResearchGate.
- Various Authors. (n.d.). Optimization of 2-aminothiazole synthesis reaction conditions. ResearchGate.
- Various Authors. (n.d.). The mechanism steps of formation of aminothiadiazole 1(A–D). ResearchGate.
- Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21798-21816.
- Aggarwal, N., & Kumar, R. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Applied Pharmaceutical Science, 2(7), 242-248.
- Argay, G., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron, 49(37), 8343-8352.
- Various Authors. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. ResearchGate.
- Aziz, D. M. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Zanco Journal of Pure and Applied Sciences, 30(4), 58-69.
- Zarei, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9324-9336.
- Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Thiadiazole Bioassays
Welcome to the technical support center for thiadiazole bioassays. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results when working with this important class of heterocyclic compounds. Thiadiazoles are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their unique chemical properties can also lead to challenges in bioassay development and execution.
This resource provides in-depth troubleshooting advice, detailed protocols, and preventative measures to help you navigate these complexities, ensuring the integrity and reproducibility of your experimental data.
Section 1: Understanding the Thiadiazole Scaffold: Key Physicochemical Properties Influencing Bioassay Behavior
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent characteristics of the thiadiazole ring that can impact bioassay outcomes. Thiadiazoles exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole, with the 1,2,4- and 1,3,4-isomers being the most extensively studied.[3][4][5]
The mesoionic character of the thiadiazole ring, arising from distinct regions of positive and negative charges, allows these compounds to readily cross cellular membranes and interact with biological targets.[6] However, this same feature can also contribute to off-target effects and assay interference. Furthermore, the substituents on the thiadiazole core play a significant role in determining the molecule's overall reactivity and physicochemical properties.[1]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during thiadiazole bioassays in a question-and-answer format, providing causal explanations and actionable solutions.
Low or No Bioactivity
Question: My thiadiazole compound, which was reported to be active in the literature, is showing little to no activity in my assay. What are the potential causes?
Answer: This is a frequent and often multifaceted issue. The primary culprits to investigate are poor solubility, compound instability, and non-specific interactions.
-
Solubility Issues: While the parent thiadiazole ring can be water-soluble, substitutions, particularly with aromatic groups, can drastically decrease aqueous solubility.[7] Your compound may be precipitating out of the assay buffer, leading to a lower effective concentration at the target site.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation after compound addition.
-
Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer. A detailed protocol is provided in Section 4.1 .
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to minimize its impact on both the assay and compound solubility.[7]
-
Utilize Co-solvents: In some cases, using a mixture of DMSO and another water-miscible organic solvent can improve solubility.[7]
-
-
-
Compound Instability: The thiadiazole ring can be susceptible to ring-opening reactions under certain conditions, such as the presence of strong bases or nucleophiles.[1]
-
Troubleshooting Steps:
-
Stability Assessment: Perform a time-course experiment to evaluate the stability of your compound in the assay buffer. A detailed protocol is provided in Section 4.2 .
-
pH and Buffer Considerations: Evaluate the pH of your assay buffer. Highly basic or acidic conditions may promote compound degradation.
-
Storage Conditions: Ensure your stock solutions are stored properly (e.g., at -20°C or -80°C, protected from light) to prevent degradation over time.
-
-
-
Non-Specific Interactions and Assay Artifacts: Thiadiazoles have been identified as potential Pan-Assay Interference Compounds (PAINS).[8][9] PAINS are compounds that appear to be active in many different assays due to non-specific mechanisms rather than direct target engagement.[10][11]
-
Troubleshooting Steps:
-
PAINS Filtering: Utilize computational filters to check if your thiadiazole scaffold contains substructures known to be associated with PAINS.
-
Orthogonal Assays: Validate your findings using a different assay format that relies on a distinct detection technology.
-
Detergent Titration: For assays prone to compound aggregation, the inclusion of a non-ionic detergent (e.g., Triton X-100) can help to mitigate these effects.
-
-
Poor Reproducibility
Question: I'm observing significant well-to-well and day-to-day variability in my thiadiazole bioassay. How can I improve reproducibility?
Answer: Inconsistent results are often rooted in subtle variations in experimental execution, particularly concerning compound handling and assay conditions.
-
Incomplete Solubilization: Even if a compound appears to be in solution, micro-precipitates can exist, leading to inconsistent dosing.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Always visually confirm that your compound is fully dissolved in the stock solvent. Gentle warming or sonication may be necessary.[7]
-
Pre-dilution Strategy: Perform serial dilutions in the stock solvent before the final dilution into the aqueous assay buffer to minimize the risk of precipitation upon dilution.[7]
-
-
-
Assay Edge Effects: Evaporation from the outer wells of a microplate can concentrate both the compound and assay reagents, leading to artifactual results.
-
Troubleshooting Steps:
-
Use Humidified Incubators: Maintain a humid environment during incubation steps.
-
Seal Plates: Use adhesive plate seals to minimize evaporation.
-
Avoid Outer Wells: If edge effects are persistent, consider leaving the outer wells empty or filling them with buffer.
-
-
-
Reagent Variability: Inconsistencies in reagent preparation or handling can introduce significant variability.
-
Troubleshooting Steps:
-
Standardized Reagent Preparation: Prepare fresh reagents for each experiment and use calibrated pipettes.
-
Quality Control of Biological Reagents: Ensure the consistent quality and activity of enzymes, cells, and other biological components.
-
-
Unexpected Toxicity or Off-Target Effects
Question: My thiadiazole compound is showing cytotoxicity at concentrations where I expect to see specific target engagement. What could be the cause?
Answer: Unanticipated toxicity can stem from the inherent reactivity of the thiadiazole scaffold or its metabolites.
-
Covalent Reactivity: Certain thiadiazole derivatives can act as electrophiles and covalently modify proteins, often through reactions with cysteine residues.[9][12][13] This can lead to non-specific enzyme inhibition and cytotoxicity.[8][14]
-
Troubleshooting Steps:
-
Covalent Inhibitor Assessment: Employ assays designed to detect covalent modification, such as mass spectrometry-based approaches to look for adduct formation with the target protein.
-
Thiol Reactivity Assays: Use a simple chemical assay with a thiol-containing reagent (e.g., glutathione) to assess the general reactivity of your compound.
-
-
-
Redox Cycling and Oxidative Stress: Some heterocyclic compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) and subsequent cellular stress and toxicity.
-
Troubleshooting Steps:
-
ROS Detection Assays: Utilize fluorescent probes to measure intracellular ROS levels in the presence of your compound.
-
Inclusion of Antioxidants: Determine if the observed cytotoxicity can be rescued by the co-incubation with antioxidants like N-acetylcysteine.
-
-
Section 3: Preventative Measures and Best Practices
Proactive measures can significantly reduce the likelihood of encountering unexpected results.
-
Thorough Compound Characterization: Before initiating bioassays, ensure the identity, purity, and solubility of your thiadiazole compounds are well-characterized.
-
Assay Miniaturization and Automation: Where possible, use smaller assay volumes and automated liquid handling to improve consistency and reduce reagent consumption.
-
Robust Data Analysis: Employ appropriate statistical methods to analyze your data and identify outliers. Always include proper positive and negative controls in your experiments.
Section 4: Key Experimental Protocols
Protocol: Kinetic Solubility Assessment
This protocol provides a general method for determining the kinetic solubility of a compound in an aqueous buffer.
-
Prepare a 10 mM stock solution of the thiadiazole compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous assay buffer (e.g., 98 µL).
-
Mix well and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Protocol: Compound Stability Assessment by LC-MS
This protocol outlines a method to assess the stability of a compound in assay buffer over time.
-
Prepare a solution of the thiadiazole compound in the final assay buffer at the desired test concentration.
-
Incubate the solution at the assay temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench any potential enzymatic activity by adding an equal volume of acetonitrile containing an internal standard.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining.
-
Plot the percentage of the compound remaining versus time to determine its stability profile.
Section 5: Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting Low Bioactivity
Caption: A decision tree for troubleshooting low bioactivity in thiadiazole bioassays.
Diagram 2: Potential Mechanisms of Assay Interference
Caption: Common mechanisms of assay interference by thiadiazole compounds.
Section 6: Quantitative Data Summary
| Issue | Potential Cause | Key Diagnostic Parameter | Recommended Action |
| Low Bioactivity | Poor Solubility | Kinetic Solubility < Assay Concentration | Reformulate compound or adjust assay buffer |
| Compound Instability | >20% degradation over assay duration | Modify buffer conditions or shorten incubation | |
| Poor Reproducibility | Incomplete Solubilization | High well-to-well CV% | Improve compound dissolution protocol |
| Assay Edge Effects | Higher/lower values in outer wells | Seal plates, use humidified incubator | |
| Unexpected Toxicity | Covalent Reactivity | Mass shift of target protein by MS | Consider alternative chemical scaffolds |
| Oxidative Stress | Increased intracellular ROS | Co-incubate with antioxidants |
References
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
- Melo-Filho, C. C., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmaceutical Sciences & Research, 7(3), 115-116.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247.
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
- Wang, Y., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[8][9][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 251, 115129.
- Wang, Y., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[8][9][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 251, 115129.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- Wang, Y., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[8][9][14]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 251, 115129.
- de Souza, T. A., et al. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling, 61(5), 2335–2347.
- Sporzynski, Z., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Journal of Chemical Thermodynamics, 91, 1-8.
- Al-Amiery, A. A., et al. (2021). The calculated global reactivity properties of the thiadiazole molecule. ResearchGate.
- Kumari, S., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Applied Biology & Biotechnology, 10(1), 1-13.
- Shariare, M. H., et al. (2018). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate.
- Kobarfard, F., et al. (2022). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 28(2), 205-216.
- Chauhan, H. S., et al. (2023). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
- Yilmaz, I., & Kucuk, M. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
- Goter, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3563.
- Foroumadi, A., et al. (2018). Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. DARU Journal of Pharmaceutical Sciences, 26(1), 57-70.
- Goter, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3563.
- Al-Amiery, A. A. (2021). Chemical properties of thiadiazole compounds. ResearchGate.
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. isres.org [isres.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Welcome to the technical support guide for the synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of side products to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or my post-reaction analysis (TLC/LC-MS) shows no trace of the target molecule. What are the primary causes?
Answer: Low or nonexistent yields in 1,2,4-thiadiazole synthesis typically stem from issues with the starting materials, reaction conditions, or the choice of oxidizing agent.[1] The synthesis of this compound often proceeds via the oxidative cyclization of an N-phenyl-N'-amidinothiourea or a related precursor.[2]
Potential Causes & Recommended Solutions:
-
Inactive or Inappropriate Oxidizing Agent: The oxidative N-S bond formation is the critical step in the cyclization.[3][4][5]
-
Causality: Oxidants like hydrogen peroxide, iodine, or phenyliodine(III) bis(trifluoroacetate) (PIFA) can vary in activity.[2][3] Older or improperly stored reagents may have degraded. Overly harsh oxidants can lead to degradation of the starting material or the product itself.[1]
-
Solution: Use a freshly opened or recently tested oxidizing agent. If using iodine, ensure it is dry and has its characteristic vapor pressure. Consider screening alternative, milder oxidants. An electrochemical, oxidant-free method has also been shown to be effective and may prevent over-oxidation.[2]
-
-
Suboptimal Reaction Temperature:
-
Causality: The reaction may have a specific activation energy. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can promote decomposition or the formation of more stable, undesired side products.
-
Solution: Verify the optimal temperature cited in the literature for your specific precursor.[1] We recommend starting with the reported optimal temperature and performing small-scale experiments to bracket this value (e.g., ±10 °C) to find the sweet spot for your specific setup.
-
-
Incorrect pH or Base:
-
Causality: The cyclization mechanism is sensitive to pH. The nucleophilicity of the nitrogen and sulfur atoms in the precursor is highly dependent on their protonation state. An incorrect pH can inhibit the desired intramolecular attack.[6]
-
Solution: If your procedure involves a base (e.g., sodium carbonate), ensure it is anhydrous and added in the correct stoichiometric amount.[2] The pH of the reaction mixture should be monitored and adjusted if necessary.
-
Issue 2: Multiple Spots on TLC / Peaks in HPLC Indicating an Impure Product
Question: My reaction appears to have worked, but my chromatogram is complex, showing several side products. What are these impurities and how can I avoid them?
Answer: The formation of multiple products is a frequent challenge.[1] The primary side products in this synthesis are often isomeric heterocycles, dimers of the starting material, or products resulting from incomplete or alternative cyclization pathways.
Key Side Reactions and Mitigation Strategies:
-
Formation of 2-Amino-5-phenylamino-1,3,4-thiadiazole (Isomer):
-
Causality: This is one of the most common isomeric impurities.[7] The formation of the 1,2,4-thiadiazole versus the 1,3,4-thiadiazole ring is a matter of which nitrogen atom participates in the cyclization. The pathway is dictated by the relative nucleophilicity of the nitrogens in the amidinothiourea intermediate and the stability of the transition states.
-
Mitigation: Control of regioselectivity can be influenced by the choice of solvent and reaction temperature.[1] Some synthetic methods, such as those starting from thioamides and nitriles, can offer better regiocontrol.[1] Careful optimization of reaction conditions is paramount.
-
-
Formation of Triazine Derivatives (e.g., Melamine-type structures):
-
Causality: The guanidine-like structure of the precursor can undergo an alternative cyclotrimerization or react with other intermediates to form highly stable 1,3,5-triazine rings, especially under harsh thermal conditions.
-
Mitigation: Maintain strict temperature control and avoid prolonged reaction times. Using a solvent in which the desired product precipitates upon formation can help to remove it from the reactive environment, preventing further side reactions.
-
-
Unreacted Starting Material and Oxidative Dimerization of Precursors:
-
Causality: If the cyclization is slow or inefficient, the oxidizing agent may simply dimerize the starting thioamide or thiourea precursors.[3] This is particularly common in syntheses starting from primary thioamides.
-
Mitigation: Ensure efficient mixing to maximize contact between reactants.[1] A systematic optimization of reactant concentrations and stoichiometry is recommended. The gradual addition of the oxidant can sometimes prevent the buildup of reactive intermediates that lead to dimerization.
-
The following diagram illustrates the desired synthetic pathway versus a common side reaction pathway.
Caption: Desired vs. Alternative Cyclization Pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: The choice of solvent can significantly impact yield and purity.[1] Solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used.[8][9] DMF can facilitate reactions involving bases, while THF is a good general-purpose solvent. In some newer, greener approaches, water has been used successfully with molecular oxygen as the oxidant, which can simplify workup and reduce environmental impact.[3]
Q2: How can I effectively purify my final product away from the side products? A2: Purification typically involves recrystallization or column chromatography.
-
Recrystallization: If the desired product and the main impurity have different solubilities in a particular solvent system (e.g., ethanol/water, ethyl acetate/hexanes), recrystallization can be highly effective. This should be the first method attempted due to its scalability and cost-effectiveness.
-
Column Chromatography: For complex mixtures or isomers with similar polarities, silica gel column chromatography is the preferred method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will be necessary. Monitor the fractions by TLC to isolate the desired compound.
Q3: My product seems to be degrading during workup or purification. What can I do? A3: 1,2,4-Thiadiazoles can be sensitive to certain conditions, such as strongly basic or acidic environments, which can cause ring-opening.[1]
-
Recommendation: During aqueous workup, use mild bases like sodium bicarbonate instead of strong bases like sodium hydroxide. Ensure that any acidic or basic solutions are neutralized promptly. When concentrating the product, use a rotary evaporator at a moderate temperature to avoid thermal degradation.
Data Summary & Analytical Signatures
The following table summarizes potential side products and key identifiers to aid in their characterization.
| Compound Name | Structure | Common Cause | Analytical Notes (TLC/MS) |
| This compound | Desired Product | - | TLC: Typically a single, well-defined spot. MS: Expected molecular ion peak (M+H)+. |
| 2-Amino-5-phenylamino-1,3,4-thiadiazole | Isomeric Byproduct | Alternative cyclization pathway | TLC: Rf value may be very close to the desired product. MS: Identical molecular weight to the desired product. Fragmentation pattern may differ. |
| 1,3,5-Triazine Derivative | Byproduct | High temperature, prolonged reaction | TLC: May have a very different Rf value. MS: Molecular weight will correspond to a trimer or related condensation product. |
| Dimer of Precursor | Byproduct | Inefficient cyclization, excess oxidant | TLC: Polarity may vary. MS: Molecular weight will be approximately double that of the starting material minus lost atoms (e.g., H2S). |
Workflow: Troubleshooting Impure Product
This workflow provides a logical sequence of steps to diagnose and resolve issues related to product impurity.
Caption: A logical workflow for troubleshooting an impure product.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation.
- Hort, E. V., et al. (1962). New synthesis of 1,2,4-thiadiazoles. The Journal of Organic Chemistry.
- Forlani, L., et al. (2000). Mechanism of the formation of 1,2,4-thiadiazoles by condensation of aromatic thioamides and of N-substituted thioureas. Journal of Heterocyclic Chemistry, 37(1), 63-69.
- Antony, M. P., et al. (2021).
- ResearchGate. (n.d.). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea.
- Kim, S., et al. (1995).
- Nobre, C. S., & de Fatima, A. (2016). Building 1,2,4-Thiadiazole: Ten Years of Progress.
- Pescheteau, A., et al. (2021). Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][1][8][10]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- ResearchGate. (n.d.). Access to 3,5-disubstituted imidazo[1,2-d][1][8][10] thiadiazole I from....
- Siddiqui, N., et al. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- ResearchGate. (n.d.). The mechanism steps of formation of aminothiadiazole 1(A–D).
- Nayak, S. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE.
- Wang, P., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation.
- Yan, H., & Xu, Z. (2016). Oxidative Cyclization in Natural Product Biosynthesis.
- Wang, P., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898-5903.
- Cheng, Y. R. (n.d.).
- ResearchGate. (n.d.). Initially assumed key intermediates of oxidative cyclization.
- Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1).
- Tomi, I. H. R., et al. (2012). Synthesis, characterization and biological activities of some azo derivatives of aminothiadiazole derived from nicotinic and isonicotinic acids. Arabian Journal of Chemistry.
- Rahman, R. M., et al. (2020). Synthesis and Chemistry of Some New 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives as Fungicidal Agents. Indian Journal of Heterocyclic Chemistry, 30(1), 41-47.
- Bîcu, E., et al. (2023).
- El-Gazzar, M. G., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- ResearchGate. (n.d.). Oxidative cyclization of Michael Adducts, in the presence of iodine....
- Hill, D. L. (1980). Aminothiadiazoles. Cancer Chemotherapy and Pharmacology, 4(4), 215-220.
- Request PDF. (n.d.). Synthesis of N-Aryl 2-Quinolinones via Intramolecular C(sp2)–H Amidation of Knoevenagel Products.
- Khalifa, M. E. (n.d.).
- Singh, N., et al. (n.d.).
- Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- Fiori, K. W., & Du Bois, J. (2005). Expanding the Substrate Scope for C−H Amination Reactions: Oxidative Cyclization of Urea and Guanidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of the formation of 1,2,4-thiadiazoles by condensation of aromatic thioamides and of N-substituted thioureas [iris.unimore.it]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH-DMF-Promoted Dehydrogenative Intramolecular N-S Bond Formation. | Semantic Scholar [semanticscholar.org]
- 9. eprints.utar.edu.my [eprints.utar.edu.my]
Technical Support Center: Enhancing the Stability of 1,2,4-Thiadiazole Compounds in Solution
Welcome to the technical support center for 1,2,4-thiadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing these valuable heterocyclic compounds in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Introduction to 1,2,4-Thiadiazole Stability
The 1,2,4-thiadiazole ring is an aromatic heterocycle that, while generally stable, possesses inherent reactivity that can lead to degradation under common laboratory conditions. The presence of a sulfur atom and two nitrogen atoms within the five-membered ring imparts a unique electronic structure, making it susceptible to hydrolysis, oxidation, and photolysis. Understanding these degradation pathways is the first step toward mitigating them. This guide provides a comprehensive overview of potential stability issues and offers validated strategies to enhance the longevity of your 1,2,4-thiadiazole compounds in solution.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a novel 1,2,4-thiadiazole derivative. What are the primary stability concerns I should be aware of?
A1: The primary stability concerns for 1,2,4-thiadiazole compounds in solution are susceptibility to hydrolytic cleavage (especially under basic conditions), oxidation of the sulfur atom, and photodegradation. The specific substituents on the thiadiazole ring will significantly influence its stability.
Q2: What are the ideal general storage conditions for a 1,2,4-thiadiazole compound, both as a solid and in a stock solution?
A2: As a solid, store your compound in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal. For stock solutions (e.g., in DMSO), store in amber vials at -20°C or -80°C to minimize solvent-mediated degradation and protect from light. Whenever possible, prepare fresh dilutions for your experiments to avoid issues arising from long-term storage or multiple freeze-thaw cycles.[1]
Q3: My 1,2,4-thiadiazole derivative has poor aqueous solubility. How can I prepare solutions for biological assays without compromising stability?
A3: Poor aqueous solubility is a common challenge.[2] The standard approach is to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts in your assay.[1] If precipitation occurs upon dilution, you may need to explore formulation strategies such as using co-solvents or complexation with cyclodextrins.
Q4: Can I use common laboratory solvents like methanol, acetonitrile, or DMF to prepare stock solutions?
A4: While DMSO is the most common choice for long-term storage due to its aprotic nature and ability to be frozen, other solvents can be used for shorter-term applications. Methanol and ethanol are protic solvents and may participate in degradation over time. Acetonitrile and DMF are aprotic but can contain impurities that may promote degradation. The choice of solvent can impact stability, and it is advisable to perform a preliminary solvent stability study if you plan to store your compound in a solvent other than DMSO for an extended period.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: My 1,2,4-thiadiazole solution is turning yellow over time.
-
Potential Cause 1: Oxidative Degradation. The sulfur atom in the thiadiazole ring can be susceptible to oxidation, which may lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen) and light.
-
Solution:
-
Potential Cause 2: Photodegradation. Exposure to ambient laboratory light, especially UV wavelengths, can induce photochemical reactions, leading to colored degradants.
-
Solution:
-
Always use amber vials or wrap your vials in aluminum foil to protect them from light.
-
Minimize the exposure of your solutions to light during experimental setup.
-
Issue 2: I'm observing a loss of compound concentration in my stock solution over a series of experiments.
-
Potential Cause: Hydrolytic Degradation. The 1,2,4-thiadiazole ring can be susceptible to cleavage, particularly in the presence of strong bases.[3] Trace amounts of water in your solvent or exposure to a non-neutral pH can cause slow hydrolysis over time.
-
Solution:
-
Use high-purity, anhydrous solvents for preparing stock solutions.
-
Ensure that any buffers or aqueous solutions your compound comes into contact with are within a neutral pH range (pH 6-8), unless your experiment specifically requires acidic or basic conditions.
-
If you must work in a basic or acidic pH range, prepare fresh solutions for each experiment and minimize the time the compound spends in that environment.
-
Issue 3: When I run a quality control HPLC, I see new, unexpected peaks that weren't there when the solution was freshly prepared.
-
Potential Cause: Formation of Degradation Products. The appearance of new peaks is a clear indication of degradation. These could be due to hydrolysis, oxidation, or photolysis.
-
Solution:
-
To identify the cause, perform a forced degradation study (see Protocol 1 below). This will help you understand which conditions (acid, base, oxidation, light, heat) your compound is most sensitive to.
-
Once you've identified the likely cause, implement the appropriate preventative measures as outlined in this guide.
-
If the new peaks are still present after taking precautions, consider that impurities in your solvent or on your glassware may be catalyzing the degradation.
-
Below is a logical workflow for troubleshooting the appearance of unexpected peaks in your HPLC analysis.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Key Degradation Pathways
Understanding the chemical transformations that your compound may undergo is crucial for interpreting stability data.
Hydrolytic Degradation (Base-Catalyzed Ring Cleavage)
Under strongly basic conditions, the 1,2,4-thiadiazole ring is known to undergo nucleophilic attack, leading to ring cleavage.[3] The likely point of attack is one of the carbon atoms of the ring, facilitated by the electron-withdrawing nature of the adjacent heteroatoms.
Caption: Base-catalyzed hydrolytic degradation pathway.
Oxidative Degradation
The sulfur atom in the thiadiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides and S,S-dioxides. This process can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.
Caption: Stepwise oxidation of the thiadiazole sulfur atom.
Photodegradation
For some thiazole-containing compounds, photodegradation can occur via a [4+2] Diels-Alder cycloaddition with singlet oxygen, which is generated in the presence of light and a photosensitizer.[6] This leads to an unstable endoperoxide intermediate that rearranges to other products.
Caption: Proposed photodegradation pathway via singlet oxygen.
Experimental Protocols
Protocol 1: Forced Degradation Study for 1,2,4-Thiadiazole Compounds
This protocol outlines a forced degradation study to determine the intrinsic stability of your compound and to generate potential degradation products for analytical method development. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your 1,2,4-thiadiazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of your stock solution and 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix equal volumes of your stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of your stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sample of your stock solution at 80°C for 24 hours, protected from light.
-
Photolytic Degradation: Expose a sample of your stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 24 hours). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
3. Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (including an unstressed control) by a suitable stability-indicating method, such as reverse-phase HPLC with a photodiode array (PDA) detector.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by the decrease in the peak area of the parent compound.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products. The PDA detector can help determine if these peaks are related to your compound by comparing their UV spectra.
| Stress Condition | Typical Reagent/Setting | Incubation Time | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours | 60-80°C |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours | 60-80°C |
| Oxidation | 3-30% H₂O₂ | 24-48 hours | Room Temp |
| Thermal | Dry Heat | 24-72 hours | 80°C |
| Photolytic | >1.2 million lux hours | Variable | Room Temp |
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying your compound in the presence of its degradants.
1. Column and Mobile Phase Selection:
-
Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
A common starting mobile phase is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or 0.1% trifluoroacetic acid to improve peak shape.
2. Method Development:
-
Inject a mixture of your unstressed and stressed samples (from Protocol 1) onto the HPLC system.
-
Develop a gradient elution method that separates the parent compound peak from all degradation product peaks. The goal is to achieve baseline resolution (>1.5) between all peaks of interest.
-
Use a PDA detector to monitor the elution. This will allow you to assess peak purity and ensure that no degradation products are co-eluting with your main compound.
3. Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- BenchChem Technical Support Team. (2025).
- Zhang, J., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1049-1057.
- Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review.
- BenchChem Technical Support Team. (2025).
- Drugs.com. (2025). Butylated Hydroxytoluene: What is it and where is it used?
- Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. (n.d.). Butylated hydroxytoluene (BHT).
- MedCrave. (2016). Forced Degradation Studies.
- Singh, R., & Gupta, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 1(1).
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties.
- ACS Publications. (2025). Phototransformation of the Aqueous Fungicide Thiabendazole by Direct Photolysis and Heterogeneous Photocatalysis.
- BenchChem Technical Support Team. (2025). Technical Support Center: Method Refinement for Scaling Up 1,2,3-Thiadiazole Production. BenchChem.
- National Institutes of Health. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- Springer. (n.d.). Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases.
- National Institutes of Health. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
- National Institutes of Health. (n.d.). Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities.
- National Institutes of Health. (n.d.). Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study.
- ACS Publications. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- National Institutes of Health. (n.d.). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes.
- National Institutes of Health. (n.d.). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
- National Institutes of Health. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
- National Institutes of Health. (n.d.). Medicinal chemistry and properties of 1,2,4-thiadiazoles.
- National Institutes of Health. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites.
- ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- National Institutes of Health. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- Pharmedico Publishers. (n.d.). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
- MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- SciSpace. (n.d.). A validated stability indicating HPLC method for determination of sitagliptin.
- ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy).
- National Taiwan Normal University. (n.d.). Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules.
- ResearchGate. (n.d.). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay | Request PDF.
- ResearchGate. (n.d.). Computational study of synthetic and natural polymer additives – Antioxidant potential of BHA, TBHQ, BHT, and curcumin | Request PDF.
- ResearchGate. (n.d.). (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES.
- National Institutes of Health. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update.
- MDPI. (n.d.). Sulfur-Nitrogen Heterocycles.
- Faraz Oil. (n.d.). Sulfur Storage & Handling Tips | Safety Guide.
- Petro Arkan. (2024). Granular sulfur storage + 5 methods of storing.
- ResearchGate. (n.d.). (PDF) Special Issue: Sulfur-Nitrogen Heterocycles.
- National Institutes of Health. (n.d.). Synthesis of sulfur-containing heterocycles via ring enlargement.
- Wikipedia. (n.d.). Butylated hydroxytoluene.
- ResearchGate. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary.
- Kao. (n.d.). BHT (Butylated Hydroxytoluene).
- National Institutes of Health. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- ResearchGate. (n.d.). Ring cleavage thiadiazoles 138 with hydrazine hydrate.
- ResearchGate. (n.d.). Identification and Monitoring of Thiabendazole Transformation Products in Water During Fenton Degradation by LC-QTOF-MS | Request PDF.
- MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin.
- ACS Publications. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- National Institutes of Health. (2015). Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes.
- EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
- ACS Publications. (n.d.). High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a hi.
- MDPI. (n.d.). Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.
- ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews.
- Taylor & Francis. (n.d.). Thiadiazoles – Knowledge and References.
- Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.
- Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
- Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
- Cambridge Open Engage. (2022). Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions | Organic Chemistry | ChemRxiv.
- Indian Academy of Sciences. (n.d.). Design and synthesis of sulfur-containing butylated hydroxytoluene: antioxidant potency and selective anticancer agent.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]hplc-troubleshooting-problems)
Sources
- 1. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 4. Butylated Hydroxytoluene: What is it and where is it used? [drugs.com]
- 5. Butylated hydroxytoluene (BHT) — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for 3-Amino-5-phenylamino-1,2,4-thiadiazole
Welcome to the dedicated technical support guide for the analytical refinement of 3-Amino-5-phenylamino-1,2,4-thiadiazole. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization and quantification of this molecule. Our approach moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and analysis of this compound.
Q1: What are the recommended solvents for dissolving this compound for analytical purposes?
A1: Solubility is a critical first step. Due to its aromatic and heterocyclic nature, this compound exhibits moderate to poor solubility in aqueous solutions. For chromatographic and spectroscopic analysis, the following solvents are recommended in order of preference:
-
Dimethyl Sulfoxide (DMSO): Excellent solvent for creating concentrated stock solutions. Be mindful that DMSO can interfere with certain analyses and is non-volatile.[1][2]
-
Acetonitrile (ACN): A preferred solvent for reverse-phase HPLC as it is a common mobile phase component and is volatile, making it suitable for mass spectrometry.
-
Methanol (MeOH): Similar to ACN, it is a good choice for HPLC and MS applications.
-
Tetrahydrofuran (THF): Can be used for solubilizing the compound, particularly for synthesis work-up and some spectroscopic methods.[2]
Expert Tip: Always perform a small-scale solubility test before preparing a large batch. For HPLC, it is ideal to dissolve the sample in the initial mobile phase composition to prevent peak distortion.
Q2: How can I assess the purity of my synthesized this compound sample?
A2: A multi-technique approach is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantitative purity analysis. A purity assessment by peak area percentage is standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing strong evidence of its identity.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure and identifying any residual solvents or synthetic intermediates.[3][5][6]
-
Thin-Layer Chromatography (TLC): A rapid, qualitative technique to quickly check for the presence of major impurities.[7]
Q3: Is this compound stable in solution?
A3: Thiadiazole derivatives are generally stable, but solution stability should always be verified under your specific analytical conditions.[8][9] Potential degradation pathways can be initiated by light, extreme pH, or prolonged exposure to reactive solvents. It is recommended to prepare fresh solutions for analysis and store stock solutions in the dark at 2-8°C for short-term storage. For long-term storage, solid material is preferred.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the cornerstone for the quantification and purity assessment of this compound. This guide addresses common issues in a Q&A format.
Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | The non-polar nature of the compound makes it well-suited for reverse-phase chromatography. A C18 column will offer more retention.[10][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acidification of the mobile phase sharpens peaks by suppressing the ionization of free amine groups.[11] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN often provides better peak shape and lower backpressure than MeOH. |
| Elution Mode | Gradient | A gradient elution (e.g., 20% to 80% B over 15 minutes) is recommended for initial method development to elute all components with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | ~270-275 nm or ~335 nm | Thiadiazole derivatives often have strong absorbance in this UV range. A diode-array detector (DAD) is recommended to identify the optimal wavelength.[10] |
| Injection Volume | 10 µL | A good starting volume to avoid column overloading. |
| Column Temp. | 25-30 °C | Maintaining a consistent temperature ensures reproducible retention times. |
HPLC Troubleshooting Q&A
Q: My peak is tailing or fronting. What is the cause and how do I fix it?
A: Peak asymmetry is a common problem. Here’s how to diagnose and resolve it:
-
Tailing Peaks: Often caused by secondary interactions between the basic amine groups on your molecule and residual acidic silanols on the HPLC column packing.
-
Solution 1 (Mobile Phase): Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) with an additive like TFA or formic acid. This protonates the amines, minimizing unwanted interactions.[11]
-
Solution 2 (Column): Use a modern, end-capped column with high purity silica to reduce the number of available silanol groups.
-
Solution 3 (Sample Overload): Inject a lower concentration of your sample.
-
-
Fronting Peaks: Typically a sign of column overloading or a sample solvent that is much stronger than the mobile phase.
-
Solution 1 (Concentration): Dilute your sample.
-
Solution 2 (Solvent): Dissolve your sample in the initial mobile phase composition or a weaker solvent.
-
Q: The retention time of my compound is drifting between injections. Why?
A: Retention time instability points to a lack of equilibrium or changes in the system.
-
Cause 1 (Column Equilibration): The column may not be fully equilibrated with the starting mobile phase conditions before each injection.
-
Solution: Increase the equilibration time between runs in your gradient program. A good rule of thumb is to allow 10 column volumes of the initial mobile phase to pass through.
-
-
Cause 2 (Mobile Phase): The mobile phase composition may be changing due to evaporation of the more volatile organic component or improper mixing.
-
Solution: Ensure mobile phase bottles are capped. If manually mixing, ensure accuracy. If using an online mixer, ensure it is functioning correctly.
-
-
Cause 3 (Temperature): Fluctuations in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing common HPLC issues.
Section 3: Mass Spectrometry (MS) Troubleshooting Guide
MS is critical for confirming the identity and structure of this compound.
Q: I am not observing the expected molecular ion peak [M+H]⁺. What could be the issue?
A: The absence of the molecular ion can be frustrating but is often solvable.
-
Cause 1 (Ionization Mode): The compound may not ionize efficiently in the selected mode. This compound has basic nitrogens, making it a prime candidate for positive ion electrospray ionization (ESI+).
-
Solution: Ensure you are using ESI+. If the signal is still weak, try adding a small amount of formic acid to the sample solution to promote protonation.
-
-
Cause 2 (In-Source Fragmentation): The molecule might be fragmenting in the ion source before it can be detected. This can happen if the source conditions (e.g., voltages, temperature) are too harsh.
-
Solution: Reduce the fragmentor voltage (or equivalent parameter) and the source gas temperature. This provides "softer" ionization conditions, preserving the molecular ion.
-
-
Cause 3 (Purity): The compound may not be present in the sample at a sufficient concentration, or the sample may be impure.
-
Solution: Verify the presence of the compound using an orthogonal technique like HPLC-UV before MS analysis.
-
Q: How can I use MS/MS to confirm the structure of my compound?
A: Tandem mass spectrometry (MS/MS) is an excellent tool for structural confirmation. By isolating the molecular ion ([M+H]⁺) and fragmenting it, you can generate a characteristic fragmentation pattern. For this compound, you would expect to see fragmentation corresponding to the loss of key functional groups.
Expected Fragmentation Pathways
Caption: Expected fragmentation pathways in MS/MS analysis.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR provides definitive structural information.
Q: The aromatic proton signals in my ¹H NMR spectrum are overlapping and poorly resolved. How can I improve this?
A: Poor resolution in the aromatic region is common when multiple phenyl rings are present.
-
Solution 1 (Higher Field Strength): The most effective solution is to run the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). Higher field strengths increase chemical shift dispersion, spreading the signals out.[3]
-
Solution 2 (Solvent Change): Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts of protons due to different solvent-solute interactions, sometimes improving resolution.[6]
-
Solution 3 (2D NMR): A 2D COSY (Correlation Spectroscopy) experiment can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q: The amine (NH₂) and/or amide (NH) proton signals are very broad or not visible. Why does this happen?
A: Protons attached to nitrogen atoms often exhibit broadening due to several factors.
-
Cause 1 (Quadrupolar Broadening): The ¹⁴N nucleus has a quadrupole moment that can interact with the local electric field gradient, leading to rapid relaxation and broadening of attached proton signals.
-
Cause 2 (Chemical Exchange): These protons can exchange with trace amounts of water or acid in the NMR solvent, or with each other. This exchange process can significantly broaden the signals, sometimes to the point where they disappear into the baseline.
-
Solution: Using a very dry NMR solvent like DMSO-d₆ can slow down this exchange and result in sharper NH peaks.[6] In some cases, cooling the sample can also slow the exchange rate.
-
Section 5: Experimental Protocols
Protocol 1: Standard Operating Procedure for HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA). Filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile (ACN). Filter and degas.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Dilute this stock solution with the initial mobile phase composition (e.g., 80% A, 20% B) to a final concentration of approximately 50 µg/mL.
-
-
HPLC Method Setup:
-
Use the conditions outlined in the "Recommended Starting HPLC Conditions" table above.
-
Set up a gradient program: 0-2 min (20% B), 2-17 min (20% to 80% B), 17-19 min (80% B), 19-20 min (80% to 20% B), 20-25 min (20% B for equilibration).
-
-
Analysis:
-
Inject a blank (mobile phase) first to ensure a clean baseline.
-
Inject the prepared sample.
-
Integrate the peak corresponding to the main compound to determine its retention time and peak area for purity calculation.
-
References
- Ugale, M. R., & Berad, B. N. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. IJERT. [Link]
- Adnan, S., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
- ResearchGate. (n.d.). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)
- Mathew, B., et al. (2011). Synthesis, Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1). [Link]
- Karczmarzyk, Z., et al. (2018). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 23(11), 2971. [Link]
- MDPI. (n.d.). Synthesis, Crystal Structure and QuantumChemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. [Link]
- Hashem, A. B., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research. [Link]
- Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. [Link]
- ResearchGate. (n.d.).
- Sarkar, S. (n.d.).
- SpectraBase. (n.d.). 5-Amino-3-phenyl-1,2,4-thiadiazole - Optional[MS (GC)] - Spectrum. [Link]
- Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]
- ResearchGate. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. FARMACIA, 62(2), 422-427. [Link]
- ResearchGate. (2020).
- Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Medicinal Chemistry. [Link]
- Iraqi Academic Scientific Journals. (2023).
Sources
- 1. ijoir.gov.iq [ijoir.gov.iq]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ijert.org [ijert.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR spectrum [chemicalbook.com]
- 6. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Thiadiazole-Based Drug Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole-based compounds. This guide is designed to provide in-depth troubleshooting assistance for a critical challenge in drug discovery: the emergence of resistance. As a versatile pharmacophore, the thiadiazole scaffold is integral to a wide array of therapeutic agents, from anticancer to antimicrobial drugs.[1][2] However, its efficacy can be compromised by various resistance mechanisms.
This document provides a structured, question-and-answer-based approach to help you identify, understand, and address these challenges in your experiments.
Section 1: Understanding the Landscape of Thiadiazole Drug Action and Resistance
Q: What is the general mechanism of action for thiadiazole-based drugs?
A: Thiadiazole derivatives are a broad class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] Their mechanism of action is not singular; rather, it depends on the specific substitutions on the thiadiazole ring. Key mechanisms include:
-
Enzyme Inhibition: Thiadiazoles are known to target and inhibit a wide range of enzymes critical for cell survival and proliferation. These include carbonic anhydrases, various kinases (such as Akt), topoisomerases, and DNA gyrase B.[5][6][7]
-
Interference with DNA Replication: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic bases.[8][9] This structural similarity may allow some derivatives to interfere with DNA replication processes.
-
Disruption of Signaling Pathways: In cancer research, many thiadiazole compounds have been shown to modulate critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[3][4][8]
-
Microtubule Destabilization: Certain derivatives act as microtubule-destabilizing agents, interfering with tubulin assembly, disrupting mitosis, and ultimately inducing cell death.[3]
The mesoionic character of the thiadiazole ring often enhances its ability to cross biological membranes, improving bioavailability and interaction with intracellular targets.[4][8]
Q: What are the primary mechanisms of resistance to thiadiazole-based drugs?
A: Resistance to thiadiazole compounds, like many therapeutics, is a multifaceted problem. The most commonly encountered mechanisms, which we will explore in this guide, are:
-
Target Protein Modification: Genetic mutations in the drug's target protein can alter its structure, reducing the binding affinity and efficacy of the thiadiazole compound.[5]
-
Increased Drug Efflux: Cells can overexpress membrane proteins known as efflux pumps, which actively transport the drug out of the cell, preventing it from reaching a therapeutic intracellular concentration.[5][9]
-
Alteration of Cellular Signaling Pathways: Cancer cells, in particular, can develop resistance by activating alternative survival pathways that bypass the inhibitory effect of the drug.[3][10]
-
Biofilm Formation (in microbial context): Bacteria can form biofilms, where they are encased in a self-produced matrix. This matrix acts as a physical barrier, preventing the drug from reaching the bacterial cells.[5][9]
The following sections provide detailed troubleshooting guides for these primary resistance mechanisms.
Troubleshooting Workflow: Identifying the Root Cause of Resistance
Before diving into specific mechanisms, it's crucial to have a logical workflow to diagnose the issue. This decision tree can guide your experimental approach.
Caption: A decision tree to guide the experimental diagnosis of thiadiazole resistance.
Section 2: Troubleshooting Efflux Pump-Mediated Resistance
Q: How can I determine if my thiadiazole compound is being removed from the cell by efflux pumps?
A: The most direct method is to test whether the activity of your compound can be restored in the presence of a known efflux pump inhibitor (EPI). Efflux pumps, such as the NorA pump in Staphylococcus aureus, actively transport antimicrobials out of the cell.[5][11] By inhibiting the pump, the intracellular concentration of your drug should increase, leading to restored efficacy.
A common approach is to measure the Minimum Inhibitory Concentration (MIC) or IC50 of your compound with and without an EPI. A significant reduction in the MIC/IC50 in the presence of the EPI strongly suggests efflux-mediated resistance.
Experimental Protocol: Efflux Pump Inhibition Assay
This protocol is adapted for microbial (e.g., S. aureus) and cancer cell line models.
Objective: To determine if an efflux pump inhibitor can potentiate the activity of a thiadiazole compound.
Materials:
-
Resistant cell line (bacterial or mammalian)
-
Thiadiazole compound of interest
-
Known efflux pump inhibitor (e.g., Chlorpromazine (CPZ), Verapamil)
-
Control drug known to be an efflux pump substrate (e.g., Norfloxacin for NorA pumps)[11]
-
Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI/DMEM for mammalian cells)
-
96-well microtiter plates
-
Cell viability reagent (e.g., Resazurin, MTT)
Procedure:
-
Prepare Cell Suspension: Culture your resistant cells to the mid-logarithmic phase and dilute to the desired concentration according to standard MIC/IC50 protocols.
-
Determine Sub-Inhibitory EPI Concentration: First, determine the MIC/IC50 of the EPI alone against your cell line to identify a non-toxic concentration to use in the combination assay.
-
Set Up Assay Plates:
-
Prepare serial dilutions of your thiadiazole compound in a 96-well plate.
-
Create an identical plate and add the sub-inhibitory concentration of the EPI to every well containing the thiadiazole compound.
-
Include necessary controls: cells only, cells + EPI only, cells + control drug (with and without EPI), and medium only.
-
-
Inoculate and Incubate: Add the prepared cell suspension to all wells. Incubate under appropriate conditions (e.g., 24h at 37°C).
-
Assess Viability: Add the viability reagent and measure the endpoint (e.g., absorbance or fluorescence) according to the manufacturer's protocol.
-
Analyze Data: Calculate the MIC or IC50 for your thiadiazole compound in the presence and absence of the EPI. A four-fold or greater decrease in the MIC/IC50 when combined with the EPI is considered a strong indicator of efflux activity.[12]
Q: My results suggest efflux is the problem. What are my next steps?
A: Confirmation of efflux pump involvement opens several strategic avenues:
-
Co-administration Strategy: The most straightforward approach is to explore co-administration of your thiadiazole drug with an efflux pump inhibitor. This is a clinically relevant strategy being explored to resensitize resistant cells.[3]
-
Structural Modification: Analyze the structure of your compound. Physicochemical properties like lipophilicity and charge can influence recognition by efflux pumps.[13] Modifying the thiadiazole scaffold to create derivatives that are poor substrates for the identified pump can be a powerful drug design strategy.
-
Identify the Specific Pump: Use molecular techniques like qPCR to determine which specific efflux pump genes (e.g., norA) are overexpressed in your resistant cell line compared to its sensitive counterpart. This allows for a more targeted inhibition strategy.
Section 3: Troubleshooting Target Protein Modification
Q: My compound has lost efficacy, and an efflux pump inhibitor had no effect. How do I check for target modification?
A: When efflux is ruled out, the next logical step is to investigate the drug's molecular target. Mutations in the gene encoding the target protein can alter the binding pocket, sterically hindering or reducing the binding affinity of your compound. This is a classic mechanism of acquired resistance.[5]
The definitive method to confirm this is by sequencing the target gene from both your resistant and sensitive (parental) cell lines and comparing the results.
Experimental Protocol: Target Gene Sequencing
Objective: To identify mutations in the target protein that could confer resistance.
Materials:
-
Resistant and sensitive (control) cell lines
-
DNA extraction kit
-
Primers specific to the target gene
-
High-fidelity DNA polymerase for PCR
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the resistant and the sensitive parental cell populations.
-
Design Primers: Design PCR primers that flank the coding region of your target gene. If the binding site is known, you can focus on amplifying and sequencing that specific region.
-
PCR Amplification: Amplify the target gene (or region of interest) from the genomic DNA of both cell lines using a high-fidelity polymerase to minimize PCR-induced errors.
-
Purify PCR Product: Purify the amplified DNA fragment to remove primers, dNTPs, and polymerase.
-
Sequence DNA: Send the purified PCR products for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.
-
Analyze Sequences:
-
Align the sequence from the resistant cells against the sequence from the sensitive (wild-type) cells.
-
Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.
-
Translate the DNA sequences into amino acid sequences to determine if any identified mutations result in a change in the protein structure (i.e., a non-synonymous mutation).
-
Q: I've found a mutation in the target. Now what?
A: The discovery of a specific mutation is a critical piece of data that informs the next steps in drug development.
-
Molecular Modeling: Use the mutation data to perform in silico molecular docking studies. Model the mutated protein structure and dock your thiadiazole compound into the binding site. This can provide a structural hypothesis for why the compound is no longer effective.[4]
-
Structure-Activity Relationship (SAR) Studies: This is a call to return to medicinal chemistry. The goal is to design new derivatives of your thiadiazole compound that can either accommodate the mutation or form new, critical interactions with the mutated target.[6]
-
Combination Therapy: If the mutation only weakens but does not completely abolish binding, increasing the dose might be an option (in vitro). Alternatively, combining your drug with another agent that has a different target can create a synergistic effect and prevent the emergence of resistance.[14]
Section 4: Troubleshooting Alterations in Cellular Signaling Pathways
Q: My experiments are in cancer cells. Could resistance be due to something other than efflux or target mutation?
A: Absolutely. Cancer cells are notoriously adept at rewiring their signaling networks to ensure survival. A common resistance mechanism is the upregulation of pro-survival signaling pathways that counteract the drug-induced stress or apoptosis. For many anticancer thiadiazoles, the PI3K/Akt/mTOR pathway is a key player.[3][8] If your drug inhibits a target (e.g., a specific kinase), resistant cells may compensate by hyperactivating Akt, a central node for cell survival, proliferation, and metabolic regulation.[4][10]
Caption: The PI3K/Akt pathway, a common route for cancer cell survival and drug resistance.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Objective: To measure the activation state (i.e., phosphorylation) of key proteins in a survival pathway like PI3K/Akt.
Materials:
-
Resistant and sensitive cell lines
-
Your thiadiazole compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-p-mTOR, anti-total-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat Cells: Culture sensitive and resistant cells and treat them with your thiadiazole compound at its IC50 for various time points (e.g., 6, 12, 24 hours). Include untreated controls.
-
Prepare Lysates: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Quantify Protein: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel to separate proteins by size, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-p-Akt).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detect Signal: Apply the chemiluminescent substrate and image the blot.
-
Strip and Re-probe: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Analyze Results: Quantify the band intensities. A sustained or increased ratio of phosphorylated protein to total protein (e.g., p-Akt/total-Akt) in resistant cells upon drug treatment, compared to sensitive cells, indicates pathway reactivation or bypass.
Q: Western blotting shows Akt is hyperactivated in my resistant cells. What should I do?
A: This result strongly suggests that the resistant cells are relying on the Akt pathway to survive.
-
Combination Therapy: This is the most promising strategy. Combine your thiadiazole drug with a known inhibitor of the identified bypass pathway. For instance, using your drug alongside an Akt or PI3K inhibitor could create a potent synergistic effect, shutting down both the primary target and the escape route.[8][10]
-
Dual-Target Inhibitors: In the long term, this data can guide the design of new, single-molecule drugs that inhibit both the original target and a key node in the resistance pathway (e.g., a dual-target thiadiazole-based inhibitor).[14]
Summary and Key Data Tables
Table 1: Overview of Resistance Mechanisms and Troubleshooting Approaches
| Resistance Mechanism | Primary Experimental Observation | Key Diagnostic Test | Potential Strategy to Overcome |
| Drug Efflux | Drug efficacy is restored with an efflux pump inhibitor (EPI). | MIC/IC50 reduction assay with EPI. | Co-administer with EPI; Modify drug structure. |
| Target Modification | Loss of efficacy; no effect from EPI. | Target gene sequencing. | Rational drug redesign; Combination therapy. |
| Signaling Pathway Alteration | Loss of efficacy in cancer cells; no target mutation. | Western Blot for key survival pathway proteins (e.g., p-Akt). | Combine with an inhibitor of the bypass pathway. |
| Biofilm Formation | Drug is effective on planktonic bacteria but not on established cultures. | Crystal violet biofilm assay; Confocal microscopy. | Use biofilm-disrupting agents; Develop drug-eluting surfaces. |
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.
- 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers.
- addressing resistance mechanisms in antimicrobial thiadiazole derivatives. (n.d.). Benchchem.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (2025). ResearchGate.
- Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (n.d.). PMC - NIH.
- An overview of biological activities of thiadiazole derivatives. (2024). Medical Science.
- addressing resistance mechanisms to 1,3,4-thiadiazole antimicrobial agents. (n.d.). Benchchem.
- Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH.
- Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. (n.d.). PMC - NIH.
- Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain | Request PDF. (n.d.). ResearchGate.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (n.d.). PMC - PubMed Central.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI.
- The molecular targets of the thiadiazole derivatives. Thiadiazole... (n.d.). ResearchGate.
- Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). MDPI.
Sources
- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Production of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Welcome to the technical support center for the synthesis and scale-up of 3-Amino-5-phenylamino-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and efficient production. Our approach is rooted in practical, field-proven insights to anticipate and resolve challenges during your experimental work.
I. Introduction to the Synthesis
The synthesis of this compound and its derivatives is of significant interest in medicinal chemistry due to their diverse biological activities. The most common and reliable method for preparing this class of compounds is through the oxidative cyclization of an appropriate N-aryl-amidino-thiocarbamide intermediate. This process, while generally robust, can present challenges, particularly when scaling up the reaction. This guide will walk you through the critical parameters and potential pitfalls to ensure a reproducible and high-yielding synthesis.
II. Reaction Mechanism and Workflow
A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The synthesis proceeds via the formation of a 1-aryl-3-amidino thiocarbamide, which then undergoes an intramolecular oxidative cyclization to form the desired 1,2,4-thiadiazole ring.
Caption: A standard experimental workflow for the synthesis of this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound in a question-and-answer format.
Low or No Product Yield
Q1: My reaction has gone to completion according to TLC, but I have a very low yield after work-up and purification. What are the possible causes?
A1: Several factors can contribute to low yields. One common issue is the choice of the oxidizing agent in the oxidative dimerization of the thiocarbamide intermediate, which can lead to over-oxidation or the formation of side products. [1]Suboptimal reaction temperatures, an inappropriate solvent, or an unsuitable base can also hinder the desired reaction pathway. [1]The purity of your starting materials is critical, as impurities can interfere with the reaction.
Q2: I am not seeing any product formation on my TLC plate. What should I check first?
A2: The first step is to verify the integrity of your starting materials and reagents. Ensure that the catalyst or oxidizing agent is fresh and has been stored correctly; for instance, certain copper catalysts can be sensitive to air and moisture. [1]Also, confirm that the reaction temperature is optimal for the specific protocol you are following. [1]
Product Purity and Side Reactions
Q3: My final product shows multiple spots on the TLC plate, even after purification. What are the likely side products?
A3: The formation of multiple products is a common challenge. In the oxidative dimerization of thioamides, common side products can include the corresponding amide (from hydrolysis of the thioamide), unreacted starting material, and partially oxidized intermediates. [1]If your reaction conditions are not carefully controlled, side reactions can also lead to the formation of other heterocyclic systems.
Q4: How can I improve the purity of my product and minimize side reactions?
A4: To improve purity, systematic optimization of reaction parameters such as temperature, reaction time, and reactant concentrations is recommended. For heterogeneous reactions, ensure efficient stirring to maximize contact between reactants. [1]Careful control of the addition rate of the oxidizing agent can also minimize the formation of over-oxidized byproducts.
Product Isolation and Purification
Q5: I'm having difficulty isolating my product from the reaction mixture. It seems to be highly soluble in the solvent. What can I do?
A5: If your product is highly soluble in the reaction solvent, you can try to precipitate it by adding a non-solvent after the reaction is complete. Alternatively, you can remove the reaction solvent under reduced pressure and then redissolve the residue in a solvent that is suitable for extraction or chromatography. [1] Q6: What is the best method for purifying this compound?
A6: Recrystallization from ethanol is a commonly reported and effective method for purifying this compound. [2]The process generally involves dissolving the crude product in hot ethanol and allowing it to cool slowly to form crystals, which are then collected by filtration.
Scaling Up Production
Q7: I am planning to scale up this synthesis from milligram to gram scale. What new challenges should I anticipate?
A7: Scaling up introduces several challenges. Heat management becomes critical, as exothermic reactions that are manageable on a small scale can become difficult to control. Ensure you have adequate cooling capacity. The rate of reagent addition, particularly the oxidizing agent, will need to be carefully controlled to maintain a consistent reaction temperature and profile. Efficient stirring is also crucial on a larger scale to ensure homogeneity. Finally, purification by recrystallization will require larger volumes of solvent and appropriately sized equipment. A scalable synthesis of related 2-amino-1,3,4-thiadiazoles has been demonstrated using an iodine-mediated cyclization, which may be a good starting point for optimization. [3]
Caption: A decision tree for troubleshooting common issues in the synthesis.
IV. Detailed Experimental Protocols
The following protocols are compiled from established literature procedures and are intended as a starting point for your experiments.
Protocol 1: Synthesis of this compound
[2] Step 1: Synthesis of 1-Phenyl-3-amidino thiocarbamide (Intermediate)
-
Prepare the 1-aryl-3-amidino thiocarbamide intermediate according to established literature methods. This typically involves the reaction of the corresponding aryl isothiocyanate with dicyandiamide.
Step 2: Oxidative Cyclization
-
Suspend the 1-phenyl-3-amidino thiocarbamide (0.005 mole) in ethanol.
-
With continuous stirring, add a solution of iodine in ethanol dropwise.
-
Initially, the color of the iodine will disappear. Continue the addition until the iodine color persists.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Basify the solution with dilute ammonia to precipitate the free base.
-
Filter the precipitate, wash thoroughly with water, and dry.
Step 3: Purification
-
Recrystallize the crude product from ethanol to yield pure this compound.
| Parameter | Value |
| Reactants | 1-Phenyl-3-amidino thiocarbamide, Iodine, Ethanol |
| Reaction Time | ~1 hour |
| Temperature | Room Temperature |
| Purification | Recrystallization from Ethanol |
| Expected Yield | Good |
V. Characterization Data
Proper characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations |
| IR (KBr, cm⁻¹) | ~3448 (N-H stretch), ~3150 (aromatic C-H stretch), ~1432 (C=N stretch), ~1515 (aromatic C=C stretch), ~712 (C-S stretch) [2] |
| ¹H-NMR (CDCl₃, δ ppm) | Aromatic protons, NH₂ protons (typically a broad singlet), and NH proton. The exact shifts will depend on the substitution pattern. For a related compound, an NH₂ signal appeared as a doublet. [2] |
| ¹³C-NMR (CDCl₃, δ ppm) | Signals corresponding to the thiadiazole ring carbons (e.g., ~177.56 and ~166.47 for a similar structure) and aromatic carbons. [2] |
| Mass Spec (m/z) | A molecular ion peak corresponding to the calculated mass of the product. For the parent compound, this would be around 192 (M⁺). [2] |
VI. Concluding Remarks
The synthesis of this compound is a well-established process. By understanding the underlying chemistry, anticipating potential challenges, and following systematic troubleshooting procedures, researchers can achieve high yields and purity, even when scaling up production. This guide provides a comprehensive resource to support your efforts in this area. For further details and specific examples, we encourage you to consult the referenced literature.
VII. References
-
Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation - Benchchem. Available from:
-
Ugale, M. R., & Berad, B. N. (2012). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 1(9), 1-5.
-
Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 398-406.
-
Mathew, B., et al. (2011). Synthesis, Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-369.
-
Niu, P., et al. (2015). A transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C-O/C-S bond formation provides 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles in an efficient and scalable fashion. The Journal of Organic Chemistry, 80(2), 1018-1024.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Amino-5-phenylamino-1,2,4-thiadiazole
Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Scaffold
The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The subject of this guide, 3-Amino-5-phenylamino-1,2,4-thiadiazole, presents a unique structural isomerism that distinguishes it from the more extensively studied 1,3,4-thiadiazole series. This structural nuance necessitates a thorough and objective validation of its biological potential.
This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the initial biological validation of this novel compound. We will focus on two of the most promising and frequently reported activities for the broader class of amino-thiadiazoles: anticancer and antimicrobial activity.[4][5][6][7]
Rather than presenting established data for this specific, and likely novel, molecule, we will establish a robust validation strategy. This involves a direct comparison with a well-characterized structural analog from the 1,3,4-thiadiazole family and established standard drugs in key in vitro assays. This approach provides the necessary context for interpreting experimental outcomes and making informed decisions about the compound's future development.
Comparative Framework: Selecting Benchmarks for Validation
To objectively assess the biological activity of this compound, a carefully selected panel of comparator compounds is essential.
-
Structural Analog: We have selected 2-(phenylamino)-5-substituted-1,3,4-thiadiazole derivatives as a relevant structural analog. Although a different isomer, the shared phenylamino and amino functional groups on a thiadiazole core provide a rationale for expecting similar biological activities. These analogs have documented anticancer properties.[5][8]
-
Standard Anticancer Agent: Doxorubicin, a well-established anthracycline antibiotic, will serve as the positive control for in vitro cytotoxicity assays. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.
-
Standard Antimicrobial Agent: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase, will be the reference compound for antibacterial susceptibility testing.[9][10]
Part 1: Validation of Anticancer Activity
The anticancer potential of novel compounds is a primary focus of drug discovery. The structural similarity of this compound to known cytotoxic 1,3,4-thiadiazole derivatives warrants a thorough investigation of its effects on cancer cell proliferation.[4][11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
Methodology:
-
Cell Culture: Human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, the 1,3,4-thiadiazole analog, and Doxorubicin. Cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a template for summarizing the cytotoxicity data, including established IC50 values for the comparator compounds to provide a benchmark for the experimental results of this compound.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MCF-7 | [Experimental Value] |
| HeLa | [Experimental Value] | |
| 2-(phenylamino)-1,3,4-thiadiazole Analog | MCF-7 | ~50 µM[11] |
| Doxorubicin | MCF-7 | 0.8 - 2.5 µM[12][13][14] |
| HeLa | ~0.34 - 2.9 µM[13][15][16] |
Potential Mechanism of Action: Signaling Pathway
Many anticancer agents, including some thiadiazole derivatives, induce apoptosis (programmed cell death). A plausible mechanism for this compound could involve the modulation of key apoptotic proteins.
Caption: Potential apoptotic pathway induced by the test compound.
Part 2: Validation of Antimicrobial Activity
The prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents. The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising source of compounds with antibacterial and antifungal properties.[7] This provides a strong rationale for evaluating the antimicrobial potential of this compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are used as representative bacterial strains.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity corresponding to a standardized cell density (0.5 McFarland standard).
-
Compound Dilution: Serial two-fold dilutions of this compound and Ciprofloxacin are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Antimicrobial Data (Hypothetical)
This table provides a template for presenting the MIC values, with established data for the comparator to contextualize the findings for this compound.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | S. aureus | [Experimental Value] |
| E. coli | [Experimental Value] | |
| Ciprofloxacin | S. aureus | 0.5 - 0.6 µg/mL[9][17] |
| E. coli | 0.013 - 0.016 µg/mL[9][18] |
Experimental Workflow Visualization
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological validation of this compound. By employing standardized in vitro assays and comparing the results against a relevant structural analog and established drugs, researchers can generate the robust, comparative data necessary to ascertain its potential as a novel therapeutic agent. Positive outcomes from these initial screens would justify further investigation, including broader screening against a larger panel of cancer cell lines and microbial strains, mechanistic studies, and eventually, in vivo efficacy and toxicity studies. The unique 1,2,4-thiadiazole scaffold holds the promise of novel biological activities, and this structured approach will be instrumental in uncovering its therapeutic value.
References
- Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2852.
- Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
- Jarząb, A., et al. (2015). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Postepy Higieny i Medycyny Doswiadczalnej, 69, 1324-1331.
- Kincses, A., et al. (2022). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate.
- Wojnicz, D., et al. (2020). Can α-Mangostin and Photodynamic Therapy Support Ciprofloxacin in the Inactivation of Uropathogenic Escherichia coli and Staphylococcus aureus Strains? Pathogens, 9(12), 1012.
- Benyettou, F., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[13]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5539-5542.
- Thasni, K. A., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
- Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. Antimicrobial Agents and Chemotherapy, 28(2), 331–342.
- Gontova, I. A., et al. (2021). Thiadiazole derivatives as anticancer agents. Expert Opinion on Investigational Drugs, 30(5), 499-517.
- Benyettou, F., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[13]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5539-5542.
- Al-Omary, F. A. M., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Impact Factor, 9(9), 114-121.
- Sławiński, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(10), 3457-3465.
- Sadeghi-Aliabadi, H., et al. (2010). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Research in Pharmaceutical Sciences, 5(2), 127-133.
- Al-Soud, Y. A., et al. (2015). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Molecules, 20(10), 18888-18903.
- Yasmin, F., et al. (2020). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Antibiotics, 9(9), 617.
- Gomha, S. M., et al. (2017). Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules, 22(5), 785.
- El-Sayed, W. A., & Ali, O. M. (2014). Recent Advances in the Chemistry and Synthetic Uses of Amino-1,3,4-thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(11), 1645-1677.
- Al-Obaid, A. H. M., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 932-940.
- Pârvu, A. E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.
- Gierczyk, B., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1805.
- Bekhit, A. A., & Abdel-Aziem, T. (2009). Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety. Molecules, 14(7), 2621-2631.
- Gierczyk, B., et al. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(19), 6825.
- Al-Jumaily, R. A. M. (2011). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES). National Journal of Chemistry, 41, 1-10.
- Sharma, V., et al. (2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry, 14(2), 046.
Sources
- 1. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Synthesis and biological activity of some new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing a phenylalanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety [mdpi.com]
- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 17. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as scaffolds for potent and selective therapeutic agents is perpetual. Among the vast array of heterocyclic compounds, thiadiazoles, five-membered aromatic rings containing one sulfur and two nitrogen atoms, have emerged as a "privileged" structure. Their inherent physicochemical properties and ability to engage in various biological interactions have made them a focal point of extensive research. This guide offers an in-depth comparative analysis of two prominent isomers: 1,2,4-thiadiazole and 1,3,4-thiadiazole. We will explore their synthetic routes, delve into their anticancer and antimicrobial activities with supporting experimental data, and elucidate their mechanisms of action to provide a comprehensive resource for researchers in drug discovery and development.
Introduction to 1,2,4- and 1,3,4-Thiadiazole Isomers
The arrangement of the nitrogen and sulfur atoms within the five-membered ring defines the specific isomer of thiadiazole and profoundly influences its chemical and biological properties. The 1,2,4-thiadiazole and 1,3,4-thiadiazole isomers are the most extensively studied due to their significant and diverse pharmacological activities.[1]
The 1,3,4-thiadiazole ring, in particular, is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural similarity allows its derivatives to potentially interfere with essential cellular processes like DNA replication.[2][3] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of its derivatives to cross cellular membranes and bind to biological targets, contributing to favorable oral absorption and bioavailability.[4][5]
The 1,2,4-thiadiazole scaffold, while also demonstrating a broad spectrum of biological activities, possesses a unique electronic distribution that dictates its reactivity and interaction with biological macromolecules.[2] This guide will dissect the nuances of each isomer, providing a clear understanding of their respective strengths and potential applications in medicinal chemistry.
Synthesis of Thiadiazole Derivatives: A Comparative Overview
The synthetic accessibility of a scaffold is a critical factor in drug discovery. Both 1,2,4- and 1,3,4-thiadiazole rings can be constructed through various synthetic strategies, often from readily available starting materials.
Synthesis of 1,2,4-Thiadiazole Derivatives
A common and efficient method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles involves the oxidative dimerization of thioamides. This can be achieved using various oxidizing agents, such as iodine, in an environmentally friendly process.[6] Another versatile approach is the intramolecular oxidative S-N bond formation of imidoyl thioureas, which can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), offering a metal-free synthesis with short reaction times and high yields.[6]
Caption: Common synthetic pathways to 1,3,4-thiadiazole derivatives.
Anticancer Activity: A Head-to-Head Comparison
Both 1,2,4- and 1,3,4-thiadiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines. [2][4]
1,2,4-Thiadiazole Derivatives as Anticancer Agents
Derivatives of 1,2,4-thiadiazole have shown considerable activity in various cancer models. For instance, compounds based on a 3-substituted benzoi[3][4]midazo[1,2-d]t[2][3][7]hiadiazole scaffold have exhibited potent cytotoxicity against human myeloid leukemia cell lines (HL-60 and U937) with IC₅₀ values in the sub-micromolar range. [2]The mechanism of action for some 1,2,4-thiadiazole derivatives involves the induction of apoptosis. [2]
1,3,4-Thiadiazole Derivatives as Anticancer Agents
The anticancer activity of 1,3,4-thiadiazole derivatives is well-documented, with several proposed mechanisms of action. [8]One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. [8]Additionally, some 1,3,4-thiadiazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. [8]The induction of apoptosis through the activation of caspases and modulation of Bax/Bcl-2 protein ratios is another common pathway for the anticancer effects of these compounds. [2][9]
Comparative Analysis and Structure-Activity Relationship (SAR)
While direct side-by-side comparisons in the same study are limited, the available data allows for a general assessment. One study noted a drastic drop in anticancer activity when a 1,3,4-thiadiazole scaffold was replaced by its 1,3,4-oxadiazole isostere, highlighting the crucial role of the sulfur-containing ring. [3] Structure-Activity Relationship (SAR) insights:
-
For 1,2,4-Thiadiazoles: The nature of the substituents at the 3- and 5-positions is critical for activity. Aromatic and heteroaromatic substitutions are often associated with enhanced cytotoxicity.
-
For 1,3,4-Thiadiazoles: The substituents at the 2- and 5-positions significantly influence anticancer potency. The presence of aromatic rings and electron-withdrawing groups can enhance activity. [5]For example, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed strong anti-proliferative activity against breast cancer cell lines. [2] Table 1: Comparative Anticancer Activity of Thiadiazole Derivatives
| Isomer | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Thiadiazole | 3-substituted benzoi[3][4]midazo[1,2-d]t[2][3][7]hiadiazole | HL-60 (Leukemia) | 0.24 - 1.72 | [2] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [2] |
| 1,3,4-Thiadiazole | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [2] |
| 1,3,4-Thiadiazole | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [1] |
| 1,3,4-Thiadiazole | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [10] |
Antimicrobial Activity: A Comparative Perspective
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Both 1,2,4- and 1,3,4-thiadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.
1,2,4-Thiadiazole Derivatives as Antimicrobial Agents
While less extensively studied for their antimicrobial properties compared to their 1,3,4-isomers, some 1,2,4-thiadiazole derivatives have shown notable activity. Their mechanism of action is thought to involve the disruption of essential enzymatic pathways in microorganisms.
1,3,4-Thiadiazole Derivatives as Antimicrobial Agents
A significant body of research highlights the potent antimicrobial effects of 1,3,4-thiadiazole derivatives. Their mechanism of action is often attributed to the presence of the toxophoric N-C-S moiety. [7]These compounds can inhibit microbial growth by interfering with cell wall synthesis, protein synthesis, or nucleic acid replication.
Comparative Analysis and Structure-Activity Relationship (SAR)
One study that directly compared derivatives of both isomers found that compounds carrying a 1,3,4-thiadiazole ring generally exhibited higher antimicrobial activity against Bacillus subtilis and fungi when compared to the corresponding 1,2,4-triazole and other synthesized compounds. [11] Structure-Activity Relationship (SAR) insights:
-
For 1,3,4-Thiadiazoles: The nature of the substituents at the 2- and 5-positions is crucial for antimicrobial efficacy. The presence of halogen atoms on a phenyl ring attached to the thiadiazole core often enhances antibacterial activity, particularly against Gram-positive bacteria. Oxygenated substituents on the phenyl ring have been associated with increased antifungal activity.
Table 2: Comparative Antimicrobial Activity of Thiadiazole Derivatives
| Isomer | Derivative Description | Target Microorganism | Activity (MIC µg/mL or Inhibition Zone mm) | Reference |
| 1,3,4-Thiadiazole | Derivatives with a 1,3,4-thiadiazole ring | Bacillus subtilis | Generally higher activity | [11] |
| 1,3,4-Thiadiazole | Derivatives with a 1,3,4-thiadiazole ring | Fungi | Generally higher activity | [11] |
| 1,3,4-Thiadiazole | 2-chloro phenyl substituted | S. aureus | 16 mm | |
| 1,3,4-Thiadiazole | 2-chloro phenyl substituted | E. coli | 15 mm | |
| 1,3,4-Thiadiazole | 2-chloro phenyl substituted | A. niger | 16 mm |
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental methodologies are essential. The following are representative protocols for the synthesis and biological evaluation of thiadiazole derivatives.
General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
-
To a mixture of an appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent), add phosphorus oxychloride (3-4 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 30 minutes and then reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia solution or sodium bicarbonate).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid). [8]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized thiadiazole derivatives and a standard anticancer drug (e.g., doxorubicin) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [3][12]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [11]
Mechanistic Insights and Future Directions
The biological activities of 1,2,4- and 1,3,4-thiadiazole derivatives are governed by their ability to interact with specific molecular targets. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Caption: Proposed anticancer mechanisms of action for thiadiazole isomers.
The versatility of the thiadiazole scaffold presents a fertile ground for further exploration. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for a wider range of thiadiazole derivatives to facilitate rational drug design.
-
Exploration of Other Isomers: Investigating the biological potential of the less-studied 1,2,3- and 1,2,5-thiadiazole isomers.
-
Development of Drug Delivery Systems: Formulating promising thiadiazole derivatives into advanced drug delivery systems to enhance their bioavailability and therapeutic index.
Conclusion
Both 1,2,4- and 1,3,4-thiadiazole derivatives represent highly promising scaffolds in the field of medicinal chemistry. While 1,3,4-thiadiazoles have been more extensively studied and have shown broad-spectrum anticancer and antimicrobial activities, 1,2,4-thiadiazoles also possess significant therapeutic potential that warrants further investigation. This guide provides a comprehensive, data-supported comparison to aid researchers in navigating the chemical and biological landscape of these versatile heterocyclic compounds, with the ultimate goal of accelerating the discovery and development of novel and effective therapeutic agents.
References
- Matysiak, J. (2019).
- Pounraj, S. et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
- Seremet, O. C. et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
- Szeliga, M. et al. (2020).
- Onkol, T. et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Krajewska, U. et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
- Request PDF. (2025). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.
- Altintop, M. D. et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. [Link]
- Plech, T. et al. (2025).
- Serban, G. et al. (2023).
- Alam, F. (2018).
- Bhosale, M. (2023).
- Books. (2024).
- Farghaly, T. A. et al. (2013).
- Noolvi, M. et al. (2024). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Ayurlog: National Journal of Research in Ayurved Science. [Link]
- ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. [Link]
- Neliti. (2018).
- Seremet, O. C. et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC. [Link]
- Yaseen, H. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
- Plech, T. et al. (2025).
- El-Essawy, F. A. et al. (2025). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- Matysiak, J. (2019).
- Neliti. (2018).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bepls.com [bepls.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 11. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 12. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 3-Amino-5-phenylamino-1,2,4-thiadiazole Against Standard Drugs: A Comparative Guide
In the landscape of modern drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying new therapeutic agents with improved efficacy and safety profiles. Among these, the 1,2,4-thiadiazole scaffold has emerged as a "privileged structure" due to its diverse biological activities, including potential anticancer and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparative analysis of a promising derivative, 3-Amino-5-phenylamino-1,2,4-thiadiazole, against established standard-of-care drugs in preclinical oncology and inflammation models. Our objective is to present a clear, data-driven benchmark of its therapeutic potential for researchers, scientists, and drug development professionals.
The rationale for investigating this specific molecule stems from the known ability of the 1,2,4-thiadiazole ring to act as a pharmacophore, potentially targeting cysteine residues in proteins and thereby inactivating key enzymes in pathological pathways.[3] This guide will detail the experimental frameworks used to test this hypothesis, presenting hypothetical yet plausible data to illustrate the compound's performance.
Part 1: Comparative In Vitro Efficacy in Oncology
A primary area of investigation for novel thiadiazole derivatives is their potential as anticancer agents.[4][5][6] To assess the cytotoxic activity of this compound, we benchmarked it against Doxorubicin, a widely used chemotherapeutic agent, using a human breast cancer cell line (MCF-7). The choice of an in vitro model for initial screening allows for rapid and cost-effective evaluation of a compound's direct effect on cancer cells.[7][8]
Methodology: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Experimental Protocol:
-
Cell Culture: Human breast cancer cells (MCF-7) were cultured in an appropriate medium until reaching the exponential growth phase. The cells were then detached using a trypsin-EDTA solution.
-
Cell Seeding: The MCF-7 cells were seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were treated with varying concentrations of this compound (ranging from 0.1 to 100 µM) and the standard drug, Doxorubicin (ranging from 0.01 to 10 µM). A control group was treated with a vehicle (DMSO).
-
Incubation: The treated plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) was determined by plotting the percentage of cell viability against the drug concentration.
Illustrative Data and Analysis
The following table summarizes the hypothetical IC50 values obtained from the MTT assay.
| Compound | IC50 on MCF-7 Cells (µM) |
| This compound | 5.2 |
| Doxorubicin (Standard) | 0.8 |
The illustrative data indicates that this compound exhibits cytotoxic activity against MCF-7 breast cancer cells. While its potency (IC50 = 5.2 µM) is less than that of the standard chemotherapeutic agent Doxorubicin (IC50 = 0.8 µM), this result is promising for a novel compound in the early stages of discovery and warrants further investigation into its mechanism of action and potential for optimization.
Plausible Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its over-activation is a frequent occurrence in many human cancers.[13][14][15][16] Activated Akt can modulate the function of numerous downstream substrates that promote cell cycle progression and inhibit apoptosis.[13] Therefore, targeting this pathway is a key strategy in cancer therapy. It is plausible that this compound exerts its anticancer effects by inhibiting key components of this pathway.
Caption: Plausible inhibition of the PI3K/Akt signaling pathway by this compound.
Part 2: Comparative In Vivo Efficacy in Inflammation
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including rheumatoid arthritis.[17] Given that many thiadiazole derivatives have shown anti-inflammatory properties, we sought to evaluate the efficacy of this compound in an established in vivo model of inflammation.[18][19] For this purpose, we used the carrageenan-induced paw edema model in rats, a widely accepted method for screening acute anti-inflammatory agents.[18] We benchmarked our compound against Indomethacin, a standard nonsteroidal anti-inflammatory drug (NSAID).[20][21]
Methodology: Carrageenan-Induced Paw Edema in Rats
This in vivo model is based on the principle that the subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The extent of swelling can be measured, and the ability of a test compound to reduce this swelling is an indicator of its anti-inflammatory activity.[22]
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) were acclimatized to laboratory conditions for one week prior to the experiment.
-
Grouping and Fasting: The rats were divided into four groups (n=6 per group): Control (vehicle), Standard (Indomethacin, 10 mg/kg), Test Group 1 (Thiadiazole, 25 mg/kg), and Test Group 2 (Thiadiazole, 50 mg/kg). The animals were fasted overnight before the experiment with free access to water.
-
Compound Administration: The respective compounds were administered orally. The control group received the vehicle (0.5% carboxymethyl cellulose).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema was calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Illustrative Data and Analysis
The following table presents the hypothetical percentage inhibition of paw edema at the 3-hour time point, which typically corresponds to the peak inflammatory response.
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Control (Vehicle) | - | 0% |
| Indomethacin (Standard) | 10 | 68.5% |
| This compound | 25 | 45.2% |
| This compound | 50 | 62.8% |
The illustrative results demonstrate that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At a dose of 50 mg/kg, its efficacy is comparable to that of the standard drug, Indomethacin. This suggests that the compound has significant potential as an anti-inflammatory agent.
Plausible Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammatory responses.[23][24][25] It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[25][26] The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the transcription of genes that mediate inflammation.[23][24] A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of this key signaling pathway.
Caption: Plausible inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This comparative guide, through the use of established experimental protocols and illustrative data, benchmarks the efficacy of this compound against standard drugs in the fields of oncology and inflammation. The findings, though hypothetical, are grounded in the known biological activities of the thiadiazole scaffold and suggest that this compound is a viable candidate for further preclinical development.
Future research should focus on:
-
Broad-Spectrum Anticancer Screening: Evaluating the compound against a wider panel of cancer cell lines to determine its spectrum of activity.[27][28][29]
-
Mechanism of Action Studies: Conducting detailed molecular studies to confirm its inhibitory effects on the PI3K/Akt and NF-κB pathways.
-
In Vivo Oncology Models: Assessing its efficacy in animal models of cancer, such as xenograft models.
-
Chronic Inflammation Models: Evaluating its performance in models of chronic inflammation, such as collagen-induced arthritis in mice, to better reflect diseases like rheumatoid arthritis.[17][30][31]
-
Pharmacokinetic and Toxicological Profiling: Determining the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By systematically addressing these areas, the therapeutic potential of this compound can be fully elucidated, paving the way for its potential translation into a clinically effective agent.
References
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
- Bibi, F., et al. (2021). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
- Testa, J. R., & Tsichlis, P. N. (2005).
- Kannan, S., et al. (2022).
- Wikipedia. (2023). MTT assay. [Link]
- Wikipedia. (2023).
- Carnevale, J., & Fesik, S. W. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC - PubMed Central. [Link]
- Noble Life Sciences. (n.d.).
- Frontiers. (2018).
- Zhang, Y., et al. (2020). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
- Atta, E. M., et al. (2021).
- Tanamura, S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
- Lawrence, T. (2009).
- Aragen Life Sciences. (n.d.).
- Lam, C., et al. (2018).
- Porsolt. (n.d.).
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
- Tam, T. F., et al. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. PubMed. [Link]
- Liu, T., et al. (2017).
- International Journal of Pharmaceutical Sciences Review and Research. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
- Firoozpour, L., et al. (2022).
- ResearchGate. (2017). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles | Request PDF. [Link]
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
- Healthline. (2023).
- Cancer Research UK. (2023). Cancer drugs A to Z list. [Link]
- Wang, L., et al. (2017). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. PubMed Central. [Link]
- Sudha, S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. PMC - NIH. [Link]
- Wikipedia. (2023). Chemotherapy. [Link]
- Medical News Today. (2022).
- Wankhede, S. B., et al. (2020). Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole. PubMed. [Link]
- Cleveland Clinic. (2022). Chemotherapy Drugs: Types, How They Work & Side Effects. [Link]
- Batt, D. G., et al. (2022).
- ResearchGate. (2017). (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress. [Link]
- National Cancer Institute. (n.d.). Drugs Approved for Different Types of Cancer. [Link]
- Koval, A., et al. (2022).
- Cleveland Clinic. (n.d.).
- FamilyDoctor.org. (2022).
- Hospital for Special Surgery. (n.d.).
- Taylor & Francis. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. ijpbs.com [ijpbs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. broadpharm.com [broadpharm.com]
- 13. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 18. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. media.neliti.com [media.neliti.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. familydoctor.org [familydoctor.org]
- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to Cross-Validation of Experimental and Computational Data for Thiadiazoles
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone, integral to a wide array of pharmaceutical agents.[1][2] Its unique electronic properties, stemming from the inclusion of both sulfur and nitrogen heteroatoms, make it a versatile pharmacophore.[3][4] The successful development of thiadiazole-based therapeutics hinges on a precise understanding of their three-dimensional structure and interaction with biological targets. This guide provides an in-depth protocol for the critical process of cross-validating experimental data with computational models, a synergy that accelerates discovery and ensures the robustness of structure-activity relationships (SAR).
The core principle of this guide is to establish a self-validating loop where experimental results provide the "ground truth" to refine computational models, and in turn, computational predictions guide more targeted and efficient experimental design. We will explore the causality behind methodological choices, ensuring that each step, from spectral acquisition to in silico docking, contributes to a cohesive and reliable dataset.
Pillar 1: Experimental Characterization - The Empirical Foundation
The journey begins with the synthesis and rigorous characterization of the thiadiazole derivatives.[5][6][7] This phase generates the foundational data against which all computational models will be benchmarked.
Spectroscopic and Structural Elucidation
The primary techniques for characterizing newly synthesized thiadiazoles are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography.[8][9]
Detailed Protocol: NMR Structural Confirmation
-
Sample Preparation : Dissolve 5-10 mg of the purified thiadiazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10] The choice of solvent is critical as it can influence chemical shifts; this solvent should be mirrored in the computational model.
-
Internal Standard : Add Tetramethylsilane (TMS) as an internal standard, referencing the chemical shifts to 0.00 ppm.[11]
-
¹H and ¹³C NMR Acquisition : Acquire standard one-dimensional proton and carbon NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is standard.[10] These spectra provide the initial map of the molecule's electronic environment.
-
2D NMR for Unambiguous Assignment : For complex substitution patterns, two-dimensional NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning specific proton and carbon signals definitively.[12][13]
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR provides invaluable data on the molecule in solution, X-ray crystallography offers an unambiguous, solid-state snapshot of the molecular structure, including bond lengths, bond angles, and dihedral angles.[1][14][15] This technique is the ultimate arbiter for confirming molecular geometry and is crucial for validating the output of computational geometry optimization.[16][17] Although obtaining suitable crystals can be a challenge, the resulting data provides the most accurate geometric parameters for direct comparison with computational models.[1]
Pillar 2: Computational Modeling - The Predictive Engine
Computational chemistry provides a powerful lens to rationalize experimental findings and predict the properties of novel thiadiazole derivatives. The key is to select appropriate methods and validate them against the experimental data.
Geometry Optimization with Density Functional Theory (DFT)
The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. Density Functional Theory (DFT) has become the workhorse for this task due to its balance of accuracy and computational efficiency.[18][19]
Detailed Protocol: DFT Geometry Optimization and NMR Prediction
-
Initial Structure : Build the 3D structure of the thiadiazole derivative.
-
Method Selection : Perform geometry optimization using a functional and basis set known to perform well for organic molecules, such as B3LYP with the 6-31G* or a larger basis set like 6-311++G(d,p).[18][19][20] This step calculates the lowest energy conformation.
-
Frequency Calculation : After optimization, perform a frequency calculation to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies).[4]
-
NMR Chemical Shift Calculation : Using the optimized geometry, perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.[12] It is crucial to model the experimental conditions by including a solvent model, such as the Polarizable Continuum Model (PCM), that matches the solvent used in the NMR experiment.[21]
-
Data Processing : The output will be absolute shielding values. To compare with experimental data, these must be converted to chemical shifts (δ) by referencing them against the calculated shielding of TMS using the same level of theory.[22]
Pillar 3: The Cross-Validation Workflow
This is where the experimental and computational pillars converge. The objective is to achieve a high degree of correlation between the measured and calculated data, thereby validating the computational model for further predictive studies.
Caption: Iterative workflow for cross-validating experimental and computational data.
Direct Data Comparison
1. Geometric Parameters: If an X-ray structure is available, a direct comparison of bond lengths, angles, and dihedrals from the crystal structure with the DFT-optimized geometry is the most robust validation of the computational method.[1] A low root-mean-square deviation (RMSD) between the two structures provides high confidence in the model.
Table 1: Example Comparison of Geometric Data for a Hypothetical Thiadiazole
| Parameter | X-ray Crystal Value | DFT (B3LYP/6-31G*) Value | Deviation |
| N(3)-N(4) Bond Length (Å) | 1.401 | 1.403 | +0.002 |
| C(5)-S(1) Bond Length (Å) | 1.825 | 1.822 | -0.003 |
| C(2)-N(3)-N(4) Angle (°) | 112.5 | 112.7 | +0.2 |
2. NMR Chemical Shifts: A strong linear correlation between the experimental and calculated NMR chemical shifts is a powerful indicator of a model's accuracy in reproducing the electronic environment of the molecule.[11][23] Deviations can often be traced to conformational dynamics in solution that are not fully captured by a static gas-phase or implicit solvent model.[23]
Table 2: Example Comparison of ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 164.2 | 163.8 | -0.4 |
| C5 | 160.1 | 159.4 | -0.7 |
| Aromatic C1' | 135.2 | 134.9 | -0.3 |
| Aromatic C2' | 129.5 | 129.8 | +0.3 |
| Data derived from similar compounds reported in the literature.[9] |
Application in Drug Development: Docking and QSAR
Once a computational model has been rigorously validated against experimental structural and spectroscopic data, it can be applied with greater confidence to predictive studies relevant to drug discovery.[24][25]
-
Molecular Docking : The validated, low-energy 3D structure of the thiadiazole derivative can be docked into the active site of a protein target.[26][27] The predicted binding poses and scores help rationalize observed biological activity and guide the design of new analogues with improved affinity.[28][29] Validation here involves comparing the docking scores of a series of compounds with their experimentally determined inhibitory concentrations (e.g., IC₅₀ values).[30][31][32] A good model will show a strong correlation between lower docking energy and higher biological potency.[33]
-
Quantitative Structure-Activity Relationship (QSAR) : For a series of related thiadiazole analogues, a validated computational model can be used to calculate various molecular descriptors (e.g., electronic, steric).[34][35] QSAR models are then built to correlate these descriptors with biological activity, providing a mathematical equation that can predict the activity of yet-to-be-synthesized compounds.[36][37]
Conclusion
The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is an essential, iterative process that enhances the precision and predictive power of chemical research. For thiadiazole derivatives, this integrated approach ensures that the structural and electronic insights are robust and reliable. By grounding in silico models in empirical reality, researchers can navigate the complexities of drug design with greater confidence, accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- Confirming the Structure of 1,2,3-Thiadiazole Derivatives by NMR: A Compar
- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles.
- Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflamm
- Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conform
- Synthesis and characterisation of some thiadiazole deriv
- Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI.
- Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjug
- Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine.
- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety.
- A Comparative Analysis of Experimental NMR and Computational DFT Chemical Shifts for 2,6-Dimethoxytoluene. Benchchem.
- Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Thiadiazole Deriv
- DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Iraqi Journal of Physics.
- Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors. PubMed.
- How can I validate docking result without a co-crystallized ligand?.
- Structural and vibrational studies of the potential anticancer agent, 5-difluoromethyl-1,3,4-thiadiazole-2-amino by DFT calculations.
- Molecular Docking Results Analysis and Accuracy Improvement.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega.
- DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives.
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole deriv
- Comparison of theoretical and experimental ( 1 H NMR, 13 C ) chemical...
- A Comparative Guide to Computational and Experimental NMR Shifts for 1-(1-chloroethyl)-4-methoxybenzene. Benchchem.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
- Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors. PubMed.
- How do we validate the results to be accepted? Is Molecular Dynamic Simulation help in doing so?.
- Computational QSAR and Molecular Docking Analysis of Thiadiazole Derivatives for Antibacterial Drug Discovery. Bentham Science.
- What are the best ways to validate a docking result?.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies.
- Synthesis and Characterization of Some New Thiadiazole, Triazole, and Thiazole Deriv
- Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents.
- Lessons from Docking Validation.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PubMed Central.
- Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
- Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. PubMed Central.
- Structure of compound 4 as obtained by X-ray diffraction analysis..
- Unlocking Precision: A Comparative Guide to the Computational Docking of Thiadiazole Deriv
- Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors.
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
Sources
- 1. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. chemmethod.com [chemmethod.com]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. mcdermott.chem.columbia.edu [mcdermott.chem.columbia.edu]
- 24. Design, Synthesis and Molecular Docking Studies of Novel Thiadiazole Analogues with Potential Antimicrobial and Antiinflammatory Activities | Bentham Science [eurekaselect.com]
- 25. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 26. Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jwsm.uowasit.edu.iq [jwsm.uowasit.edu.iq]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthesis, fungicidal evaluation and 3D-QSAR studies of novel 1,3,4-thiadiazole xylofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Structure-Activity Relationships of Aminophenylamino-Thiadiazoles
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the aminophenylamino-thiadiazole scaffold, a cornerstone heterocyclic structure in modern medicinal chemistry. We will dissect the nuanced effects of structural modifications on biological activity across several key therapeutic areas, offering a comparative framework for researchers, scientists, and drug development professionals. This analysis is grounded in experimental data from peer-reviewed literature, explaining the causal links between chemical structure and pharmacological effect.
Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure
Heterocyclic compounds are the bedrock of many pharmaceuticals, and among them, the five-membered 1,3,4-thiadiazole ring has emerged as a "privileged scaffold".[1] Its unique mesoionic character, combined with the liposolubility imparted by the sulfur atom, allows molecules incorporating this ring to readily cross cellular membranes and engage with a wide variety of biological targets.[1][2] This has led to the development of 1,3,4-thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4]
A particularly fruitful area of research involves the exploration of 2,5-disubstituted 1,3,4-thiadiazoles, specifically those bearing an aminophenylamino moiety. This structural motif has proven to be a versatile template for generating potent and selective modulators of enzymes and receptors. This guide will compare and contrast the SAR of this specific chemical class against three distinct biological targets: cancer-related kinases, pathogenic microbes, and adenosine receptors, providing a clear rationale for experimental design in future drug discovery efforts.
The Aminophenylamino-Thiadiazole Core: Synthesis and Key Modification Points
The general structure of the compounds under review consists of a central 1,3,4-thiadiazole ring, substituted at the 2-position with an amino group, which is in turn attached to a phenyl ring (Ring A). The 5-position of the thiadiazole is typically substituted with another functional group, often a second phenyl ring (Ring B).
Caption: Key modification points on the aminophenylamino-thiadiazole scaffold.
The primary points for SAR exploration are the substituents on Ring A (R¹) and Ring B (R²). The nature, position, and electronic properties of these substituents are the principal determinants of the molecule's biological activity and selectivity.
General Synthesis Workflow
The synthesis of these derivatives typically follows a convergent and reliable pathway. The process often begins with the reaction of a substituted phenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate. This intermediate is then cyclized to form the core 5-substituted-amino-1,3,4-thiadiazole ring.[2][5] Further modifications can be made from this central scaffold.
Caption: General synthetic route for aminophenylamino-thiadiazole derivatives.
Comparative SAR Analysis Across Therapeutic Targets
The true utility of a chemical scaffold is demonstrated by its adaptability. By systematically altering substituents, the aminophenylamino-thiadiazole core can be tailored to interact with vastly different biological targets.
Anticancer Activity: Targeting Kinases
Many thiadiazole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[6] A notable target is the Abl tyrosine kinase, particularly the Bcr-Abl fusion protein found in chronic myelogenous leukemia (CML).[2][7]
Key SAR Insights:
-
Substituents on the Phenylamino Ring (Ring A): Electron-withdrawing groups are often beneficial for activity. For instance, a trifluoromethyl (-CF3) group at the 4-position of the phenylamino ring is a common feature in potent Abl kinase inhibitors.[2]
-
Moiety attached to the Thiadiazole Core: Attaching additional heterocyclic rings via a thio-acetamide linker can dramatically enhance potency and selectivity. A standout example is the introduction of a 5-nitrothiazole moiety, which resulted in a compound with an IC₅₀ of 7.4 µM against Abl kinase and selective cytotoxicity against the Bcr-Abl positive K562 cell line.[2]
-
Substituents on Ring B: When a second phenyl ring is present at the 5-position of the thiadiazole, its substitution pattern is critical. Derivatives with a 3,4,5-trimethoxyphenyl group at this position have demonstrated very high cytotoxic activity against the MCF-7 breast cancer cell line.[8] This suggests that electron-donating groups on Ring B can also drive potent anticancer effects, highlighting the complex interplay between the different parts of the molecule.
Table 1: Comparative Anticancer Activity of Aminophenylamino-Thiadiazole Derivatives
| Compound ID | Key Structural Features | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 2 | 4-(CF₃)phenylamino at C2; 5-nitrothiazole at C5 (via linker) | K562 (Bcr-Abl+) | 7.4 (Abl Kinase) | [2] |
| Compound 8b | 1,2,4-triazole with 3,4,5-trimethoxy phenyl | MCF-7 | 0.10 | [9] |
| Compound 8c | 1,2,4-triazole with 4-chloro phenyl | MCF-7 | 1.12 | [9] |
| Unnamed | 2-(3,4,5-trimethoxyphenyl) at C5; 2-arylamino | MCF-7 | 6.6 |[8] |
Caption: Key SAR drivers for anticancer activity.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[10] The 2-amino-1,3,4-thiadiazole moiety is an excellent scaffold for this purpose.[11] The SAR for antimicrobial activity often differs significantly from that for anticancer effects.
Key SAR Insights:
-
Gram-Positive Bacteria: The introduction of specific halogen or nitro groups on the phenyl ring is highly effective. Derivatives featuring a p-chlorophenyl or p-nitrophenyl group exhibit the best antibacterial activity against Gram-positive organisms like B. subtilis and S. aureus.[11]
-
Gram-Negative Bacteria: Activity against Gram-negative bacteria such as E. coli is often more challenging to achieve. However, the p-nitrophenyl derivative has shown good activity, suggesting that strong electron-withdrawing character can be crucial for penetrating the outer membrane of these bacteria.[11]
-
Antifungal Activity: The SAR for antifungal activity can be distinct. In some series, the introduction of electron-withdrawing groups on the phenyl ring at position 3 of the thiadiazole core leads to a decrease in antifungal activity, whereas electron-donating groups are favorable.[12] This contrasts with the trends often seen for antibacterial action. Furthermore, adding another bulky group, such as an adamantyl moiety, at the C-5 position can increase antifungal activity against C. albicans.[11]
Table 2: Comparative Antimicrobial Activity (MIC) of Aminophenylamino-Thiadiazole Derivatives
| Compound ID | Key Structural Features | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 11c | p-chlorophenyl derivative | B. subtilis | - (Good Activity) | [11] |
| 11e | p-nitrophenyl derivative | S. aureus | - (Good Activity) | [11] |
| 11e | p-nitrophenyl derivative | E. coli | - (Good Activity) | [11] |
| 3e | Phenylamino-thiazole derivative | Candida strains | 7.81 | [13] |
| 9b | Pyrazole derivative | A. fumigatus | 0.9 |[12] |
Adenosine A₃ Receptor Antagonism
The adenosine A₃ receptor is a G protein-coupled receptor involved in inflammatory processes and cardiovascular function, making it an attractive target for various pathologies. Highly specific antagonists have been developed from thiazole and thiadiazole templates.[14][15]
Key SAR Insights:
-
Phenyl Ring Substitution: A methoxy group, particularly at the 4-position of the phenyl ring, is a critical determinant for high binding affinity and selectivity for the human A₃ receptor.[14][15] This modification leads to a significant increase in potency.
-
Amino Group Substitution: The free amino group provides a key handle for modification. N-acetyl or N-propionyl substitutions on the aminothiadiazole template have been shown to greatly enhance both binding affinity and selectivity.[14]
-
Isomerism: The precise arrangement of atoms in the heterocyclic core is crucial. A comparative study of 1,2,4-thiadiazole regioisomers revealed dramatic differences in binding affinities, underscoring the importance of the specific orientation of nitrogen and sulfur atoms for optimal receptor docking.[14]
Table 3: Comparative Adenosine A₃ Receptor Binding Affinity
| Compound ID | Key Structural Features | Target | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 39 | N-acetyl; 3-(4-methoxyphenyl)-1,2,4-thiadiazole | Human A₃ Receptor | 0.79 | [14] |
| LUF5417 | N-(4-methoxybenzoyl); 3-phenyl-1,2,4-thiadiazole | Human A₃ Receptor | 82 | [15] |
| 11 | N-acetyl; 5-phenylthiazole | Human A₃ Receptor | 18.3 |[15] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀), a key metric for anticancer activity.
Objective: To measure the metabolic activity of cancer cell lines after exposure to test compounds as an indicator of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., K562, MCF-7) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions. A series of dilutions is prepared in culture media, and cells are treated with these final concentrations for 48-72 hours. A vehicle control (DMSO) is included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by metabolically active cells to a purple formazan product.
-
Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To quantify the potency of test compounds against selected bacterial or fungal strains.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Test compounds are serially diluted (two-fold) in broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no microbes) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Outlook
The aminophenylamino-thiadiazole scaffold is a testament to the power of systematic medicinal chemistry. The evidence clearly demonstrates that minor structural modifications can profoundly redirect biological activity, allowing this single core structure to serve as a launchpad for developing anticancer, antimicrobial, or receptor-modulating agents.
Key Takeaways:
-
Target-Dependent SAR: The optimal substitution pattern is highly dependent on the biological target. Electron-withdrawing groups on the phenylamino ring favor kinase inhibition, while specific halogen or nitro substitutions are key for antibacterial activity. In contrast, electron-donating methoxy groups are crucial for high-affinity adenosine A₃ receptor antagonism.
-
Positional Importance: The location of a substituent (e.g., para vs. meta) and the specific isomer of the thiadiazole ring can be the difference between an active and an inactive compound.
-
Future Directions: Future research should focus on creating dual-target inhibitors, for example, compounds with both kinase inhibitory and anti-inflammatory properties. Further exploration of bioisosteric replacements for the phenyl rings could also yield novel compounds with improved pharmacokinetic profiles and unique activity spectra. The continued, rational exploration of this versatile scaffold promises to yield the next generation of targeted therapeutics.
References
- Bektas, H., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules. [Link]
- Kim, Y.C., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
- Forțu, C., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
- Radi, M., et al. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Raj, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Kim, Y.C., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
- Pattan, S. R., et al. (2009). Synthesis and biological evaluation of some 1, 3, 4-thiadiazoles. Journal of Chemical and Pharmaceutical Research. [Link]
- Al-Ghorbani, M., et al. (2023).
- Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Bassyouni, F.A., et al. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society. [Link]
- Not available.
- Forțu, C., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. [Link]
- Not available.
- Janowska, S., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. [Link]
- Not available.
- Ghorab, M.M., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Journal of Chemistry. [Link]
- Not available.
- Not available.
- Wujec, M., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. [Link]
- Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
- Not available.
- Rashdan, H.R.M., & Abdelmonsef, A.H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
- Szeliga, M., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports. [Link]
- Bakr, R.B., et al. (2014).
- Mishra, G., et al. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research. [Link]
- Not available.
- Not available.
- Not available.
- Mishra, G., et al. (2011). Review article on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Synthesis of 3-Amino-5-phenylamino-1,2,4-thiadiazole: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility and verification of synthetic routes to novel heterocyclic compounds are paramount. This guide provides an in-depth technical comparison of synthetic methodologies for 3-Amino-5-phenylamino-1,2,4-thiadiazole, a scaffold of interest due to the broad biological activities of the thiadiazole class of compounds.[1] We will delve into the mechanistic rationale behind preferred synthetic choices, present detailed protocols for synthesis and independent verification, and offer a comparative analysis of alternative routes.
The Significance of 1,2,4-Thiadiazoles in Medicinal Chemistry
The 1,2,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The sulfur atom in the ring enhances liposolubility, a key factor in drug design.[1] The ability to reliably synthesize and independently verify the structure and purity of novel 1,2,4-thiadiazole derivatives is a critical step in the drug discovery pipeline.
Comparative Analysis of Synthetic Routes
Several synthetic strategies have been developed for the synthesis of 1,2,4-thiadiazoles. Below is a comparative overview of two prominent methods applicable to the synthesis of this compound.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Key Advantages & Disadvantages |
| Route 1: Oxidative Cyclization of Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) or Iodine (I₂) | Dichloromethane (DCM), Room Temperature, 5-10 min (with PIFA) | 70-90% | Advantages: Fast reaction times, high yields, metal-free. Disadvantages: PIFA can be expensive. |
| Route 2: From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85% | Advantages: Readily available starting materials. Disadvantages: Higher temperatures and longer reaction times required. |
This table provides a summary for rapid comparison of the efficiency and conditions of each route.[2]
Recommended Synthetic Protocol: Oxidative Cyclization
For the synthesis of this compound, the oxidative cyclization of a suitable N-phenyl-N'-(aminoformimidoyl)thiourea intermediate is a robust and efficient method. This approach leverages an intramolecular dehydrogenative S-N bond formation.[3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Imidoyl Thiourea Intermediate
Detailed procedures for the synthesis of the precursor, 1-aryl-3-amidino thiocarbamide, are available in the literature.[1] This intermediate is typically prepared from the corresponding aryl isothiocyanate and an appropriate amidine.
Step 2: Oxidative Cyclization
-
To a solution of the 1-phenyl-3-amidino thiocarbamide (1 mmol) in dichloromethane (DCM, 10 mL), add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) and is typically complete within 5-10 minutes.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.[2]
Rationale for Experimental Choices
-
Solvent: Dichloromethane is an excellent choice due to its ability to dissolve the starting materials and its relatively low boiling point, which facilitates removal post-reaction.
-
Oxidizing Agent: PIFA is a mild and efficient oxidizing agent for this transformation, leading to rapid and clean conversion at room temperature.[3] Iodine can also be used, often with a base, but may require heating.[3]
-
Purification: Column chromatography is essential to remove any unreacted starting material and byproducts, ensuring a high purity final product for subsequent biological screening.
Independent Verification Protocol
An independent verification of the synthesis is crucial to ensure the identity and purity of the final compound. This involves a multi-pronged analytical approach.
Step 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of the synthesized compound.
HPLC Method Parameters:
| Parameter | Condition |
| Column | ODS-2 Hypersil C18 column (or equivalent) |
| Mobile Phase | Acetonitrile:Methanol:0.05 M Triethylammonium Phosphate Buffer (adjust ratios for optimal separation, e.g., 280:600:120 v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV-Diode Array Detection (DAD) at a suitable wavelength (e.g., 335 nm) |
| Temperature | Room Temperature |
These conditions are based on a method developed for a similar thiadiazole derivative and may require optimization.[4]
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of dilutions to establish a calibration curve (e.g., 10-1000 ng/mL).
-
Inject the samples and analyze the chromatograms.
-
The purity is determined by the area percentage of the main peak. A purity of >95% is generally considered acceptable for initial biological screening.
Step 2: Structural Elucidation by Spectroscopic Methods
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group and the protons of the amino group. The chemical shifts and splitting patterns will be characteristic of the compound's structure. For a similar compound, 3-amino-5-o-chlorophenylimino-1,2,4-thiadiazoline, aromatic protons appear in the range of 7.0-7.5 ppm and the amino protons as a broad singlet.[1]
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the thiadiazole ring and the phenyl group. For a related structure, the thiadiazoline ring carbons appear at approximately 177.56 ppm and 166.47 ppm.[1]
B. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should be used to determine the molecular weight of the synthesized compound. The protonated molecular ion [M+H]⁺ is expected to be observed. For this compound (C₈H₇N₃S), the expected monoisotopic mass is 177.0364 g/mol .
C. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected peaks include N-H stretching for the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H stretching.
Visualizing the Workflow
Caption: Alternative Transition-Metal-Free Synthesis.
This alternative involves a base-mediated tandem thioacylation of amidines with aryl isothiocyanates, followed by an in situ intramolecular dehydrogenative N-S bond formation. [3]This method avoids the use of potentially costly oxidizing agents.
Conclusion
The successful synthesis and independent verification of this compound are readily achievable through the oxidative cyclization of the corresponding imidoyl thiourea. This guide provides a robust framework for researchers to not only synthesize this valuable heterocyclic scaffold but also to rigorously validate its purity and structural integrity using standard analytical techniques. The comparative data on alternative synthetic routes further equips scientists with the knowledge to select the most appropriate method based on available resources and experimental constraints.
References
- Ugale, M. R., & Berad, B. N. (n.d.). Synthesis and Characterization of 3-Amino-5-Arylimino-1,2,4 Thiadiazoles. International Journal of Engineering Research and Technology, 3(10).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).
- DergiPark. (n.d.). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION.
- Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. (n.d.).
- National Institutes of Health. (n.d.). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives.
- Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. (2014). FARMACIA, 62(4).
- Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. (n.d.).
- MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
- Raszewski, G., et al. (n.d.). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
- Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024).
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. (2024). Iraqi Journal of Industrial Research.
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- MDPI. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- Karcz, D., et al. (2020). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
- Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. (2024). Iraqi Academic Scientific Journals.
- Semantic Scholar. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
Sources
A Comparative Guide to the Toxicity Profiles of Thiadiazole Derivatives: A Handbook for Drug Development Professionals
The thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the thiadiazole ring, a bioisostere of pyrimidine, allows its derivatives to interact with various biological targets, often leading to potent therapeutic effects.[1][2] However, the journey of a promising thiadiazole derivative from a laboratory curiosity to a clinical candidate is fraught with challenges, paramount among which is a thorough understanding and mitigation of its toxicity profile.
This guide provides a comprehensive comparison of the toxicity profiles of different thiadiazole derivatives, offering experimental data and insights to aid researchers, scientists, and drug development professionals in navigating the complexities of preclinical safety assessment. We will delve into the critical aspects of cytotoxicity, genotoxicity, and organ-specific toxicities, underpinned by detailed experimental protocols and an exploration of structure-toxicity relationships.
The Double-Edged Sword: Balancing Efficacy and Toxicity
The inherent biological activity of thiadiazole derivatives necessitates a careful evaluation of their potential for adverse effects. While the 1,3,4-thiadiazole ring is generally associated with good in vivo stability and relatively low toxicity in higher vertebrates, the nature and position of its substituents dramatically influence the overall toxicological outcome.[2][3] A key objective in the development of thiadiazole-based therapeutics is to maximize their therapeutic index – the ratio between the toxic dose and the therapeutic dose. This requires a deep understanding of how structural modifications impact not only the desired pharmacological activity but also the potential for off-target effects and cellular damage.
I. Comparative In Vitro Cytotoxicity: A First Look at Safety
A primary and crucial step in toxicity profiling is the assessment of a compound's effect on cell viability, particularly in non-cancerous or "normal" cell lines. A high degree of selectivity, where a compound is potent against its intended target (e.g., cancer cells) while sparing healthy cells, is a hallmark of a promising drug candidate. The most common method for this initial screening is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[4]
Comparative Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of several 1,3,4-thiadiazole derivatives against a panel of human cancer cell lines and, where available, a normal human cell line. This comparative data highlights the significant impact of substituents on both potency and selectivity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Fibroblasts | >100 | [5] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Fibroblasts | >100 | [5] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | HUVEC | >100 | [6] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | HUVEC | >100 | [6] |
| Imidazole-thiadiazole derivative (Compound 54) | HEPG2-1 (Liver) | 1.44 | - | - | [7] |
| 1,3,4-Thiadiazole-thiazole hybrid (16b) | HepG2-1 (Liver) | 0.69 | - | - | [1] |
| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one (6e) | MCF-7 (Breast) | 3.85 | HEK-293 (Kidney) | >50 | [8] |
| N-(5-(β-D-galactopyranosylthio)-1,3,4-thiadiazol-2-yl)dodecanamide | SKOV3 (Ovarian) | 8.7 | CHO-K1 (Ovary) | >100 | [7] |
Analysis of Cytotoxicity Data:
The data clearly demonstrates that while many thiadiazole derivatives exhibit potent anticancer activity, their toxicity against normal cells varies significantly. For instance, 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole and 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine show promising selectivity, with high potency against cancer cells and significantly lower toxicity towards normal fibroblasts and HUVEC cells, respectively.[5][6] In contrast, some derivatives, while effective against cancer cells, may also exhibit undesirable toxicity to healthy cells, underscoring the importance of including normal cell lines in early screening protocols.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., human cancer cell lines and a normal human cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
II. Genotoxicity Assessment: Uncovering the Potential for DNA Damage
Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates the potential of a drug candidate to cause damage to the genetic material of cells. Such damage can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo genotoxicity tests is required by regulatory agencies before a new drug can enter clinical trials.
Key In Vitro Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This widely used screening assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium). The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. A positive result indicates that the compound is a mutagen.
-
In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause structural chromosome damage) and aneugens (agents that cause numerical chromosome abnormalities). It involves treating mammalian cells with the test compound and then examining them for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
In Vitro Chromosomal Aberration Assay: This test identifies agents that cause structural chromosomal aberrations, such as breaks and rearrangements, in cultured mammalian cells.
Experimental Protocol: Ames Test
Principle: The Ames test uses histidine-requiring strains of Salmonella typhimurium to detect mutations that restore the functional gene for histidine synthesis, allowing growth on a histidine-free medium.
Step-by-Step Methodology:
-
Strain Preparation: Grow the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from the liver of rats induced with a P450-inducing agent (e.g., Aroclor 1254). This is crucial as some compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and (if used) the S9 mix.
-
Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Caption: Workflow of the Ames test for mutagenicity screening.
Experimental Protocol: In Vitro Micronucleus Assay
Principle: This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and treat them with at least three concentrations of the test compound, along with negative and positive controls.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
III. Organ-Specific Toxicity: Beyond the Cell Culture Dish
While in vitro assays provide valuable initial data, they cannot fully replicate the complex interactions that occur within a living organism. Therefore, in vivo studies are essential to assess the potential for organ-specific toxicities. For thiadiazole derivatives, particular attention should be paid to hepatotoxicity and cardiotoxicity, as the liver is the primary site of drug metabolism and the cardiovascular system can be susceptible to off-target effects.
Hepatotoxicity
One study investigating the effects of certain 1,3,4-thiadiazole derivatives in rats found that some compounds could alter the levels of fatty acids and lipophilic vitamins in the liver.[9] Another study on 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol showed that some derivatives led to an increase in the liver enzymes glutamic oxaloacetic transaminase (GOT) and glutamate pyruvate transaminase (GPT) in mice, indicating potential liver damage.[10]
Cardiotoxicity
While less studied, the potential for cardiotoxicity should not be overlooked. A study on novel pyrazole-thiadiazole derivatives demonstrated a cardioprotective effect against isoproterenol-induced myocardial infarction in rats, suggesting that some thiadiazole scaffolds may have beneficial cardiovascular effects.[11] However, this also highlights the potential for this class of compounds to interact with cardiovascular targets, which could also lead to adverse effects depending on the specific derivative.
IV. Structure-Toxicity Relationships: Designing Safer Thiadiazoles
Understanding the relationship between the chemical structure of a thiadiazole derivative and its toxicity profile is crucial for designing safer and more effective drugs. While much of the available structure-activity relationship (SAR) data for thiadiazoles focuses on their therapeutic efficacy, some general principles regarding toxicity can be inferred.
-
Lipophilicity: Increased lipophilicity can enhance cell membrane permeability and, in some cases, lead to increased cytotoxicity.
-
Substituent Position and Nature: The type and position of substituents on the thiadiazole ring and any attached phenyl rings can dramatically influence toxicity. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its interaction with biological targets. One study on 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles revealed that an optimal electron density on the C-5 phenyl ring is crucial for their cytotoxic activity.[1]
-
Introduction of Specific Moieties: The addition of certain functional groups can either mitigate or exacerbate toxicity. For example, incorporating a sugar moiety can sometimes reduce toxicity, while the presence of certain reactive groups may increase it.
Quantitative Structure-Activity Relationship (QSAR) studies can be a powerful tool for predicting the toxicity of novel thiadiazole derivatives based on their chemical structure. Several QSAR studies have been conducted on thiadiazole derivatives to predict their anticancer activity, and similar approaches can be applied to model their toxicity.[4][8]
Sources
- 1. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Exploring 3D-QSAR of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-5-arylamino-1,2,4-thiadiazoles
Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] As a bioisostere of pyrimidine and oxadiazole, this moiety is a key feature in a multitude of synthetic compounds with a broad spectrum of biological actions, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and the ability to cross cellular membranes, making it a privileged scaffold in drug discovery.[2] This guide focuses on a specific class of these compounds, the 3-amino-5-arylamino-1,2,4-thiadiazoles, and provides a comparative overview of their in vitro and in vivo efficacy, drawing upon data from closely related analogs to elucidate the therapeutic potential of the core structure, specifically that of 3-Amino-5-phenylamino-1,2,4-thiadiazole. While direct experimental data for this exact compound is limited in the public domain, a robust understanding of its potential can be extrapolated from the extensive research on its structural analogs.
Synthetic Strategy: A Pathway to 3,5-Disubstituted 1,2,4-Thiadiazoles
The synthesis of 3-amino-5-arylamino-1,2,4-thiadiazoles typically proceeds through a multi-step pathway. A general and adaptable synthetic route is illustrated below. The causality behind this experimental choice lies in its efficiency and the ready availability of the starting materials. The use of an oxidative cyclization in the final step is a common and effective method for forming the 1,2,4-thiadiazole ring.
Caption: Generalized synthetic workflow for 3-amino-5-arylamino-1,2,4-thiadiazoles.
In Vitro Efficacy: A Look at Anticancer and Antimicrobial Activities
The in vitro evaluation of 3-amino-5-arylamino-1,2,4-thiadiazole analogs has revealed significant potential, particularly in the realms of oncology and infectious diseases. The primary method for assessing cytotoxic activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, which measures the metabolic activity of cells as an indicator of their viability.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 1,2,4-thiadiazole derivatives against a panel of human cancer cell lines.[2][4] The efficacy is often influenced by the nature of the substituent on the phenylamino ring. For instance, the introduction of electron-withdrawing groups can modulate the anticancer activity.
Table 1: Representative In Vitro Anticancer Activity of Substituted 1,3,4-Thiadiazole Analogs
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-(trifluoromethyl)phenyl | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [5] |
| Analog 2 | 2-(trifluoromethyl)phenyl | MCF-7 (Breast) | 49.6 | [4] |
| Analog 3 | 2-(trifluoromethyl)phenyl | MDA-MB-231 (Breast) | 53.4 | [4] |
| Analog 4 | 4-chlorophenyl | MCF-7 (Breast) | 2.32 - 8.35 | [6] |
| Analog 5 | 4-chlorophenyl | HepG2 (Liver) | 2.32 - 8.35 | [6] |
Note: Data presented for 1,3,4-thiadiazole analogs due to the limited availability of specific data for this compound. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The mechanism of action for the anticancer effects of these compounds is believed to be multi-faceted, potentially involving the inhibition of key cellular signaling pathways. For example, some thiadiazole derivatives have been shown to inhibit protein kinases like Bcr-Abl, which are crucial for the proliferation of certain cancer cells.[5]
Caption: Putative mechanism of anticancer action for thiadiazole analogs.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a self-validating system for determining the cytotoxic effects of test compounds on cancer cell lines.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7, K562) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. The choice of cell line is critical and should be relevant to the intended therapeutic application.
-
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and seed them into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well. The seeding density is optimized to ensure that the cells are in an exponential growth phase during the assay.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in DMSO.
-
Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the wells and incubate for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) must be included.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy: Preclinical Animal Models
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a valuable tool for assessing the in vivo antitumor activity of novel compounds. The rationale for its use lies in its simplicity, reproducibility, and the ability to measure multiple endpoints, including tumor growth, animal survival, and hematological parameters.
Table 2: Representative In Vivo Antitumor Activity of a 1,3,4-Thiadiazole Derivative in an EAC Mouse Model
| Treatment Group | Mean Survival Time (Days) | Increase in Lifespan (%) | Tumor Volume (mL) | Viable Tumor Cell Count (x 10⁷) |
| Control (EAC) | 18.5 ± 1.2 | - | 4.2 ± 0.3 | 15.6 ± 1.1 |
| Thiadiazole Analog (10 mg/kg) | 25.8 ± 1.5 | 39.5 | 1.8 ± 0.2 | 6.5 ± 0.7 |
| Standard (Bleomycin, 0.3 mg/kg) | 29.2 ± 1.8 | 57.8 | 1.1 ± 0.1 | 4.2 ± 0.5 |
Note: This data is representative and based on studies of other thiadiazole derivatives. The specific outcomes for this compound would require dedicated in vivo testing.[7]
Detailed Protocol: In Vivo Antitumor Activity in EAC Model
This protocol provides a framework for a self-validating in vivo study.
-
Animal Model:
-
Use healthy male Swiss albino mice (20-25 g). Acclimatize the animals for one week under standard laboratory conditions. All animal experiments must be conducted in accordance with institutional animal care and use committee guidelines.
-
-
Tumor Inoculation:
-
Maintain the EAC cell line by intraperitoneal (i.p.) transplantation in mice.
-
Aspirate ascitic fluid from a tumor-bearing mouse, and dilute with normal saline to a concentration of 1 x 10⁷ cells/mL.
-
Inject 0.2 mL of this cell suspension (2 x 10⁶ cells) i.p. into each mouse.
-
-
Treatment:
-
Randomly divide the mice into three groups: a control group (receiving the vehicle), a standard drug group (e.g., bleomycin), and a test group (receiving the this compound analog).
-
Administer the treatment i.p. for 9 consecutive days, starting 24 hours after tumor inoculation.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the mice daily.
-
After the treatment period, sacrifice a subset of mice from each group and collect the ascitic fluid to measure tumor volume and count viable tumor cells (using the trypan blue exclusion method).
-
Monitor the remaining mice for survival, and calculate the mean survival time (MST) and the percentage increase in lifespan (% ILS).
-
Caption: Experimental workflow for the in vivo evaluation of antitumor activity in an EAC mouse model.
Conclusion and Future Directions
The 3-amino-5-arylamino-1,2,4-thiadiazole scaffold represents a promising area for the development of novel therapeutic agents. Based on the significant in vitro anticancer and antimicrobial activities of its close analogs, it is highly probable that this compound also possesses valuable biological properties. The provided experimental frameworks for in vitro and in vivo evaluation offer a robust starting point for the systematic investigation of this compound.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to generate specific efficacy data. Structure-activity relationship (SAR) studies, involving modifications of the phenylamino ring, will be crucial for optimizing the potency and selectivity of this class of compounds. Furthermore, elucidation of the precise molecular mechanisms of action will be essential for advancing these promising molecules through the drug discovery pipeline.
References
- Tatar, E., et al. (2015). Synthesis and biological evaluation of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives from L-methionine as antituberculosis and antiviral agents. Marmara Pharmaceutical Journal, 19(2), 88-102.
- Yurttas, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 21(11), 1549.
- Serban, G., et al. (2018). Synthesis and physical-chemical study of some 3-(5-arylamino-1,3,4-thiadiazol-2-yl)coumarins. Farmacia, 66(3), 437-443.
- Yurttas, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 21(11), 1549.
- Gomha, S. M., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. International Journal of Molecular Sciences, 24(4), 3759.
- Kim, Y. C., et al. (2007). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(22), 7043-7055.
- Popiolek, L., & Kosikowska, U. (2018). Thiadiazole derivatives as anticancer agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(10), 1033-1049.
- Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16335-16353.
- El Batti, A., et al. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271.
- Stanczak, A., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. International Journal of Molecular Sciences, 23(6), 2999.
- Al-Ghorbani, M., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Journal of Impactfactor, 9(9), 1-8.
- El-Masry, A. H., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7156.
- Rashdan, H. R. M., & Abdelmonsef, A. H. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6825.
- Anuse, M. D., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. NeuroQuantology, 20(15), 1892-1904.
- Abbas, S. Y., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2209.
- Popa, M., et al. (2018). Synthesis and Physical-Chemical Study of Some 3-(5-arylamino-1,3,4-thiadiazol-2-yl)-coumarins. Revista de Chimie, 69(6), 1432-1436.
- Iftikhar, F., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8051.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
The Statistical Gauntlet: A Comparative Analysis of 1,2,4-Thiadiazole Compounds in Preclinical Research
A Senior Application Scientist's Guide to Rigorous Data Interpretation and Candidate Selection
The First Hurdle: Quantifying Biological Activity
The journey from a synthesized compound to a potential drug candidate begins with the quantification of its biological effect. For 1,2,4-thiadiazole derivatives, this typically involves assessing their cytotoxic effects against cancer cell lines or their inhibitory action against microbial growth. The choice of assay and the subsequent statistical treatment of the data are paramount.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability and, by extension, the cytotoxic potential of novel compounds. Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-thiadiazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility
To determine the antimicrobial efficacy of 1,2,4-thiadiazole compounds, the broth microdilution method is a quantitative technique used to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a series of twofold dilutions of the 1,2,4-thiadiazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
The Core of the Matter: Statistical Analysis of Biological Data
From Raw Data to IC50/MIC: The Importance of Dose-Response Analysis
The initial step in analyzing data from MTT or broth microdilution assays is to construct dose-response curves. These curves plot the biological response (e.g., percentage of cell viability or inhibition of microbial growth) against the concentration of the 1,2,4-thiadiazole compound. From these curves, key parameters such as the half-maximal inhibitory concentration (IC50) for anticancer agents or the MIC for antimicrobials are determined.
It is crucial to use a non-linear regression model to fit the dose-response data. A common choice is the four-parameter logistic (4PL) model, which provides a sigmoidal curve that accurately represents the typical dose-response relationship.
Comparing the Efficacy of Multiple 1,2,4-Thiadiazole Derivatives
A primary goal in preclinical research is to identify the most potent compounds within a synthesized series. This requires a statistical comparison of the IC50 or MIC values of different 1,2,4-thiadiazole derivatives.
Choosing the Right Statistical Test:
The selection of the appropriate statistical test depends on the number of groups being compared and the distribution of the data.
-
Student's t-test: This test is suitable for comparing the means of two groups. For instance, to compare the IC50 value of a new 1,2,4-thiadiazole derivative with that of a standard drug (positive control).
-
Analysis of Variance (ANOVA): When comparing the means of more than two groups, ANOVA is the preferred method. For example, to compare the IC50 values of a series of five different 1,2,4-thiadiazole analogues against a specific cancer cell line. A significant ANOVA result indicates that there is a difference between at least two of the groups. Post-hoc tests (e.g., Tukey's HSD, Dunnett's test) are then used to identify which specific groups are different from each other.
The rationale for using ANOVA over multiple t-tests is to avoid the inflation of the Type I error rate (the probability of a false positive) that occurs when multiple comparisons are made.
Delving Deeper: Quantitative Structure-Activity Relationship (QSAR)
Beyond simply ranking the potency of compounds, a deeper understanding of the relationship between their chemical structure and biological activity is essential for rational drug design. Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful statistical tool for this purpose.
QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. These descriptors can be related to steric, electronic, and hydrophobic properties of the molecules.
The Causality Behind QSAR:
The fundamental principle of QSAR is that the biological activity of a compound is a function of its chemical structure. By identifying the key molecular features that contribute to or detract from the desired biological effect, we can guide the synthesis of new, more potent 1,2,4-thiadiazole derivatives.
A Simplified QSAR Workflow:
-
Data Collection: Compile a dataset of 1,2,4-thiadiazole derivatives with their corresponding biological activity data (e.g., IC50 values).
-
Descriptor Calculation: Calculate a variety of molecular descriptors for each compound using specialized software.
-
Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: Rigorously validate the QSAR model to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation with a separate set of test compounds.
Comparative Performance of 1,2,4-Thiadiazole Derivatives: A Data-Driven Approach
To provide a practical comparison, the following tables summarize hypothetical biological data for a series of 1,2,4-thiadiazole derivatives against various cancer cell lines and bacterial strains. This data is representative of what would be generated in a preclinical screening campaign.
Table 1: Anticancer Activity (IC50 in µM) of 1,2,4-Thiadiazole Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | DU-145 (Prostate) |
| TDZ-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 2.5 |
| TDZ-2 | 5.8 ± 0.7 | 8.1 ± 0.9 | 6.5 ± 0.6 |
| TDZ-3 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| TDZ-4 | 18.9 ± 2.2 | 25.1 ± 3.0 | 21.3 ± 2.8 |
| Etoposide | 3.2 ± 0.4 | 4.1 ± 0.5 | 3.8 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antimicrobial Activity (MIC in µg/mL) of 1,2,4-Thiadiazole Derivatives
| Compound | S. aureus | E. coli | P. aeruginosa |
| TDZ-A | 32 | 64 | >128 |
| TDZ-B | 8 | 16 | 32 |
| TDZ-C | 16 | 32 | 64 |
| TDZ-D | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | 2 |
Statistical Interpretation of the Data:
A one-way ANOVA followed by Dunnett's post-hoc test on the data in Table 1 would likely reveal that TDZ-2 and TDZ-3 have significantly lower IC50 values compared to the control compound TDZ-1 across all cell lines. Furthermore, a t-test comparing TDZ-3 to the standard drug Etoposide might show no statistically significant difference, indicating that TDZ-3 is a promising candidate for further development.
For the antimicrobial data in Table 2, a direct comparison of the MIC values shows that TDZ-D is the most potent compound in the series, with activity against all three tested bacterial strains.
Conclusion: From Data to Decisions
The statistical analysis of biological data is not merely a procedural step but a critical thinking process that underpins the entire drug discovery pipeline. For 1,2,4-thiadiazole compounds, a robust statistical framework allows us to move beyond simple observations of activity to a nuanced understanding of structure-activity relationships and a confident selection of lead candidates. By employing appropriate experimental designs, validated assays, and rigorous statistical tests, we can ensure that our decisions are data-driven, reproducible, and ultimately, more likely to lead to the development of novel and effective therapeutics.
References
- Pragathi, Y. J., Sreenivasulu, R., Veronica, D., & Raju, R. R. (2021). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 46(1), 225–232. [Link]
- Onkol, T., Doğruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277–284. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Myung, J. (2003). Tutorial on maximum likelihood estimation.
- Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: A practical guide to curve fitting. Oxford University Press.
- GraphPad Software. (n.d.). GraphPad Prism.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-5-phenylamino-1,2,4-thiadiazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Amino-5-phenylamino-1,2,4-thiadiazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols with the practical realities of a laboratory setting. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the potential risks is the cornerstone of safe chemical handling. Based on data from analogous compounds, this compound should be presumed to present several health and environmental hazards.
Anticipated Hazard Profile
The hazard profile for this compound is based on the known hazards of structurally similar thiadiazoles. The primary concerns are acute toxicity if ingested and serious irritation upon eye contact.[1]
| Hazard Classification | GHS Code | Description | Primary Precautionary Actions |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use. If swallowed, seek immediate medical attention.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Wear protective eye/face protection. If in eyes, rinse cautiously with water for several minutes.[1][3] |
| Skin Irritation | H315 | May cause skin irritation.[1][3] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[3][4] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[3][4] |
| Aquatic Toxicity | H410 | Potentially very toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment.[3] |
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is mandatory. This equipment forms a non-negotiable barrier between you and potential exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, fully fastened.
-
Respiratory Protection: When handling the solid compound outside of a fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[3]
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash. The primary disposal route is through a licensed hazardous waste disposal service.[3][4][5]
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it.
-
Solid Waste:
-
Collect unused or waste this compound powder in its original container if possible, or a compatible, sealable container.
-
Contaminated materials such as weighing paper, gloves, and wipes should be placed in the same designated solid waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[5]
-
Labeling and Storage
Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Labeling: Every waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
Associated hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The date accumulation started.
-
-
Storage:
Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) office.
-
Documentation: Complete all required waste disposal forms as provided by your EHS department.
-
Scheduled Pickup: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company for final, compliant disposal.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work under a chemical fume hood if safe to do so.
-
Containment (for solid spills):
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]
-
Carefully sweep the material into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Collect all cleaning materials (wipes, absorbents) as solid hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
- BuyersGuideChem. (n.d.). 3-Amino-5-methylthio-[6][7][8]thiadiazole.
Sources
Personal protective equipment for handling 3-Amino-5-phenylamino-1,2,4-thiadiazole
Comprehensive Safety Guide for Handling 3-Amino-5-phenylamino-1,2,4-thiadiazole
This document provides essential safety and handling protocols for this compound. As a research chemical, its complete toxicological profile may not be fully established. Therefore, this guide is built upon a foundation of risk mitigation, combining known hazard data with established best practices for handling analogous chemical structures, such as primary aromatic amines and novel heterocyclic compounds.
Hazard Analysis and Risk Profile
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The risk profile for this compound is derived from its known acute toxicity and the hazards associated with its structural motifs.
1.1 Known Hazard Classification The Safety Data Sheet (SDS) for this compound classifies it with the following hazard statements:
This classification indicates that the compound poses a moderate acute toxicity risk through all primary routes of exposure.
1.2 Inferred Hazards from Chemical Structure The molecule contains two key functional groups that warrant a high degree of caution:
-
Primary Aromatic Amines (Aniline Moiety): The amino (-NH2) and phenylamino (-NHPh) groups classify this compound as a primary aromatic amine. This class of chemicals is well-known for significant health hazards. Many are lipid-soluble and can be readily absorbed through the skin.[2] Long-term exposure to some aromatic amines is associated with an increased risk of cancer, making it prudent to handle this compound as a potential carcinogen.[2][3][4] The Occupational Safety and Health Administration (OSHA) has specific regulations for handling certain carcinogenic aromatic amines, and adopting these stringent practices is a vital risk mitigation strategy.[5][6][7]
-
Thiadiazole Heterocycle: Thiadiazoles are five-membered heterocyclic rings containing sulfur and nitrogen. While they are valuable scaffolds in medicinal chemistry for their diverse biological activities, this also implies they can interact with biological systems in unanticipated ways.[8] The thermal decomposition of sulfur- and nitrogen-containing compounds can release toxic gases, such as oxides of nitrogen (NOx) and sulfur (SOx).
Given the combination of known acute toxicity and the potential for uncharacterized chronic hazards, all work with this compound must adhere to the principle of As Low As Reasonably Achievable (ALARA) exposure. Treat it as a substance of unknown long-term toxicity.[9][10][11]
The Hierarchy of Controls: Engineering and Administrative Protocols
Before specifying Personal Protective Equipment (PPE), which is the last line of defense, robust engineering and administrative controls must be implemented.
2.1 Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, solution preparation, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to mitigate the inhalation hazard (H332).
2.2 Administrative Controls
-
Designated Area: All work with this compound should be restricted to a clearly marked "Designated Area" within the laboratory. This could be a specific fume hood or a dedicated bench space.[12]
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide before commencing work.[7]
-
Restricted Access: Only authorized and trained personnel should be allowed in the designated area while the compound is being handled.[12]
Personal Protective Equipment (PPE) Ensemble
A multi-layered PPE approach is mandatory to protect against skin contact (H312), ingestion (H302), and potential eye damage.
Table 1: PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | ANSI Z87.1 compliant safety glasses with side shields.[13] | Single pair of nitrile gloves. | Flame-resistant lab coat, fully buttoned.[13] | Not required outside of a spill scenario. |
| Weighing Solid | Chemical splash goggles. | Double-gloving: Inner nitrile glove, outer chemically resistant glove (e.g., thicker nitrile or neoprene).[14] | Flame-resistant lab coat, disposable apron over the coat. | Performed within a chemical fume hood. |
| Solution Preparation | Chemical splash goggles and a full-face shield if splashing is possible.[10] | Double-gloving: Inner nitrile glove, outer chemically resistant glove. | Flame-resistant lab coat, disposable apron over the coat. | Performed within a chemical fume hood. |
| Reaction/Workup | Chemical splash goggles and a full-face shield.[10][13] | Double-gloving: Inner nitrile glove, outer chemically resistant glove. | Flame-resistant lab coat, disposable apron over the coat. | Performed within a chemical fume hood. |
Rationale for PPE Selection:
-
Eye Protection: Safety glasses are the minimum requirement in any lab.[10] Goggles are required when handling liquids to prevent splashes, and a face shield is added when working with larger volumes or operations with a higher splash potential.[10][13]
-
Hand Protection: Double-gloving provides an extra layer of protection against permeation and allows for the safe removal of a contaminated outer glove without exposing the skin.[14] Nitrile is a good starting point for incidental contact, but the outer glove should be selected for greater chemical resistance.[15]
-
Body Protection: A flame-resistant lab coat protects personal clothing and skin.[13] Closed-toe shoes and long pants are mandatory at all times.[13][16]
-
Respiratory Protection: By strictly using a fume hood, the need for personal respiratory protection is eliminated for standard operations.
Step-by-Step Operational Procedures
Adherence to methodical procedures is critical for minimizing exposure.
4.1 Weighing the Solid Compound
-
Ensure the fume hood sash is at the proper working height.
-
Don your full PPE ensemble as specified in Table 1.
-
Place an analytical balance inside the fume hood or use a dedicated powder-containment hood.
-
Carefully transfer the desired amount of solid from the stock container to a tared weighing vessel using a spatula.
-
Avoid creating dust. If any material spills, decontaminate the area immediately (see Section 4.4).
-
Securely cap the stock container and the weighing vessel before removing them from the balance.
4.2 Preparing a Solution
-
Perform this procedure in a fume hood over a spill tray.
-
Add the weighed solid to your target flask.
-
Slowly add the solvent, directing the stream to the side of the flask to avoid splashing.
-
Stir or sonicate as needed to dissolve the compound. Keep the container capped whenever possible.
4.3 Decontamination and Cleaning
-
Work Surfaces: After completing your work, wipe down the designated area in the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Glassware: Rinse all contaminated glassware three times with a suitable solvent. The initial rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates.[17]
-
PPE Removal: Before leaving the designated area, remove the outer gloves and dispose of them in the solid hazardous waste container. Remove the lab coat and apron. Finally, remove the inner gloves and wash your hands thoroughly with soap and water.[18]
Waste Management and Disposal
All waste streams contaminated with this compound must be treated as hazardous waste.[17] Evaporation in the fume hood is not an acceptable method of disposal.[17]
-
Solid Waste: Collect all contaminated solids, including used gloves, weigh boats, paper towels, and spent silica gel, in a clearly labeled, sealed hazardous waste container.[19]
-
Liquid Waste: Collect all reaction mixtures, mother liquors, and initial solvent rinses in a dedicated, sealed, and secondarily contained hazardous waste container. Segregate waste streams (e.g., halogenated vs. non-halogenated) according to your institution's guidelines.[19][20]
-
Sharps Waste: Needles, syringes, or contaminated broken glassware must be disposed of in a designated sharps container.
Label all waste containers clearly with "Hazardous Waste," the full chemical name, and the approximate concentration.[19]
Emergency Response
-
Spill: For a small spill inside a fume hood, absorb the material with a chemical absorbent. Decontaminate the area and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[18]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[18]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
-
Visual Workflow
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Chemical Handling & Safety Workflow
References
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023, October 23).
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.).
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
- UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
- Hazardous Waste and Disposal Considerations - American Chemical Society. (n.d.).
- Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration - OSHA. (n.d.).
- Four Tips for Dealing with Carcinogenic Chemicals - Emedco's Blog. (2014, February 26).
- Carcinogens - Overview | Occupational Safety and Health Administration - OSHA. (n.d.).
- Research Laboratory and Personal Protective Equipment - ehs.uci.edu. (2023, November).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (2023, November).
- Thirteen Carcinogens - OSHA Training. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Figshare. (2023, November 9).
- Guidelines for the Laboratory Use of Chemical Carcinogens - Regulations.gov. (n.d.).
- Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC - NIH. (2017).
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 6. Carcinogens - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. oshatraining.com [oshatraining.com]
- 8. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uah.edu [uah.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. ehs.uci.edu [ehs.uci.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. vumc.org [vumc.org]
- 18. fishersci.com [fishersci.com]
- 19. acewaste.com.au [acewaste.com.au]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
